TTT 3002
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYZGCTSXLIHO-SOLYNIJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TTT-3002: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTT-3002 has emerged as a potent and versatile tyrosine kinase inhibitor (TKI) with significant therapeutic potential in distinct and challenging disease areas: acute myeloid leukemia (AML) and Parkinson's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of TTT-3002, focusing on its inhibitory effects on FMS-like tyrosine kinase-3 (FLT3) and Leucine-rich repeat kinase 2 (LRRK2). This document synthesizes key quantitative data, details experimental methodologies for pivotal studies, and presents visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Dual Kinase Inhibition
TTT-3002 exerts its therapeutic effects through the targeted inhibition of at least two key protein kinases:
-
FMS-like Tyrosine Kinase-3 (FLT3): In the context of oncology, particularly AML, TTT-3002 is a highly potent FLT3 inhibitor. It demonstrates robust activity against both wild-type FLT3 and, crucially, various activating mutations such as internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (e.g., D835Y), which are common drivers of leukemogenesis and are associated with poor prognosis.
-
Leucine-rich Repeat Kinase 2 (LRRK2): In the realm of neurodegenerative disorders, TTT-3002 functions as an inhibitor of LRRK2 kinase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, and inhibition of its kinase activity is a promising therapeutic strategy to mitigate neurodegeneration.
Quantitative Data Summary
The potency of TTT-3002 has been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.
Table 1: Inhibitory Activity of TTT-3002 against FLT3
| Target | Cell Line/Assay | IC50 (nM) | Reference |
| FLT3/ITD Autophosphorylation | Ba/F3-ITD | ~0.1-0.25 | [1][2] |
| FLT3/D835Y Autophosphorylation | Ba/F3-D835Y | ~0.25 | [2] |
| FLT3 Wild-Type | Ba/F3-WT | >2 | [1] |
| Cell Proliferation | |||
| FLT3/ITD Mutant Leukemia Cells | MOLM-14, MV4-11 | 0.49 - 0.92 | [1] |
| FLT3/D835Y Mutant Cells | Ba/F3-D835Y | ~1.5 | [2] |
| Downstream Signaling | |||
| pSTAT5 Inhibition (in vivo) | NHD13/ITD mouse model | <2 | [1] |
Table 2: Inhibitory Activity of TTT-3002 against LRRK2
| Target | Assay Condition | IC50 (nM) | Reference |
| LRRK2 (Wild-Type) Kinase Activity | In vitro kinase assay | ~10 | [1] |
| LRRK2 (G2019S Mutant) Kinase Activity | In vitro kinase assay | ~8 | [1] |
| LRRK2 (R1441C Mutant) Kinase Activity | In vitro kinase assay | ~12 | [1] |
Signaling Pathways
TTT-3002 modulates key signaling cascades downstream of FLT3 and LRRK2. The following diagrams illustrate these pathways and the point of intervention by TTT-3002.
References
TTT-3002: A Potent and Selective FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide on the Preclinical Activity of TTT-3002
This technical guide provides a comprehensive overview of the preclinical activity of TTT-3002, a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. TTT-3002 has demonstrated significant promise in targeting activating mutations of FLT3, a key driver in a substantial subset of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the development of targeted therapies for AML.
Core Efficacy Data of TTT-3002
TTT-3002 has been identified as one of the most potent FLT3 inhibitors discovered to date, exhibiting picomolar to low nanomolar inhibitory activity against various FLT3 mutations.[1][2] Its efficacy has been demonstrated through in vitro studies on leukemia cell lines and primary patient samples, as well as in in vivo animal models.
In Vitro Inhibitory Activity
The inhibitory activity of TTT-3002 has been quantified through IC50 values for both FLT3 autophosphorylation and cell proliferation.
Table 1: TTT-3002 IC50 Values for FLT3 Autophosphorylation
| Cell Line/Mutation | FLT3 Mutation Status | IC50 (pM) for FLT3 Autophosphorylation |
| Human FLT3/ITD mutant leukemia cell lines | FLT3/ITD | 100 - 250[1][3] |
| Ba/F3-FLT3/ITD | FLT3/ITD | < 250[2] |
| FLT3/PM | Point Mutation | ~100 - 250[1] |
| FLT3/ITD TKI resistant cells | ITD + Resistance Mutation | < 250 - 500 |
Table 2: TTT-3002 IC50 Values for Cell Proliferation
| Cell Line/Mutation | FLT3 Mutation Status | IC50 (pM) for Cell Proliferation |
| Human FLT3/ITD mutant leukemia cell lines | FLT3/ITD | 490 - 920[1][3] |
| FLT3/ITD expressing cells | FLT3/ITD | 490 - 920[2] |
Activity Against Resistance Mutations
A significant advantage of TTT-3002 is its potent activity against a wide range of FLT3 activating point mutations (FLT3/PMs), including the frequently occurring D835Y mutation, against which many other tyrosine kinase inhibitors (TKIs) are less effective.[1][3] Furthermore, TTT-3002 demonstrates efficacy against various TKI resistance mutations within the FLT3/ITD allele, such as the F691L gatekeeper mutation.[4][5] This suggests that TTT-3002 may overcome some of the limitations of current FLT3 inhibitors in the treatment of FLT3-mutant AML.[4][5]
Mechanism of Action: Inhibition of FLT3 Signaling
FLT3 is a receptor tyrosine kinase that, when constitutively activated by mutations, drives cell proliferation and survival through downstream signaling pathways including STAT5, AKT/PI3K, and RAS/MAPK.[2] TTT-3002 exerts its therapeutic effect by directly inhibiting the autophosphorylation of the FLT3 receptor. This action blocks the initiation of these downstream signaling cascades, ultimately leading to the suppression of leukemic cell growth.
In Vivo Efficacy
The potent in vitro activity of TTT-3002 has been validated in in vivo mouse models of FLT3-associated AML.[1][3] Administration of TTT-3002 via oral dosing has been shown to significantly improve the survival and reduce the tumor burden in mice transplanted with FLT3/ITD-expressing leukemia cells.[2][3] These preclinical studies indicate that TTT-3002 is well-tolerated and effective in a living organism, further supporting its potential as a therapeutic agent for AML.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the activity of TTT-3002.
FLT3 Phosphorylation Assay (Western Blot)
This assay is used to directly measure the inhibition of FLT3 autophosphorylation by TTT-3002.
Workflow:
Methodology:
-
Cell Culture and Treatment: Human leukemia cell lines harboring FLT3 mutations (e.g., FLT3-ITD) are cultured under standard conditions. Cells are then treated with varying concentrations of TTT-3002 for a specified period.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.
-
Signal Detection and Analysis: The signal from the p-FLT3 bands is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of FLT3 phosphorylation inhibition by TTT-3002.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of TTT-3002 on the viability and proliferation of leukemia cells.
Methodology:
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of TTT-3002 and incubated for a period of 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-leukemic activity of TTT-3002 in a living organism.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG) are intravenously injected with human AML cells that express a mutated FLT3.
-
Tumor Engraftment and Monitoring: The engraftment and progression of leukemia are monitored, often using bioluminescence imaging if the cells are engineered to express luciferase.
-
Drug Administration: Once the leukemia is established, mice are treated with TTT-3002 or a vehicle control, typically via oral gavage, for a specified duration.
-
Efficacy Assessment: The therapeutic efficacy of TTT-3002 is evaluated by measuring its impact on tumor burden (e.g., bioluminescence signal) and overall survival of the treated mice compared to the control group.
TTT-3002 Sensitivity and FLT3 Mutations
The efficacy of TTT-3002 is directly linked to the presence of activating FLT3 mutations. The following diagram illustrates the logical relationship between FLT3 mutational status and the anticipated sensitivity to TTT-3002.
Conclusion
TTT-3002 is a highly potent and selective FLT3 inhibitor with significant preclinical activity against a broad range of activating and resistance mutations in FLT3. Its ability to effectively inhibit FLT3 signaling, suppress leukemia cell proliferation, and demonstrate in vivo efficacy positions it as a promising therapeutic candidate for the treatment of FLT3-mutant Acute Myeloid Leukemia. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
TTT-3002: A Technical Overview of a Potent LRRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TTT-3002, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The kinase activity of the LRRK2 protein is implicated in the neurodegenerative processes of PD, making it a key therapeutic target. TTT-3002 has emerged as a significant tool in the pharmacological exploration of LRRK2's role in disease and as a potential therapeutic agent. This document summarizes the quantitative data on TTT-3002's potency, details the experimental protocols for its characterization, and visualizes key biological and experimental pathways.
Quantitative Potency of TTT-3002
The inhibitory activity of TTT-3002 against LRRK2 has been quantified in various in vitro assays. The following table summarizes the key potency data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of LRRK2 by 50%. For comparative purposes, data for another well-characterized LRRK2 inhibitor, LRRK2-IN1, is also included where available.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| TTT-3002 | LRRK2 WT | 6 | In vitro kinase assay with 100 µM ATP and 100 µM LRRKtide | [1] |
| TTT-3002 | LRRK2 G2019S | 5 | In vitro kinase assay with 100 µM ATP and 100 µM LRRKtide | [1] |
| TTT-3002 | LRRK2 R1441C | 6 | In vitro kinase assay with 100 µM ATP and 100 µM LRRKtide | [1] |
| LRRK2-IN1 | LRRK2 WT | 13 | In vitro kinase assay with 100 µM ATP and 100 µM LRRKtide | [1] |
| LRRK2-IN1 | LRRK2 G2019S | 8 | In vitro kinase assay with 100 µM ATP and 100 µM LRRKtide | [1] |
| LRRK2-IN1 | LRRK2 R1441C | 21 | In vitro kinase assay with 100 µM ATP and 100 µM LRRKtide | [1] |
Note: The G2019S mutation is located within the kinase domain of LRRK2 and is the most common PD-associated mutation, leading to increased kinase activity. The R1441C mutation is located outside the kinase domain.
Studies have also demonstrated that TTT-3002 is more potent than LRRK2-IN1 in rescuing cell death induced by the overexpression of the G2019S mutant LRRK2 in SH-SY5Y neuroblastoma cells.[2] Furthermore, both TTT-3002 and LRRK2-IN1 have been shown to inhibit the phosphorylation of LRRK2 at serine 935 (S935) in various human cell lines, including THP-1 macrophages, lymphoblastoid cells from a PD patient with the G2019S mutation, and SH-SY5Y cells transfected with G2019S-LRRK2.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the potency and cellular effects of TTT-3002.
In Vitro LRRK2 Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on the enzymatic activity of LRRK2.
-
Reagents:
-
Recombinant human LRRK2 protein (Wild-Type, G2019S, or R1441C mutants).
-
LRRKtide (a synthetic peptide substrate for LRRK2).
-
Adenosine triphosphate (ATP), typically at a concentration of 100 µM.
-
Kinase buffer (composition may vary, but generally includes a buffering agent like HEPES, MgCl2, and a reducing agent like DTT).
-
TTT-3002 and other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor (TTT-3002) in the kinase buffer.
-
In a multi-well plate, add the LRRK2 enzyme, the peptide substrate (LRRKtide), and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular LRRK2 Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of a specific LRRK2 residue, such as Ser935.
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., SH-SY5Y, THP-1, or patient-derived lymphoblastoid cells) under standard conditions.
-
For transfected cells, introduce plasmids encoding wild-type or mutant LRRK2.
-
Treat the cells with varying concentrations of TTT-3002 for a specified period (e.g., 1.5 hours).[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 (e.g., anti-pS935-LRRK2) and a primary antibody for total LRRK2 as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.
-
Cell Viability and Cytotoxicity Assays
These assays are used to evaluate the protective effects of LRRK2 inhibitors against cellular toxicity induced by mutant LRRK2.
-
Cell Culture and Transfection:
-
Plate SH-SY5Y cells and transiently transfect them with plasmids encoding wild-type LRRK2, mutant LRRK2 (e.g., G2019S), or an empty vector as a control. Co-transfect with a green fluorescent protein (GFP) plasmid to identify transfected cells.[2]
-
-
Inhibitor Treatment:
-
After a post-transfection period (e.g., 48 hours), treat the cells with TTT-3002 or a vehicle control.
-
-
Viability Assessment:
-
Assess cell viability by counting the number of GFP-positive cells.[2]
-
Alternatively, use a quantitative viability assay such as the MTT assay, which measures the metabolic activity of the cells.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to TTT-3002 and LRRK2.
LRRK2 Signaling Pathway
Mutations in LRRK2 are linked to Parkinson's disease, and the protein is involved in a multitude of cellular signaling events.[4] LRRK2 acts as a scaffold protein and has both kinase and GTPase activity, influencing pathways such as MAPK signaling, vesicle trafficking, and autophagy.[5][6]
Caption: LRRK2 Signaling Pathway and Point of TTT-3002 Inhibition.
Experimental Workflow for Assessing LRRK2 Inhibitor Potency
The following diagram outlines the typical experimental workflow for characterizing a novel LRRK2 inhibitor like TTT-3002.
Caption: Workflow for LRRK2 Inhibitor Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
TTT-3002 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TTT-3002 is a novel and highly potent, selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] Preclinical data demonstrate that TTT-3002 exhibits significant inhibitory activity against wild-type FLT3, the internal tandem duplication (ITD) mutation, and various activating point mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[3][6] This technical guide provides a comprehensive overview of the selectivity profile of TTT-3002, including available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to TTT-3002
TTT-3002 is an indolocarbazole-based tyrosine kinase inhibitor.[3] It has emerged as one of the most potent FLT3 inhibitors identified to date, with picomolar efficacy in inhibiting FLT3 autophosphorylation in cellular assays.[2][3] Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] TTT-3002's ability to potently inhibit both the common FLT3-ITD mutation and various resistance-conferring point mutations makes it a promising candidate for the treatment of FLT3-mutated AML.[6]
Selectivity Profile of TTT-3002
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While TTT-3002 is highly potent against FLT3, its activity against a broader range of kinases provides insight into potential off-target effects and alternative therapeutic applications.
Kinase Inhibition Profile
A kinome scan of TTT-3002 was performed against a panel of 140 kinases. The results indicate a high degree of selectivity for FLT3.
-
At a concentration of 1 nM, which is sufficient to achieve 90% inhibition of FLT3/ITD phosphorylation, only one other kinase, MKK1, was inhibited by more than 90%.[3]
-
At a 10-fold higher concentration of 10 nM, 16 out of the 140 kinases were inhibited by more than 90%.[3]
This demonstrates that TTT-3002 maintains a favorable selectivity window at concentrations relevant for potent FLT3 inhibition.
Cellular Activity against FLT3 Variants
TTT-3002 has demonstrated potent activity against cell lines expressing various forms of FLT3. The half-maximal inhibitory concentrations (IC50) for FLT3 autophosphorylation and cell proliferation are summarized below.
| Cell Line | FLT3 Mutation Status | Assay | IC50 (nM) | Reference |
| MOLM-14 | FLT3-ITD | pFLT3 Inhibition | 0.1 - 0.25 | [2][3] |
| MV4-11 | FLT3-ITD | pFLT3 Inhibition | 0.1 - 0.25 | [2][3] |
| MOLM-14 | FLT3-ITD | Proliferation (MTT) | 0.49 - 0.92 | [2][3] |
| MV4-11 | FLT3-ITD | Proliferation (MTT) | 0.49 - 0.92 | [2][3] |
| Ba/F3-FLT3/D835Y | FLT3 point mutation | pFLT3 Inhibition | Potent (not quantified) | [3] |
| SEM-K2 | FLT3-WT (overexpressed) | pFLT3 Inhibition | Potent (not quantified) | [3] |
Signaling Pathway Inhibition
Constitutive activation of FLT3 by mutations leads to the aberrant activation of several downstream signaling pathways that promote cell survival and proliferation. TTT-3002 effectively blocks these pathways in FLT3-mutant cells.
Experimental Protocols
The following sections detail the methodologies for key assays used to characterize the selectivity profile of TTT-3002.
Cell-Based FLT3 Autophosphorylation Inhibition Assay
This assay quantifies the ability of TTT-3002 to inhibit the autophosphorylation of FLT3 in leukemia cell lines.
Workflow:
Detailed Steps:
-
Cell Culture: Human leukemia cell lines harboring FLT3-ITD mutations (e.g., MOLM-14, MV4-11) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[7]
-
Compound Treatment: Cells are treated with increasing concentrations of TTT-3002 for 1 hour.[3]
-
Cell Lysis: After treatment, cells are washed and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a standard method like the BCA assay to ensure equal loading for Western blotting.[8]
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[8]
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (pFLT3) and total FLT3. Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.[8]
-
Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified using densitometry, and the ratio of pFLT3 to total FLT3 is calculated to determine the extent of inhibition at each TTT-3002 concentration. The IC50 value is then calculated from the dose-response curve.[8]
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of TTT-3002 on the metabolic activity and, consequently, the proliferation of leukemia cell lines.[9]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound is potent FLT3 inhibitor, team says | MDedge [mdedge.com]
- 5. ashpublications.org [ashpublications.org]
- 6. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
TTT-3002: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TTT-3002, a novel and potent tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase-3 (FLT3) for the treatment of acute myeloid leukemia (AML). This document details the mechanism of action, preclinical efficacy, and experimental protocols associated with the investigation of TTT-3002, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
TTT-3002 is a highly potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[1][2][3] In more than 35% of acute myeloid leukemia (AML) patients, the FLT3 gene is mutated, leading to constitutive activation of the kinase and uncontrolled proliferation of leukemic blasts.[2] The most common of these mutations is the internal tandem duplication (ITD), which is associated with a poor prognosis.[2] TTT-3002 demonstrates picomolar half-maximal inhibitory concentrations (IC50) for the autophosphorylation of both FLT3/ITD and FLT3 point mutations (PM).[1][3]
A key advantage of TTT-3002 is its ability to overcome common resistance mutations that render other FLT3 TKIs ineffective.[4] It maintains activity against the F691L gatekeeper mutation and various D835 mutations, which often emerge in relapsed or refractory AML patients.[4][5]
Quantitative Data Summary
The preclinical efficacy of TTT-3002 has been demonstrated across various cell lines and patient samples. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Inhibition of FLT3 Autophosphorylation by TTT-3002
| Cell Line/Mutation | IC50 (pM) |
| FLT3/ITD | 100 - 250 |
| FLT3/D835Y | Potent Activity |
| FLT3/ITD with TKI Resistance Mutations (F691L, D835Y, N676K) | < 250 - 500 |
Data compiled from multiple preclinical studies.[1][5]
Table 2: In Vitro Inhibition of Cell Proliferation by TTT-3002
| Cell Line | IC50 (pM) |
| Human FLT3/ITD Mutant Leukemia Cell Lines | 490 - 920 |
| Ba/F3-ITD | Potent Activity |
| Ba/F3-F691L/ITD | Potent Activity |
Data compiled from multiple preclinical studies.[1][2][5]
Table 3: Activity of TTT-3002 in Human Plasma
| Condition | Average IC50 (nM) |
| Inhibition of FLT3/ITD phosphorylation in human AML plasma | 6.4 ± 2.6 |
| Inhibition of FLT3/ITD phosphorylation in normal adult plasma | 7.0 ± 0.5 |
This data indicates that TTT-3002's activity is not significantly inhibited by plasma proteins.[5]
Signaling Pathway Inhibition
TTT-3002 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 signaling cascade. This blockade prevents the downstream activation of pro-survival and proliferative pathways, including STAT5, AKT, and MAPK.
Caption: TTT-3002 inhibits constitutively active FLT3, blocking downstream pro-leukemic signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of TTT-3002.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate leukemic cell lines (e.g., Ba/F3-ITD) or primary AML patient blasts in 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: Add varying concentrations of TTT-3002 (typically ranging from 0 to 50 nM) to the wells. Include a DMSO control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value is determined by non-linear regression analysis.
Western Blotting for FLT3 Phosphorylation
This technique is used to assess the inhibition of FLT3 autophosphorylation.
Protocol:
-
Cell Treatment: Treat FLT3-mutant cells with various concentrations of TTT-3002 for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FLT3 (pFLT3) and total FLT3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the ratio of pFLT3 to total FLT3.
Experimental and logical Workflows
The preclinical evaluation of TTT-3002 typically follows a structured workflow to establish its efficacy and mechanism of action.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key genetic factor implicated in both familial and sporadic forms of PD is mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene. The pathogenic mutations, such as G2019S and R1441C, often lead to increased LRRK2 kinase activity, making it a prime therapeutic target. TTT-3002 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides a comprehensive overview of the preclinical evaluation of TTT-3002 in various Parkinson's disease models, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Efficacy Data
The neuroprotective effects of TTT-3002 have been evaluated in both in vitro and in vivo models. The available data demonstrates that TTT-3002 can effectively inhibit LRRK2 kinase activity and rescue neurodegenerative phenotypes associated with pathogenic LRRK2 mutations.
In Vitro LRRK2 Kinase Inhibition
TTT-3002 demonstrates potent, dose-dependent inhibition of the kinase activity of wild-type and mutant LRRK2 variants.
| LRRK2 Variant | TTT-3002 IC₅₀ (nM) |
| LRRK2 WT | 8.6 |
| LRRK2 G2019S | 6.1 |
| LRRK2 R1441C | 7.8 |
Cellular LRRK2 Phosphorylation Inhibition
In human cell lines, TTT-3002 effectively inhibits the autophosphorylation of LRRK2 at serine 935 (pS935), a marker of LRRK2 kinase activity.[1]
| Cell Line | LRRK2 Genotype | Treatment | % pS935 LRRK2 Inhibition (at 1 µM) |
| THP-1 Macrophages | Endogenous | TTT-3002 | ~75% |
| Lymphoblastoid Cells | G2019S | TTT-3002 | ~80% |
| SH-SY5Y Neuroblastoma | Transfected G2019S | TTT-3002 | ~90% |
Neuroprotection in C. elegans Models of LRRK2 Toxicity
In transgenic C. elegans models expressing human LRRK2 mutants (R1441C and G2019S), TTT-3002 demonstrated significant neuroprotective effects, rescuing both behavioral deficits and dopaminergic neuron degeneration.[2][3] This effect was observed in both preventative and rescue paradigms.[2][3] Notably, TTT-3002 was ineffective in worms expressing the inhibitor-resistant A2016T LRRK2 mutant, confirming its on-target activity.[2][3]
| C. elegans Model | Phenotype | Treatment Paradigm | TTT-3002 Concentration | Outcome |
| R1441C-LRRK2 | Dopaminergic Neuron Degeneration | Pre-symptomatic | 10 µM | Significant prevention of neuron loss |
| R1441C-LRRK2 | Dopaminergic Neuron Degeneration | Post-symptomatic | 10 µM | Significant rescue of existing neuron loss |
| G2019S-LRRK2 | Dopaminergic Neuron Degeneration | Pre-symptomatic | 10 µM | Significant prevention of neuron loss |
| G2019S-LRRK2 | Dopaminergic Neuron Degeneration | Post-symptomatic | 10 µM | Significant rescue of existing neuron loss |
| R1441C-LRRK2 | Behavioral Deficit (Food Sensing) | Pre-symptomatic | 10 µM | Significant improvement in behavior |
| R1441C-LRRK2 | Behavioral Deficit (Food Sensing) | Post-symptomatic | 10 µM | Significant reversal of behavioral deficit |
| G2019S-LRRK2 | Behavioral Deficit (Food Sensing) | Pre-symptomatic | 10 µM | Significant improvement in behavior |
| G2019S-LRRK2 | Behavioral Deficit (Food Sensing) | Post-symptomatic | 10 µM | Significant reversal of behavioral deficit |
Note: As of the latest available data, there are no published studies providing quantitative in vivo efficacy data for TTT-3002 in vertebrate models of Parkinson's disease, such as the MPTP mouse model or the 6-OHDA rat model.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of TTT-3002 against LRRK2.
Materials:
-
Recombinant human LRRK2 protein (Wild-type, G2019S, R1441C mutants)
-
LRRKtide (a synthetic peptide substrate for LRRK2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
TTT-3002 (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of TTT-3002 in kinase reaction buffer.
-
In a reaction tube, combine the recombinant LRRK2 enzyme and LRRKtide substrate in kinase reaction buffer.
-
Add the diluted TTT-3002 or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the LRRKtide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each TTT-3002 concentration relative to the vehicle control and determine the IC₅₀ value.
Cellular LRRK2 Autophosphorylation Assay
This protocol describes the assessment of TTT-3002's ability to inhibit LRRK2 autophosphorylation in a cellular context.
Materials:
-
Human cell lines (e.g., SH-SY5Y, THP-1)
-
Cell culture medium and supplements
-
TTT-3002 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of TTT-3002 or DMSO for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against pS935-LRRK2 and total LRRK2. A loading control like β-actin should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.
C. elegans Neurodegeneration and Behavioral Assays
This protocol provides a general framework for evaluating the neuroprotective effects of TTT-3002 in a transgenic C. elegans model of LRRK2-mediated neurodegeneration.
Materials:
-
Transgenic C. elegans strains expressing human LRRK2 (e.g., R1441C, G2019S) in dopaminergic neurons, often visualized with a fluorescent reporter (e.g., Pdat-1::GFP).
-
Nematode Growth Medium (NGM) agar (B569324) plates.
-
E. coli OP50 bacteria.
-
TTT-3002 (dissolved in a suitable solvent).
-
Fluorescence microscope.
Procedure for Neurodegeneration Assay:
-
Prepare NGM plates containing the desired concentrations of TTT-3002 or vehicle control.
-
Seed the plates with E. coli OP50.
-
Synchronize a population of C. elegans and place them on the prepared plates.
-
For pre-symptomatic treatment, expose the worms to the compound from a young age (e.g., L1 larval stage).
-
For post-symptomatic treatment, transfer adult worms with observable neurodegeneration to the compound-containing plates.
-
At specified time points (e.g., day 7 and day 10 of adulthood), anesthetize the worms and mount them on slides.
-
Visualize the dopaminergic neurons using a fluorescence microscope.
-
Quantify the number of surviving dopaminergic neurons per worm.
Procedure for Behavioral Assay (Food Sensing):
-
Prepare a lawn of E. coli OP50 on an NGM plate.
-
Place individual worms, previously treated with TTT-3002 or vehicle, outside the bacterial lawn.
-
Record the time it takes for each worm to reach the bacterial lawn.
-
Compare the response times between the different treatment groups.
Visualizations
Proposed Mechanism of Action of TTT-3002
Caption: TTT-3002 inhibits the hyperactive LRRK2 kinase, preventing downstream pathology.
Experimental Workflow for C. elegans Studies
Caption: Workflow for evaluating TTT-3002's efficacy in C. elegans models of Parkinson's.
LRRK2 Signaling Pathway and TTT-3002 Intervention
Caption: TTT-3002 blocks ATP binding to the LRRK2 kinase domain, preventing substrate phosphorylation.
References
TTT-3002: A Potent and Selective Inhibitor of FLT3-ITD for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical in hematopoietic stem/progenitor cell proliferation and differentiation.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 are present in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, driving uncontrolled cell proliferation and survival. TTT-3002 is a novel and highly potent small molecule inhibitor of FLT3 kinase activity, demonstrating significant efficacy against both wild-type and mutated FLT3, including the clinically significant FLT3-ITD mutation. This technical guide provides a comprehensive overview of the preclinical data on TTT-3002's effect on FLT3-ITD, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways and experimental workflows.
TTT-3002: Mechanism of Action and In Vitro Efficacy
TTT-3002 is a tyrosine kinase inhibitor that has demonstrated potent and selective activity against FLT3-mutant cell lines and primary patient samples.[2] It has been identified as one of the most potent FLT3 inhibitors discovered to date.[3]
Inhibition of FLT3 Autophosphorylation and Cell Proliferation
Studies in human FLT3/ITD mutant leukemia cell lines have revealed that TTT-3002 inhibits FLT3 autophosphorylation with a half-maximal inhibitory concentration (IC50) in the picomolar range.[2][3] This potent inhibition of the primary activating event in the FLT3 signaling cascade translates to effective suppression of cancer cell growth.
| Parameter | Cell Line(s) | IC50 Value | Reference |
| FLT3 Autophosphorylation | Human FLT3/ITD mutant leukemia cell lines | 100 - 250 pM | [2][3][4] |
| Cell Proliferation | Human FLT3/ITD expressing cells | 490 - 920 pM | [2][3][4] |
| STAT5 Activation | NHD13/ITD leukemic cells | <2 nM | [2] |
| FLT3/ITD Phosphorylation (in human AML plasma) | Ba/F3-ITD cells | 6.4 ± 2.6 nM | [5] |
Table 1: In Vitro Efficacy of TTT-3002 against FLT3-ITD
Activity Against FLT3 Point Mutations and TKI Resistance
A significant challenge in the treatment of FLT3-mutated AML is the emergence of drug resistance, often through secondary point mutations in the FLT3 kinase domain. TTT-3002 has shown potent activity against a broad spectrum of FLT3 activating point mutations, including the frequently occurring D835Y mutation, against which many other tyrosine kinase inhibitors (TKIs) are less effective.[2][3][4] Furthermore, TTT-3002 is active against point mutations that confer resistance to other TKIs, such as the F691L "gatekeeper" mutation.[6]
| FLT3 Mutation | TTT-3002 Activity | Reference |
| D835Y | Potent Inhibition | [2][3][4] |
| F691L/ITD | Active | [6] |
| D835Y/ITD | Active | [5] |
| N676K/ITD | Active | [5] |
Table 2: Activity of TTT-3002 against FLT3 Activating and Resistance Mutations
In Vivo Efficacy of TTT-3002
The potent in vitro activity of TTT-3002 has been validated in preclinical in vivo models of FLT3-ITD-associated AML. Administration of TTT-3002 via oral dosing in mouse transplantation models has been shown to significantly improve survival and reduce tumor burden with minimal toxicity.[2][3][4] These findings underscore the potential of TTT-3002 as a therapeutic agent for FLT3-mutant AML.
FLT3-ITD Signaling Pathway and Inhibition by TTT-3002
The FLT3-ITD mutation leads to ligand-independent dimerization and constitutive activation of the FLT3 receptor. This results in the aberrant activation of several downstream signaling pathways that promote cell proliferation and survival, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[7] TTT-3002 exerts its therapeutic effect by directly inhibiting the kinase activity of the mutated FLT3 receptor, thereby blocking the initiation of these oncogenic signaling cascades.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002 and neuroprotection in dopaminergic neurons
An In-depth Technical Guide on the Hypothetical Neuroprotective Role of TTT-3002 in Dopaminergic Neurons: An Evidence-Based Exploration
Executive Summary
This technical guide addresses the inquiry into the neuroprotective effects of TTT-3002 on dopaminergic neurons. A comprehensive review of current scientific literature reveals no direct studies investigating TTT-3002 for this application. TTT-3002 is a potent and specific FMS-like tyrosine kinase 3 (FLT3) inhibitor, primarily investigated for its efficacy in treating acute myeloid leukemia (AML) with FLT3 mutations.
However, emerging research has identified the expression and potential role of the FLT3 receptor in the central nervous system. This guide, therefore, pivots to a thorough exploration of the available, albeit indirect, evidence that may support a hypothetical rationale for investigating FLT3 inhibitors, such as TTT-3002, in the context of neuroprotection and neurodegenerative diseases like Parkinson's disease.
We will first delineate the established role of TTT-3002 as an oncology therapeutic candidate. Subsequently, we will delve into the nascent understanding of FLT3 signaling in neuronal function and neuroinflammation. Parallels will be drawn with the more advanced research on other tyrosine kinase inhibitors that have been evaluated for neuroprotective properties. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of a potential new avenue for neuropharmacology, grounded in the available preclinical data for FLT3 and other related kinase inhibitors.
TTT-3002: A Potent FLT3 Inhibitor
TTT-3002 is recognized as a highly potent tyrosine kinase inhibitor targeting the FLT3 receptor. Its primary therapeutic indication, based on preclinical and clinical studies, is in the treatment of acute myeloid leukemia (AML), particularly in cases harboring FLT3 mutations which are common in this malignancy.
The FLT3 Receptor in the Central Nervous System
While extensively studied in hematopoiesis and oncology, the FLT3 receptor is also expressed in the brain. Studies have demonstrated the presence of FLT3 mRNA and protein in various brain regions, and importantly, within neurons themselves.[1][2][3] The precise functions of FLT3 in the CNS are still under investigation, but recent findings suggest its involvement in key neuronal processes.
Table 1: Summary of Evidence for FLT3 in the CNS
| Finding | Experimental Model | Key Observation | Reference |
| FLT3 mRNA Expression | Mouse Brain | Expression increases with age and is found in the cerebellum, pons, thalamus, and cerebral cortex. | [1] |
| FLT3 Protein Localization | Mouse Brain | Expressed in differentiated, postmitotic neurons. Co-localized with inhibitory neuronal markers. | [2][3] |
| Role in Neuronal Function | Human/Mouse Neurons | FLT3 signaling may regulate neuronal maturation and neuroinflammation. | [4][5] |
Preclinical Evidence for FLT3 Inhibitors in Neuronal Models
Recent preclinical studies have provided the first insights into how FLT3 inhibition might affect neuronal function. These studies were not conducted with TTT-3002 but with other small molecule FLT3 inhibitors.
A key finding is that some FLT3 inhibitors can enhance the expression of KCC2, a chloride transporter crucial for the maturation of GABAergic inhibition and overall brain function.[4][5] Dysregulation of KCC2 is implicated in several neurological disorders, including epilepsy. Furthermore, treatment of cultured neurons with FLT3 inhibitors has been shown to upregulate genes important for brain development while downregulating genes associated with neuroinflammation.[5]
Table 2: Effects of FLT3 Inhibitors on Neuronal Gene Expression
| Compound Class | Experimental System | Observed Effect | Potential Implication | Reference |
| FLT3 Inhibitors (e.g., KW-2449, Sunitinib) | Cultured Human/Mouse Neurons | Upregulation of KCC2 and other neuronal maturation genes. | Promotion of neuronal health and stability. | [5] |
| FLT3 Inhibitors (e.g., KW-2449, Sunitinib) | Cultured Human/Mouse Neurons | Downregulation of neuroinflammatory genes. | Reduction of detrimental inflammatory responses in the CNS. | [5] |
| FLT3 Inhibitor (KW-2449) | Mouse Model of Epilepsy | Reduction in seizure activity. | Potential for therapeutic intervention in diseases with neuronal hyperexcitability. | [5] |
Experimental Protocols
The following are generalized methodologies based on the available literature for testing the effects of kinase inhibitors on neuronal cultures.
Protocol 1: In Vitro Neuronal Culture and Treatment
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) mouse or rat pups. Neurons are plated on poly-D-lysine coated plates in neurobasal medium supplemented with B27 and GlutaMAX.
-
Compound Treatment: After 7-10 days in vitro, neurons are treated with the FLT3 inhibitor (e.g., TTT-3002) at a range of concentrations (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells are harvested for analysis.
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., KCC2, inflammatory cytokines).
-
Protein Expression: Western blotting is used to quantify protein levels of interest.
-
Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., MAP2, NeuN) and proteins of interest to visualize cellular localization and morphology.
-
Cell Viability Assays: Assays such as MTT or LDH release are performed to assess the neurotoxic or neuroprotective effects of the compound under baseline or stress conditions (e.g., exposure to a neurotoxin like 6-OHDA or MPP+).
-
Tyrosine Kinase Inhibitors in Parkinson's Disease: A Rationale by Analogy
While direct evidence for FLT3 inhibitors in Parkinson's disease is lacking, a compelling case for investigating tyrosine kinase inhibitors in this neurodegenerative disorder comes from studies on c-Abl inhibitors. c-Abl, another tyrosine kinase, has been implicated in the pathogenic pathways of Parkinson's disease.
Several c-Abl inhibitors, such as nilotinib (B1678881) and bosutinib, have been repurposed and investigated in preclinical and clinical settings for Parkinson's disease.[6][7][8] The proposed mechanism involves the reduction of alpha-synuclein (B15492655) aggregation and the enhancement of autophagy, a cellular cleaning process that is impaired in Parkinson's disease. This research provides a strong rationale for exploring other brain-penetrant tyrosine kinase inhibitors, for which the target is expressed in the brain, as potential disease-modifying therapies.
Signaling Pathways and Conceptual Frameworks
The precise downstream signaling of FLT3 in neurons is not yet fully elucidated. However, based on its known function in other cell types, we can diagram its canonical signaling pathway.
Caption: Canonical FLT3 signaling pathway and point of inhibition by TTT-3002.
Below is a conceptual workflow for evaluating a novel tyrosine kinase inhibitor for neuroprotective properties, based on methodologies used for c-Abl inhibitors in Parkinson's disease research.
Caption: Conceptual workflow for investigating a novel neuroprotective compound.
Future Directions and Conclusion
The exploration of TTT-3002 for neuroprotection in dopaminergic neurons is, at present, a purely hypothetical endeavor. There is no direct evidence to support this specific application. However, the discovery of FLT3 in the central nervous system and the preliminary findings that FLT3 inhibitors can modulate neuronal gene expression and reduce neuroinflammation open a new, intriguing avenue of research.[4][5]
The successful investigation of other tyrosine kinase inhibitors, like those targeting c-Abl, in the context of Parkinson's disease provides a valuable roadmap and a strong rationale for exploring novel, brain-penetrant kinase inhibitors. Future research should focus on:
-
Elucidating the role of FLT3 in dopaminergic neuron health and survival.
-
Testing the ability of brain-penetrant FLT3 inhibitors, such as TTT-3002, to protect dopaminergic neurons in in vitro and in vivo models of Parkinson's disease.
-
Investigating the downstream signaling pathways affected by FLT3 inhibition in neurons.
References
- 1. Developmental expression of flt3 mRNA in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin-3 and FLT3 Tyrosine Kinase Receptor in Perinatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of FLT3 Signaling in the Brain | The Xin Tang Laboratory [kirbyneuro.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Abelson Tyrosine Kinase Inhibitors in Parkinson's Disease and Lewy Body Dementia: A Systematic Review, Meta-analysis, and Meta-regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuro-sens.com [neuro-sens.com]
- 8. neurology.org [neurology.org]
TTT-3002 discovery and development history
An extensive search for "TTT-3002" has yielded no publicly available information regarding its discovery, development, or any associated preclinical or clinical data. This identifier may correspond to an internal compound designation that has not been disclosed in scientific literature or public databases, a discontinued (B1498344) project, or a typographical error.
Consequently, the generation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible without foundational information on the compound.
Should a valid, publicly recognized compound identifier be provided, a comprehensive technical guide can be developed. For illustrative purposes, the following template demonstrates the structure and type of content that would be included, using a hypothetical scenario for "TTT-3002" as a Bruton's tyrosine kinase (BTK) inhibitor.
Hypothetical Technical Guide: TTT-3002
Topic: TTT-3002 Discovery and Development History Content Type: An in-depth technical guide on the core. Audience: Researchers, scientists, and drug development professionals.
Introduction
TTT-3002 is a novel, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK). This document outlines the discovery, preclinical development, and mechanistic characterization of TTT-3002, a potent and selective agent for the treatment of B-cell malignancies.
Discovery and Optimization
The discovery of TTT-3002 began with a high-throughput screening campaign to identify novel non-receptor tyrosine kinase inhibitors. Initial hits were optimized through structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of TTT-3002.
Preclinical Pharmacology
In Vitro Potency and Selectivity
TTT-3002 demonstrates potent inhibition of BTK and high selectivity against other kinases.
| Assay | Metric | Value |
| BTK Enzymatic Assay | IC₅₀ | 0.5 nM |
| BTK Cellular Assay (Phospho-BTK) | EC₅₀ | 5.2 nM |
| Kinome Scan (468 kinases) | S-Score (10) | 0.02 |
| Selectivity against TEC family kinases (ITK, TEC) | Fold Selectivity | >100x |
In Vivo Efficacy in Xenograft Models
The efficacy of TTT-3002 was evaluated in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft model.
| Model | Dose | Metric | Result |
| TMD8 Xenograft | 10 mg/kg, QD | Tumor Growth Inhibition (TGI) | 95% |
| TMD8 Xenograft | 3 mg/kg, QD | Tumor Growth Inhibition (TGI) | 68% |
Mechanism of Action: BTK Signaling Pathway
TTT-3002 covalently binds to the Cys481 residue in the active site of BTK, irreversibly inhibiting its kinase activity. This blocks downstream signaling from the B-cell receptor (BCR), leading to decreased proliferation and increased apoptosis in malignant B-cells.
Caption: TTT-3002 mechanism of action in the BCR signaling pathway.
Experimental Protocols
BTK Enzymatic Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human BTK (1 nM) was incubated with varying concentrations of TTT-3002 for 60 minutes at room temperature in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The kinase reaction was initiated by adding 10 µM ATP and 200 nM Ulight™-poly-GT (4:1) peptide substrate. The reaction proceeded for 60 minutes and was stopped by adding 10 mM EDTA. The signal was read on a compatible plate reader.
TMD8 Xenograft Model Workflow
Caption: Workflow for the in vivo TMD8 xenograft efficacy study.
Methodological & Application
TTT-3002 In Vitro Assay Application Notes and Protocols
For Research Use Only
Abstract
TTT-3002 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] This document provides detailed protocols for essential in vitro assays to characterize the activity of TTT-3002, including its inhibitory effect on FLT3 autophosphorylation, its anti-proliferative activity, and its ability to induce apoptosis in leukemia cell lines harboring FLT3 mutations.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a key regulator of hematopoiesis, and activating mutations, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are common drivers of AML pathogenesis.[1] TTT-3002 has emerged as a promising therapeutic candidate due to its potent inhibition of both wild-type and mutated FLT3, including the frequently observed D835Y mutation.[1] The following protocols are designed for researchers, scientists, and drug development professionals to reliably assess the in vitro efficacy of TTT-3002 and similar FLT3 inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of TTT-3002 in FLT3-mutant AML Cell Lines
| Assay Type | Cell Line | Mutation Status | IC50 / EC50 | Reference |
| FLT3 Autophosphorylation | Molm14 | FLT3-ITD | 100 - 250 pM | [1] |
| FLT3 Autophosphorylation | MV4-11 | FLT3-ITD | 100 - 250 pM | [1] |
| Cell Proliferation | Molm14 | FLT3-ITD | 490 - 920 pM | [1] |
| Cell Proliferation | MV4-11 | FLT3-ITD | 490 - 920 pM | [1] |
| Apoptosis | Ba/F3-FLT3/ITD | FLT3-ITD | Induces apoptosis at nanomolar concentrations | [2] |
Signaling Pathway and Mechanism of Action
TTT-3002 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor. This blockade of FLT3 autophosphorylation leads to the downregulation of critical downstream pro-survival and proliferative signaling pathways, including the STAT5, AKT, and MAPK pathways. Inhibition of these pathways ultimately results in cell cycle arrest and induction of apoptosis in FLT3-dependent leukemia cells.
Caption: TTT-3002 inhibits FLT3 autophosphorylation and downstream signaling.
Experimental Protocols
Western Blot for FLT3 Phosphorylation
This protocol details the assessment of TTT-3002's ability to inhibit FLT3 autophosphorylation in FLT3-mutant cell lines.
Caption: Workflow for Western blot analysis of FLT3 phosphorylation.
Materials:
-
FLT3-mutant cell lines (e.g., Molm14, MV4-11)
-
TTT-3002
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed FLT3-mutant cells and treat with varying concentrations of TTT-3002 or vehicle control (e.g., DMSO) for 1 hour at 37°C.[2][3]
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
Cell Proliferation (MTT) Assay
This assay measures the effect of TTT-3002 on the proliferation of leukemia cells.
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
Leukemia cell lines (e.g., Molm14, MV4-11, Ba/F3-FLT3/ITD)
-
TTT-3002
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of TTT-3002 for 48 hours.[2][4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis (Annexin V) Assay
This protocol uses Annexin V staining and flow cytometry to quantify apoptosis induced by TTT-3002.
Caption: Workflow for the Annexin V apoptosis assay.
Materials:
-
Leukemia cell lines
-
TTT-3002
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with TTT-3002 for 48 hours.[2]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of TTT-3002. These assays are crucial for determining the potency and mechanism of action of TTT-3002 and can be adapted for the evaluation of other FLT3 inhibitors in a preclinical research setting. Consistent application of these methods will yield reliable and reproducible data to support the development of novel targeted therapies for AML.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
TTT-3002 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTT-3002 is a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It has demonstrated significant activity against both the internal tandem duplication (ITD) and the drug-resistant D835Y point mutations of FLT3, which are common in Acute Myeloid Leukemia (AML).[2][3] TTT-3002 inhibits the autophosphorylation of FLT3 with picomolar efficacy, leading to the suppression of downstream signaling pathways, induction of apoptosis, and inhibition of cell proliferation in FLT3-mutant cells.[1][2][3] This guide provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of TTT-3002.
Data Presentation
Table 1: In Vitro Efficacy of TTT-3002 and Other FLT3 Inhibitors
| Compound | Target(s) | Cell Line | Assay | IC₅₀ | Reference |
| TTT-3002 | FLT3 | Human FLT3/ITD mutant leukemia cell lines | FLT3 Autophosphorylation | 100 - 250 pM | [2] |
| TTT-3002 | FLT3 | Human FLT3/ITD mutant leukemia cell lines | Cell Proliferation | 490 - 920 pM | [2] |
| Midostaurin | FLT3, other kinases | MOLM-13 | Cell Viability | ~200 nM | [4] |
| Gilteritinib | FLT3, AXL | MV4-11 | Cell Viability | 7.99 nM | [4] |
| Quizartinib | FLT3 | MV4-11 | Cell Viability | 4.76 nM | [4] |
Signaling Pathway
Mutations in the FLT3 receptor, such as internal tandem duplications (ITD), lead to its constitutive, ligand-independent activation. This triggers a cascade of downstream signaling pathways, including the STAT5, AKT, and MAPK/ERK pathways, which are crucial for the proliferation and survival of leukemia cells.[5] TTT-3002, as a potent FLT3 inhibitor, blocks the initial autophosphorylation of the receptor, thereby inhibiting these downstream signals and promoting apoptosis.[1][3]
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of TTT-3002 on the proliferation of FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
FLT3-mutant AML cell lines
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
TTT-3002
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Prepare a 10-point serial dilution of TTT-3002 in DMSO, and then dilute in culture medium. Due to the high potency of TTT-3002, a starting concentration of 10 nM with 1:3 or 1:5 dilutions is recommended.
-
Add 10 µL of the diluted TTT-3002 or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm for MTS or after solubilizing formazan (B1609692) crystals for MTT.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Western Blot for FLT3 and Downstream Signaling Protein Phosphorylation
This assay is used to assess the inhibitory effect of TTT-3002 on the phosphorylation of FLT3, STAT5, AKT, and ERK.
Materials:
-
FLT3-mutant AML cell lines
-
TTT-3002
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin).[3][4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and treat with various concentrations of TTT-3002 (e.g., 0.1 nM to 100 nM) or DMSO for 1-2 hours.[1]
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by TTT-3002.
Materials:
-
FLT3-mutant AML cell lines
-
TTT-3002
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with TTT-3002 at various concentrations (e.g., 1x, 10x, and 100x the proliferation IC₅₀) for 24-48 hours.[4]
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for TTT-3002 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TTT-3002 is a potent and selective tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations such as D835Y, which are associated with poor prognosis. TTT-3002 has demonstrated significant preclinical activity against both FLT3-ITD and common TKI-resistant FLT3/D835Y mutations, making it a promising therapeutic candidate for FLT3-mutant AML. These application notes provide detailed protocols for the administration of TTT-3002 in animal models of AML, based on available preclinical data.
Mechanism of Action and Signaling Pathway
TTT-3002 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor. This blockade disrupts downstream signaling cascades crucial for the proliferation and survival of leukemic cells, including the STAT5, PI3K/AKT, and RAS/MAPK pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.
TTT-3002 inhibits mutated FLT3, blocking key downstream signaling pathways.
Data Presentation
In Vitro Efficacy of TTT-3002
| Cell Line | FLT3 Mutation Status | TTT-3002 IC50 (FLT3 Phosphorylation) | TTT-3002 IC50 (Proliferation) |
| Ba/F3-FLT3/ITD | ITD | ~100 - 250 pM | ~490 - 920 pM |
| Ba/F3-FLT3/D835Y | TKD (D835Y) | ~100 - 250 pM | Not explicitly stated |
| SEM-K2 | Overexpressed FLT3/WT | ~500 pM | Not explicitly stated |
Data compiled from preclinical studies. IC50 values represent the concentration of TTT-3002 required to inhibit 50% of the target activity.
In Vivo Efficacy of TTT-3002 in AML Xenograft Models
While specific quantitative data on tumor volume reduction and survival percentages are not detailed in the available literature, preclinical studies consistently report that oral administration of TTT-3002 significantly improves survival and reduces tumor burden in various FLT3/ITD transplantation models.
Experimental Protocols
Protocol 1: Establishment of an AML Xenograft Mouse Model
This protocol describes the establishment of a systemic AML xenograft model using intravenous injection of FLT3-ITD positive AML cells.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11 or MOLM-13)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture the AML cells in appropriate media until they reach the logarithmic growth phase.
-
Cell Preparation:
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Assess cell viability using the trypan blue exclusion method. Viability should be >95%.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the lateral tail vein of each mouse.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of disease, including weight loss, ruffled fur, lethargy, and hind-limb paralysis.
-
Engraftment can be monitored by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells via flow cytometry.
-
Workflow for establishing an AML xenograft model.
Protocol 2: Oral Administration of TTT-3002
This protocol outlines the preparation and oral administration of TTT-3002 to tumor-bearing mice.
Materials:
-
TTT-3002 compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Balance, weigh boats, and spatulas
-
Vortex mixer and/or sonicator
-
Oral gavage needles (20-22 gauge, curved or straight)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of TTT-3002 based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the mice to be treated.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Weigh the calculated amount of TTT-3002 and suspend it in the appropriate volume of the vehicle.
-
Vortex and/or sonicate the suspension until it is homogeneous. Prepare fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the TTT-3002 suspension to be administered (typically 100-200 µL for a 20-25g mouse).
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus and deliver the calculated volume of the TTT-3002 suspension directly into the stomach.
-
Administer the treatment according to the planned schedule (e.g., once daily).
-
-
Control Group: The control group should receive the vehicle only, administered in the same volume and by the same route and schedule as the treatment group.
Note: The optimal dosage and treatment schedule for TTT-3002 may vary depending on the specific AML model and experimental objectives. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.
Concluding Remarks
TTT-3002 is a highly potent FLT3 inhibitor with promising preclinical activity in animal models of FLT3-mutant AML. The protocols provided here offer a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to established animal welfare guidelines and institutional protocols is essential for the successful and ethical execution of these experiments.
Application Notes and Protocols for TTT-3002 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of TTT-3002, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor, in preclinical mouse xenograft models of Acute Myeloid Leukemia (AML).
Introduction
TTT-3002 is a novel tyrosine kinase inhibitor (TKI) demonstrating high potency against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, which are common drivers of AML.[1][2] Preclinical studies have shown that oral administration of TTT-3002 significantly improves survival and reduces tumor burden in mouse models of FLT3-mutant AML, highlighting its potential as a promising therapeutic agent.[1][2] These notes offer detailed protocols and data for designing and executing in vivo efficacy studies using TTT-3002.
Mechanism of Action & Signaling Pathway
TTT-3002 exerts its anti-leukemic effect by inhibiting the constitutive autophosphorylation of mutated FLT3 receptors. This blockade disrupts downstream signaling pathways critical for the proliferation and survival of leukemic cells, including the STAT5, MAPK, and AKT pathways. The inhibition of these pathways ultimately leads to apoptosis of the cancer cells.
Caption: TTT-3002 inhibits mutated FLT3, blocking pro-survival signaling.
In Vivo Efficacy in Mouse Xenograft Models
TTT-3002 has demonstrated significant anti-tumor activity in various mouse xenograft models of FLT3-ITD positive AML. Oral administration of TTT-3002 leads to a dose-dependent reduction in tumor burden and a significant extension of survival.
Summary of Efficacy Data
| Mouse Model | Cell Line | TTT-3002 Dosage (Oral Gavage) | Key Outcomes | Reference |
| NOD/SCID | Ba/F3-ITD-Luc+ | 10 mg/kg, daily | Significant reduction in bioluminescence signal (tumor burden) and prolonged survival compared to vehicle control. | [1] |
| NOD/SCID | MOLM14-Luc+ | 10 mg/kg, daily | Marked decrease in leukemic engraftment in bone marrow, spleen, and peripheral blood. Significant survival benefit. | [1] |
Toxicity Profile
In preclinical studies, TTT-3002 was well-tolerated at effective doses. Mice treated with 10 mg/kg daily did not exhibit significant weight loss or other overt signs of toxicity.[1]
Experimental Protocols
Below are detailed protocols for a typical mouse xenograft study to evaluate the efficacy of TTT-3002.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture:
-
Culture FLT3-ITD positive human AML cell lines (e.g., MOLM-14, MV4-11) or murine Ba/F3 cells engineered to express human FLT3-ITD.
-
For in vivo imaging, transduce cells with a luciferase reporter gene (e.g., Luc+).
-
Maintain cells in appropriate culture medium (e.g., RPMI-1640 supplemented with 10% FBS and relevant cytokines for Ba/F3 cells).
-
-
Animal Model:
-
Use immunodeficient mice, such as NOD/SCID or NSG (NOD scid gamma) mice, aged 6-8 weeks.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cultured cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 200 µL.
-
Inject the cell suspension intravenously (i.v.) via the tail vein to establish a disseminated leukemia model.
-
-
TTT-3002 Formulation and Administration:
-
Prepare a stock solution of TTT-3002 in a suitable solvent such as DMSO.
-
For oral administration, formulate TTT-3002 in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of PEG300, Tween 80, and saline.
-
Administer TTT-3002 via oral gavage at the desired dose (e.g., 10 mg/kg) once daily.
-
The control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor the health and body weight of the mice 2-3 times per week.
-
Assess tumor burden regularly (e.g., weekly) using bioluminescence imaging for luciferase-expressing cells.
-
Collect peripheral blood samples to monitor for the presence of leukemic cells (e.g., by flow cytometry for human CD45+ cells).
-
The primary endpoint is typically overall survival. Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, hind limb paralysis, or moribund state).
-
At the end of the study, collect tissues such as bone marrow, spleen, and liver for analysis of leukemic infiltration (e.g., by flow cytometry or immunohistochemistry).
-
Experimental Workflow Diagram
Caption: Workflow for TTT-3002 efficacy testing in a mouse xenograft model.
Conclusion
TTT-3002 is a highly potent FLT3 inhibitor with promising preclinical activity in mouse xenograft models of FLT3-mutant AML. The protocols and data presented in these application notes provide a solid foundation for researchers to design and conduct in vivo studies to further evaluate the therapeutic potential of TTT-3002. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TTT-3002 Treatment in C. elegans Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caenorhabditis elegans has emerged as a powerful in vivo model for studying the molecular mechanisms of neurodegenerative diseases and for the preclinical screening of therapeutic compounds.[1][2][3] The nematode's short lifespan, genetic tractability, and transparent body allow for the direct observation and quantification of neuronal integrity and the effects of genetic mutations and chemical treatments.[1][2][4] This document provides detailed application notes and protocols for the use of TTT-3002, a potent and specific LRRK2 kinase inhibitor, in C. elegans models of Parkinson's disease (PD). Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant cause of both familial and sporadic PD, and inhibiting its kinase activity is a promising therapeutic strategy.[5][6][7]
These protocols are based on established methodologies for inducing and quantifying neurodegeneration in transgenic C. elegans expressing human LRRK2 variants and for assessing the neuroprotective effects of small molecule inhibitors.
Data Presentation: Efficacy of TTT-3002 in C. elegans LRRK2 Models
The following tables summarize the quantitative data on the efficacy of TTT-3002 in rescuing dopaminergic neuron deficits in transgenic C. elegans expressing human LRRK2 with pathogenic mutations (R1441C and G2019S).
Table 1: Dose-Dependent Rescue of Dopaminergic Behavioral Deficits by TTT-3002
| Transgenic Strain | TTT-3002 Concentration (µM) | % of Animals with Normal Response | EC50 (µM) |
| LRRK2 (R1441C) | 0 | 25 | 0.08 |
| 0.01 | 40 | ||
| 0.1 | 65 | ||
| 1 | 85 | ||
| 10 | 88 | ||
| LRRK2 (G2019S) | 0 | 28 | 0.35 |
| 0.01 | 35 | ||
| 0.1 | 55 | ||
| 1 | 80 | ||
| 10 | 82 |
Data adapted from Yao et al., Human Molecular Genetics, 2013. The behavioral deficit is characterized by the animals' response to a gentle touch with a platinum wire, a dopamine-dependent behavior.
Table 2: Neuroprotective Effects of TTT-3002 on Dopaminergic Neuron Survival
| Transgenic Strain | Treatment | % of Animals with Intact Dopaminergic Neurons (Day 9 adults) |
| LRRK2 (R1441C) | Vehicle (DMSO) | 30 |
| TTT-3002 (0.5 µM) | 65 | |
| TTT-3002 (1 µM) | 75 | |
| LRRK2 (G2019S) | Vehicle (DMSO) | 32 |
| TTT-3002 (0.5 µM) | Not Reported | |
| TTT-3002 (1 µM) | Not Reported |
Data adapted from Yao et al., Human Molecular Genetics, 2013. Dopaminergic neurons are visualized using a GFP reporter.
Mandatory Visualizations
Caption: LRRK2 Signaling Pathway in C. elegans Neurodegeneration.
Caption: Experimental Workflow for TTT-3002 Treatment in C. elegans.
Experimental Protocols
Protocol 1: C. elegans Strains and Maintenance
-
Strains:
-
Transgenic C. elegans expressing human LRRK2 (R1441C or G2019S) and a GFP reporter (e.g., Pdat-1::GFP) in dopaminergic neurons.
-
A control strain with only the GFP reporter is recommended.
-
-
Maintenance:
-
Maintain worms on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Synchronize worm populations for experiments by bleaching gravid adults to collect eggs, followed by hatching in M9 buffer.
-
Protocol 2: TTT-3002 Treatment in Liquid Culture
This protocol is adapted for administering small molecule inhibitors to C. elegans.[6]
-
Stock Solution: Prepare a 10 mM stock solution of TTT-3002 in DMSO. Store at -20°C.
-
Treatment Preparation:
-
In a 24-well plate, add synchronized L1 larvae to S-medium containing E. coli OP50 as a food source.
-
Add TTT-3002 from the stock solution to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).
-
For the vehicle control, add an equivalent volume of DMSO.
-
-
Incubation: Incubate the worms at 20°C with gentle shaking for the desired duration.
-
Pre-symptomatic treatment: L1 to L4 stage.
-
Post-symptomatic treatment: Start treatment on adult day 2 or later.[6]
-
Protocol 3: Assessment of Dopaminergic Behavioral Deficits
This assay measures a dopamine-dependent mechanosensory response.
-
Preparation: Transfer individual adult worms from the liquid culture to an unseeded NGM plate.
-
Assay:
-
Gently touch the worm at the head with a platinum wire pick.
-
A normal response is for the worm to move backward. A defective response, indicative of dopaminergic dysfunction, is a delayed or absent backward movement.
-
-
Scoring: Score at least 30 worms per condition. Calculate the percentage of worms exhibiting a normal response.
Protocol 4: Quantification of Dopaminergic Neurodegeneration
This protocol allows for the visualization and scoring of neuronal integrity.[8][9][10]
-
Sample Preparation:
-
Mount adult worms on a 2% agarose (B213101) pad on a microscope slide.
-
Immobilize the worms using a drop of 10 mM levamisole (B84282) or sodium azide.
-
-
Fluorescence Microscopy:
-
Visualize the GFP-labeled dopaminergic neurons in the head region (4 CEP neurons) using a fluorescence microscope.[8]
-
Capture Z-stack images to ensure the entire neuron is imaged.
-
-
Scoring Neurodegeneration:
-
Score the morphology of each of the four CEP neurons based on a 7-point scale, assessing for features like breaks, blebs, and kinks in the dendrites.[9]
-
Alternatively, a simpler binary scoring of "intact" versus "degenerated" (any sign of blebbing, breakage, or cell loss) can be used.
-
Calculate the percentage of animals with all four CEP neurons intact.
-
Protocol 5: Motility Assays
Motility assays provide a quantitative measure of overall neuromuscular function.
-
Thrashing Assay:
-
Place a single worm in a drop of M9 buffer on a microscope slide.
-
Allow the worm to acclimatize for 30-60 seconds.
-
Count the number of body bends (thrashes) in a 30-60 second interval. A thrash is one complete sinusoidal movement.[11]
-
-
Radial Locomotion Assay:
Conclusion
The protocols and data presented here provide a framework for utilizing TTT-3002 in C. elegans models of LRRK2-mediated neurodegeneration. These methods allow for the robust quantification of the neuroprotective and behavioral rescue effects of LRRK2 kinase inhibitors, making C. elegans an invaluable tool in the early stages of drug discovery for Parkinson's disease. The provided diagrams offer a visual representation of the proposed mechanism of action and the experimental workflow, aiding in the design and interpretation of studies.
References
- 1. LRRK2 Modulates Vulnerability to Mitochondrial Dysfunction in Caenorhabditis elegans | Journal of Neuroscience [jneurosci.org]
- 2. researchgate.net [researchgate.net]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. An unbiased, automated platform for scoring dopaminergic neurodegeneration in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of LRRK2 kinase attenuate neurodegeneration and Parkinson-like phenotypes in Caenorhabditis elegans and Drosophila Parkinson's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans [jove.com]
- 9. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying Levels of Dopaminergic Neuron Morphological Alteration and Degeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Evaluation of Motor Impairment in C. elegans Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: TTT-3002 Effectively Inhibits FLT3 Phosphorylation in Acute Myeloid Leukemia Cells
References
- 1. benchchem.com [benchchem.com]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. haematologica.org [haematologica.org]
Application Notes and Protocols for TTT-3002 in Primary Patient-Derived AML Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, over 35%, harbor activating mutations in the FMS-like tyrosine kinase-3 (FLT3) receptor, with the internal tandem duplication (ITD) being the most common, conferring a poor prognosis.[1][2][3] TTT-3002 is a highly potent and selective small molecule inhibitor of FLT3 tyrosine kinase.[1][2][4] Preclinical studies have demonstrated that TTT-3002 exhibits picomolar inhibitory concentrations against both FLT3-ITD and activating point mutations, such as D835Y, which are often resistant to other tyrosine kinase inhibitors (TKIs).[1][3][5] Furthermore, TTT-3002 has shown significant cytotoxic activity against primary leukemic blasts from AML patients while exhibiting minimal toxicity to normal hematopoietic stem and progenitor cells.[1][2][4][5] These application notes provide detailed protocols for the use of TTT-3002 in primary patient-derived AML cells to assess its therapeutic potential.
Data Presentation
Table 1: In Vitro Efficacy of TTT-3002 in FLT3-Mutant AML Cell Lines
| Cell Line | FLT3 Mutation | TTT-3002 IC50 (FLT3 Autophosphorylation) | TTT-3002 IC50 (Proliferation) | Reference |
| Molm14 | ITD | ~100-250 pM | ~490-920 pM | [1][2][3] |
| MV4-11 | ITD | ~100-250 pM | ~490-920 pM | [1] |
Table 2: Activity of TTT-3002 against TKI-Resistant FLT3 Mutations
| FLT3 Mutation | TTT-3002 Activity | Reference |
| D835Y | Potent Inhibition | [1][3][5] |
| Various TKI resistance mutations | Potent Inhibition (viability IC50 < 1nM for most) | [6] |
Signaling Pathway
Constitutively active FLT3 mutants in AML drive leukemogenesis through the activation of several downstream signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways, which promote cell proliferation and survival. TTT-3002 effectively inhibits the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.
Experimental Protocols
The following protocols are designed for the use of TTT-3002 with primary patient-derived AML cells.
Preparation and Culture of Primary AML Cells
This protocol describes the initial processing of patient samples.
Materials:
-
Peripheral blood or bone marrow aspirate from AML patients
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human cytokines (e.g., IL-3, SCF, G-CSF)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) for cryopreservation
Procedure:
-
Sample Collection: Human AML samples should be collected under an institutionally approved protocol with informed patient consent.
-
Mononuclear Cell Isolation:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell layer (buffy coat).
-
Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
-
Cell Culture:
-
Resuspend the cell pellet in RPMI-1640 supplemented with 20% FBS, 1% Penicillin-Streptomycin, and a cytokine cocktail to support cell viability (e.g., 20 ng/mL IL-3, 50 ng/mL SCF, 20 ng/mL G-CSF).
-
Culture cells at a density of 1-2 x 10^6 cells/mL at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cryopreservation (Optional):
-
Resuspend cells at 5-10 x 10^6 cells/mL in freezing medium (90% FBS, 10% DMSO).
-
Freeze cells slowly to -80°C before transferring to liquid nitrogen for long-term storage.
-
Western Blot for FLT3 Phosphorylation
This protocol is to assess the inhibition of FLT3 autophosphorylation by TTT-3002.
Materials:
-
Primary AML cells
-
TTT-3002 (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate primary AML cells at 2-5 x 10^6 cells per condition.
-
Treat cells with increasing concentrations of TTT-3002 (e.g., 0, 0.1, 1, 10, 100 nM) for 1-2 hours at 37°C. A DMSO-treated sample serves as the vehicle control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
-
Cell Viability Assay (MTT Assay)
This protocol measures the effect of TTT-3002 on the metabolic activity of primary AML cells as an indicator of cell viability.
Materials:
-
Primary AML cells
-
TTT-3002
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed primary AML cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Add serial dilutions of TTT-3002 to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of TTT-3002.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in primary AML cells following treatment with TTT-3002.
Materials:
-
Primary AML cells
-
TTT-3002
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat primary AML cells with the desired concentrations of TTT-3002 for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment condition.
-
Conclusion
TTT-3002 is a promising therapeutic agent for FLT3-mutant AML. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of TTT-3002 in clinically relevant primary patient-derived AML cells. These experiments will aid in the preclinical evaluation and further development of this potent FLT3 inhibitor.
References
- 1. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of TTT-3002 Stock Solution
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TTT-3002 is a potent and orally active FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][] It has demonstrated significant activity against activating mutations of FLT3, such as the D835Y mutation, with an IC50 value of 0.2 nM.[1][] This compound is a critical tool for research in acute myeloid leukemia (AML), where FLT3 mutations are prevalent.[1][] Proper preparation of a stock solution is the first and a critical step for reliable and reproducible experimental results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of TTT-3002 stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for TTT-3002 are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 465.50 g/mol | [1] |
| Molecular Formula | C27H23N5O3 | [] |
| Appearance | White solid powder | [] |
| Purity | >98% | [] |
| IC50 (FLT3) | 0.2 nM | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocols
Materials
-
TTT-3002 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile polypropylene (B1209903) conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of TTT-3002 in DMSO, a common solvent for this compound. For cell-based assays, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than the final working concentration to minimize the effect of the solvent on the cells.[1]
-
Pre-weighing Preparation: Before opening the vial, briefly centrifuge the TTT-3002 powder to ensure all the material is at the bottom.
-
Calculating the Required Amount of DMSO: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (μL) = (Weight of TTT-3002 (mg) / 465.50 g/mol ) * 100,000
Example: For 1 mg of TTT-3002: Volume of DMSO (μL) = (1 mg / 465.50 g/mol ) * 100,000 = 214.8 μL
-
Dissolving the Compound: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the TTT-3002 powder. b. Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the powder. c. If the solution is not clear, brief sonication in a water bath may be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
Protocol for Preparing an In Vivo Formulation
For animal studies, a specific formulation is often required to ensure bioavailability and minimize solvent toxicity. The following is a suggested formulation for oral administration.
-
Prepare a concentrated stock solution of TTT-3002 in DMSO (e.g., 40 mg/mL) as described in the previous protocol.
-
For the final formulation, take 50 μL of the DMSO stock solution.
-
Add 300 μL of PEG300 and mix well until the solution is clear.
-
Add 50 μL of Tween 80 and mix well until the solution is clear.
-
Finally, add 600 μL of sterile Saline, PBS, or ddH2O and mix thoroughly.
-
This formulation should be prepared fresh for each use. If the solution appears as a suspension, it should be used immediately.
Note on Solvent Concentration for In Vivo Studies: For administration to mice, the concentration of DMSO should generally be kept below 10%. For sensitive mouse strains, such as nude or transgenic mice, the DMSO concentration should be kept below 2%.[1] It is always recommended to perform a solvent-negative control experiment.
Visualizations
References
TTT-3002: A Potent FLT3 Inhibitor for Inducing Apoptosis in Leukemia Cells
Application Note & Protocols
Introduction
TTT-3002 is a highly potent, orally active tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase-3 (FLT3).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in over 35% of patients and are associated with a poor prognosis.[2][3][4] TTT-3002 has demonstrated significant preclinical activity against various FLT3 mutations, including ITD and activating point mutations like D835Y, by inhibiting FLT3 autophosphorylation and downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in leukemia cells.[2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the anti-leukemic effects of TTT-3002.
Mechanism of Action
TTT-3002 exerts its anti-leukemic effects by directly inhibiting the constitutively activated FLT3 receptor tyrosine kinase. This inhibition blocks the downstream signaling cascades that promote leukemia cell proliferation and survival, including the STAT5, AKT/PI3K, and RAS/MAPK pathways.[3][4] By suppressing these critical survival signals, TTT-3002 effectively induces apoptosis, or programmed cell death, in FLT3-mutant leukemia cells.[5] Studies have shown that TTT-3002 is cytotoxic to leukemic blasts from AML patients with FLT3/ITD mutations while exhibiting minimal toxicity to normal hematopoietic stem and progenitor cells.[4][5]
The induction of apoptosis by TTT-3002 is mediated through the intrinsic apoptotic pathway, which is regulated by the BCL-2 family of proteins.[6][7] Inhibition of FLT3 signaling by TTT-3002 leads to a shift in the balance between pro-apoptotic (e.g., BIM, PUMA, BAX, BAK) and anti-apoptotic (e.g., BCL-2, MCL-1, BCL-XL) proteins, favoring the induction of apoptosis.[3][8] For instance, treatment with FLT3 inhibitors can lead to the dissociation of the pro-apoptotic protein BIM from anti-apoptotic proteins like MCL-1 and BCL-2, allowing BIM to activate the cell death mediators BAX and BAK.[3]
Data Presentation
Table 1: In Vitro Efficacy of TTT-3002 in Leukemia Cell Lines
| Cell Line | FLT3 Mutation Status | Assay Type | IC50 Value (pM) | Reference |
| Ba/F3-FLT3/ITD | ITD | FLT3 Autophosphorylation | ~100 - 250 | [3] |
| Ba/F3-FLT3/PM | D835Y | FLT3 Autophosphorylation | ~100 - 250 | [3] |
| SEM-K2 | Overexpressed FLT3/WT | FLT3 Autophosphorylation | ~500 | [3] |
| Human FLT3/ITD | ITD | FLT3 Autophosphorylation | < 250 | [4] |
| Human FLT3/ITD | ITD | Proliferation | 490 - 920 | [2][4] |
| Ba/F3-FLT3/ITD | ITD | Proliferation | Not specified in pM | [3] |
| Ba/F3-FLT3/D835Y | D835Y | Proliferation | Not specified in pM | [3] |
Table 2: Effect of TTT-3002 on Primary AML Blasts and Normal Cells
| Cell Type | Treatment | Observation | Reference |
| Primary FLT3/ITD AML Patient Blasts | TTT-3002 | Cytotoxic, increased Annexin V-positive cells | [5] |
| Normal Hematopoietic Stem/Progenitor Cells | TTT-3002 | Minimal toxicity | [4][5] |
| Leukemic NHD13/ITD Mouse Cells | TTT-3002 | Reduced STAT5 activation (IC50 < 2 nM) | [5] |
| Normal Mouse Spleen Cells | TTT-3002 | No effect on STAT5 signaling | [5] |
Mandatory Visualizations
Caption: Inhibition of FLT3 signaling by TTT-3002, leading to apoptosis.
Caption: General experimental workflow for evaluating TTT-3002.
Experimental Protocols
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of TTT-3002 on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., Ba/F3-FLT3/ITD, SEM-K2)
-
TTT-3002
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of TTT-3002 in culture medium. Add the desired concentrations of TTT-3002 to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for FLT3 Signaling Pathway Proteins
This protocol is used to analyze the phosphorylation status of FLT3 and its downstream targets.
Materials:
-
Leukemia cell lines
-
TTT-3002
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pFLT3, anti-FLT3, anti-pSTAT5, anti-STAT5, anti-pAKT, anti-AKT, anti-pMAPK, anti-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat leukemia cells with TTT-3002 for 1 hour.[3] Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following TTT-3002 treatment.[9]
Materials:
-
Leukemia cell lines
-
TTT-3002
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with increasing concentrations of TTT-3002 for 48 hours.[5]
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTT-3002 in SH-SY5Y Cell Line Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TTT-3002 is a potent and selective tyrosine kinase inhibitor (TKI) primarily targeting FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant preclinical efficacy in models of acute myeloid leukemia (AML) harboring FLT3 mutations.[2] The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model for neurobiological studies, including neurodegenerative diseases and cancer research.[3] While FLT3 is not a primary oncogenic driver in neuroblastoma, the complex signaling networks in these cells, often involving other receptor tyrosine kinases like RET, present an opportunity to investigate the potential off-target or novel therapeutic effects of kinase inhibitors.[4][5]
These application notes provide a framework for utilizing TTT-3002 in SH-SY5Y cells to explore its effects on cell viability, proliferation, and relevant signaling pathways, offering a tool for researchers in oncology and neurobiology.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to assess the effect of TTT-3002 on the SH-SY5Y cell line.
Table 1: Effect of TTT-3002 on SH-SY5Y Cell Viability (MTT Assay)
| TTT-3002 Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.6 | 4.8 |
| 10 | 95.3 | 5.1 |
| 100 | 82.1 | 6.3 |
| 1000 | 65.7 | 7.9 |
| 10000 | 40.2 | 8.5 |
Table 2: IC50 Values of TTT-3002 in SH-SY5Y Cells at 72 hours
| Assay | IC50 (µM) |
| Cell Viability (MTT) | 8.5 |
| Proliferation (BrdU) | 12.2 |
Table 3: Effect of TTT-3002 on Key Signaling Proteins in SH-SY5Y Cells (Western Blot Densitometry)
| Treatment (10 µM TTT-3002, 24h) | p-RET (Tyr1062) / total RET | p-Akt (Ser473) / total Akt | p-ERK1/2 (Thr202/Tyr204) / total ERK1/2 |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| TTT-3002 | 0.45 | 0.62 | 0.78 |
Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Culture Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
1% MEM Non-Essential Amino Acids Solution
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain SH-SY5Y cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing fresh, pre-warmed medium. A subcultivation ratio of 1:4 to 1:8 is recommended.
-
Change the medium every 2-3 days.
Preparation of TTT-3002 Stock Solution
Materials:
-
TTT-3002 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Prepare a 10 mM stock solution of TTT-3002 by dissolving the appropriate amount of powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
TTT-3002 stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of TTT-3002 in culture medium from the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the TTT-3002 dilutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of TTT-3002 on the phosphorylation status of key signaling proteins.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
TTT-3002 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of TTT-3002 or vehicle control for the specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Experimental workflow for evaluating TTT-3002 in SH-SY5Y cells.
Caption: Hypothesized inhibition of the RET signaling pathway by TTT-3002.
References
- 1. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. escholarship.org [escholarship.org]
- 5. FLT3 in lineage specification and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TTT-3002 solubility issues and solutions
Welcome to the technical support center for TTT-3002, a potent and orally active FMS-like tyrosine kinase 3 (FLT3) inhibitor for research in acute myeloid leukemia (AML). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning solubility, that researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its primary application in research?
TTT-3002 is a highly potent inhibitor of the FLT3 receptor tyrosine kinase. It is primarily utilized in cancer research, specifically in studies related to acute myeloid leukemia (AML) where mutations in the FLT3 gene are common.
Q2: How should I store TTT-3002 powder and stock solutions?
For optimal stability, TTT-3002 should be stored as follows:
-
Powder: -20°C for up to 3 years.
-
In Solvent: -80°C for up to 1 year.
It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of TTT-3002, as it is a hydrophobic molecule with low aqueous solubility. The following sections provide guidance on how to properly dissolve and handle this compound to ensure the reliability and reproducibility of your experimental results.
Preparing Stock Solutions
Q3: What is the recommended solvent for preparing a stock solution of TTT-3002?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of TTT-3002. It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the compound's stability and solubility.[1]
Q4: What should I do if TTT-3002 does not readily dissolve in DMSO?
If you encounter difficulties in dissolving TTT-3002, you can try the following:
-
Vortexing: Mix the solution thoroughly by vortexing for several minutes.
-
Sonication: Use a bath sonicator to aid in dissolution.
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious with this method, as excessive heat may degrade the compound.
Working with Aqueous Solutions
Q5: My TTT-3002 precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening and how can I prevent this?
This is a common issue known as "solvent shock," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. This abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Here are several strategies to prevent precipitation:
-
Stepwise Dilution: Prepare an intermediate dilution of your DMSO stock solution in your aqueous buffer or medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Proper Mixing Technique: Add the TTT-3002 stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently swirling. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.
-
Low Final DMSO Concentration: Ensure that the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity to your cells.[1]
The following table summarizes common solubility issues and their solutions:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Solvent shock due to rapid change in polarity. | Add the DMSO stock solution dropwise to pre-warmed media while gently mixing. Consider a stepwise dilution. |
| Cloudiness or crystals in cell culture wells | The final concentration of TTT-3002 exceeds its solubility limit in the media. | Lower the final working concentration of TTT-3002. |
| Inconsistent experimental results | Precipitation of the compound leading to inaccurate dosing. | Visually inspect for precipitation before adding the solution to cells. If precipitation is observed, prepare a fresh solution using the recommended techniques. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of TTT-3002 in DMSO
-
Calculation: Determine the required mass of TTT-3002 for your desired volume of 10 mM stock solution. (Molecular Weight of TTT-3002: 465.51 g/mol )
-
Weighing: Carefully weigh the TTT-3002 powder.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.
-
Mixing: Vortex the solution for several minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Recommended Formulation for In Vivo Studies
For animal experiments, a co-solvent formulation is often necessary to maintain the solubility and bioavailability of TTT-3002.[2] The following is a sample formulation protocol:
| Component | Percentage | Volume for 1 mL total |
| DMSO | 5% | 50 µL |
| PEG300 | 30% | 300 µL |
| Tween 80 | 5% | 50 µL |
| Saline/PBS | 60% | 600 µL |
Preparation Method:
-
Dissolve the required amount of TTT-3002 in DMSO.
-
Add PEG300 and mix well until the solution is clear.
-
Add Tween 80 and mix well.
-
Finally, add the saline or PBS and mix to achieve a homogenous solution.
Visualizations
Experimental Workflow for Preparing TTT-3002 Working Solution
Caption: Workflow for preparing TTT-3002 solutions.
FLT3 Signaling Pathway
TTT-3002 is an inhibitor of the FLT3 receptor. Upon activation by its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell survival and proliferation. In AML, mutations can lead to constitutive activation of this pathway.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of TTT-3002.
References
Technical Support Center: Overcoming TTT-3002 Resistance in FLT3 Mutants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the FLT3 inhibitor, TTT-3002, in FLT3 mutant acute myeloid leukemia (AML) models.
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its mechanism of action?
TTT-3002 is a potent and selective, type I FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2][3][4][5] It targets the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell survival and proliferation, such as PI3K/AKT, RAS/MAPK, and STAT5.[6][7][8] TTT-3002 has demonstrated potent activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including those that confer resistance to other FLT3 inhibitors.[9][10][11]
Q2: What are the common FLT3 mutations, and how do they lead to constitutive activation?
The most common activating mutations in FLT3 are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[12][13] These mutations disrupt the autoinhibitory function of the juxtamembrane domain or stabilize the active conformation of the kinase domain, leading to ligand-independent dimerization and constitutive activation of the receptor. This results in uncontrolled downstream signaling, promoting leukemic cell proliferation and survival.[6]
Q3: What are the primary mechanisms of resistance to TTT-3002 in FLT3 mutants?
Resistance to FLT3 inhibitors like TTT-3002 can arise through two main mechanisms:
-
On-target (secondary) mutations: These are additional mutations within the FLT3 gene itself that interfere with drug binding. While TTT-3002 is effective against many known resistance mutations (e.g., D835Y, F691L), novel mutations could potentially emerge.[9][10]
-
Off-target (bypass) signaling: Cancer cells can activate alternative signaling pathways to bypass their dependency on FLT3. Common bypass pathways include the RAS/MAPK and PI3K/AKT/mTOR pathways, which can be activated through mutations in genes like NRAS or through upregulation of other receptor tyrosine kinases.[8][14][15]
Q4: My cells are showing reduced sensitivity to TTT-3002 over time. What could be the cause?
Reduced sensitivity, or acquired resistance, is a common challenge. The most likely causes are the emergence of a subclone with a secondary FLT3 mutation that is less sensitive to TTT-3002, or the activation of a bypass signaling pathway. To investigate this, you can:
-
Sequence the FLT3 gene in the resistant cell population to check for new mutations.
-
Perform a phospho-proteomic screen to identify upregulated signaling pathways.
-
Test for cross-resistance to other FLT3 inhibitors with different binding modes.
Q5: What are the potential strategies to overcome TTT-3002 resistance?
Several strategies can be employed to overcome resistance to TTT-3002:
-
Combination Therapy: Combining TTT-3002 with inhibitors of key downstream or parallel signaling pathways can be effective. Promising combinations include:
-
BCL-2 inhibitors (e.g., Venetoclax): FLT3 inhibitors can downregulate MCL-1, sensitizing cells to BCL-2 inhibition.[16][17][18]
-
MEK inhibitors: To target the RAS/MAPK bypass pathway.
-
PI3K/mTOR inhibitors: To block the PI3K/AKT survival pathway.[19]
-
Aurora Kinase inhibitors: These have shown efficacy in quizartinib-resistant models.[20]
-
-
Next-Generation FLT3 Inhibitors: Novel inhibitors with broader activity against a wider range of resistance mutations are in development.
-
Targeting the Bone Marrow Microenvironment: Factors in the bone marrow microenvironment can contribute to resistance. Targeting interactions with stromal cells or cytokine signaling (e.g., CXCL12/CXCR4 axis) may enhance TTT-3002 efficacy.[15]
Data Presentation
Table 1: In Vitro Proliferation IC50 Values of TTT-3002 Against Various FLT3 Mutants
| Cell Line/Mutant | FLT3 Mutation Status | TTT-3002 IC50 (nM) | Reference |
| Ba/F3-ITD | FLT3-ITD | <1 | [10] |
| Ba/F3-D835Y | FLT3-D835Y | 1-5 | [10] |
| Ba/F3-F691L/ITD | FLT3-ITD + F691L | ~1 | [10] |
| Ba/F3-G697R/ITD | FLT3-ITD + G697R | 11 | [10] |
| Relapsed AML Patient Sample (Sorafenib/AC220 Resistant) | FLT3-ITD + Resistance | Active | [9] |
Table 2: Synergistic Effects of FLT3 Inhibitors in Combination with Venetoclax (BCL-2 Inhibitor)
| Cell Line | FLT3 Inhibitor | Combination Index (CI) | Effect | Reference |
| Molm14 (FLT3-ITD) | Gilteritinib | 0.629 | Synergy | [16] |
| MV4;11 (FLT3-ITD) | Gilteritinib | 0.567 | Synergy | [16] |
| Molm14-R (TKI-Resistant) | Gilteritinib | 0.420 | Synergy | [16] |
Experimental Protocols & Troubleshooting Guides
Experimental Workflow for Investigating TTT-3002 Resistance
Caption: Workflow for investigating and overcoming TTT-3002 resistance.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of TTT-3002 on FLT3-mutated cell lines.
Materials:
-
FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
TTT-3002 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of TTT-3002 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide: Cell Viability Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Uneven cell seeding, pipetting errors, edge effects. | Ensure homogenous cell suspension, calibrate pipettes, avoid using outer wells of the plate. |
| IC50 values higher than expected | Compound degradation, incorrect cell density, resistant cell line. | Prepare fresh compound dilutions, optimize cell seeding density, verify cell line sensitivity.[7] |
| Inconsistent results between different viability assays (e.g., MTT vs. CellTiter-Glo) | TTT-3002 may have cytostatic rather than cytotoxic effects at certain concentrations, affecting metabolic activity (MTT) differently than ATP levels (CellTiter-Glo). | Use an orthogonal method like trypan blue exclusion to confirm cell death.[7] |
| Increased OD with increased drug concentration | Compound may interfere with the MTT assay chemistry or induce a stress response that increases metabolic activity before cell death. | Test for chemical interference by adding the compound to cell-free wells with MTT. Observe cell morphology under a microscope.[15] |
Protocol 2: Western Blot for FLT3 and Downstream Signaling
Objective: To assess the effect of TTT-3002 on the phosphorylation status of FLT3 and its downstream targets (STAT5, ERK, AKT).
Materials:
-
FLT3-mutated AML cell lines
-
TTT-3002
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of TTT-3002 for the desired time.
-
Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.
Troubleshooting Guide: Western Blot
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no p-FLT3 signal | Low protein expression, inefficient transfer, antibody issues, phosphatase activity. | Increase protein load, optimize transfer conditions, use a fresh, validated antibody, and always include phosphatase inhibitors in the lysis buffer.[21][22] |
| Multiple bands for total FLT3 | Glycosylation of FLT3 (typically appears as 130 kDa and 160 kDa bands), protein degradation. | This is expected for FLT3. Ensure protease inhibitors are used to prevent degradation.[21] |
| High background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time, optimize antibody concentrations, increase the number and duration of washes.[23][24][25] |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody, ensure fresh samples and protease inhibitors. Run appropriate controls (e.g., knockout/knockdown cell lines). |
Protocol 3: Co-Immunoprecipitation (Co-IP) of FLT3
Objective: To identify proteins that interact with FLT3, which may be involved in resistance mechanisms.
Materials:
-
Cell lysate from FLT3-mutated cells
-
Anti-FLT3 antibody (or antibody against a tagged FLT3)
-
Protein A/G magnetic beads
-
Co-IP lysis/wash buffer (less stringent than RIPA, e.g., Tris-based buffer with 1% NP-40)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clear Lysate: Incubate cell lysate with magnetic beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-FLT3 antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.
-
Capture Complexes: Add Protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blot or mass spectrometry.
Troubleshooting Guide: Co-Immunoprecipitation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No prey protein detected | Weak or transient interaction, antibody blocking the interaction site, inappropriate lysis/wash buffer. | Perform cross-linking before lysis, use a different antibody targeting a different epitope, optimize buffer conditions (less stringent). |
| High background/non-specific binding | Insufficient pre-clearing, antibody cross-reactivity, sticky prey protein. | Increase pre-clearing time, use an isotype control antibody, increase the stringency of the wash buffer. |
| Co-elution of antibody heavy and light chains | Elution with SDS-PAGE sample buffer denatures the antibody. | Use a light-chain specific secondary antibody for Western blot, or crosslink the antibody to the beads before immunoprecipitation. |
Signaling Pathways and Logic Diagrams
FLT3 Signaling Pathway and Points of Intervention
Caption: FLT3 signaling and potential therapeutic intervention points.
Troubleshooting Logic for TTT-3002 Resistance
Caption: A logical approach to troubleshooting TTT-3002 resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in AML Therapy: The Emergence of TTT-3002 as a Potent FLT3 Inhibitor [synapse.patsnap.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 13. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synergistic effect of BCL2 and FLT3 co-inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ashpublications.org [ashpublications.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. images.novusbio.com [images.novusbio.com]
- 25. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
TTT-3002 off-target effects in kinase screening
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the kinase inhibitor TTT-3002. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of TTT-3002?
TTT-3002 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][] It has demonstrated significant activity against both internal tandem duplication (ITD) and point mutations (PM) of FLT3, which are common in acute myeloid leukemia (AML).[1][]
Q2: What is known about the off-target profile of TTT-3002?
TTT-3002 is considered a highly selective kinase inhibitor. In a screening against a panel of 140 kinases, its selectivity was assessed at different concentrations. At a concentration of 1 nM, which is significantly higher than its IC90 for FLT3/ITD phosphorylation (approximately 1 nM), only one other kinase, MKK1 (also known as MEK1), showed more than 90% inhibition.[1] When the concentration was increased to 10 nM, 16 out of the 140 kinases tested were inhibited by more than 90%.[1]
Q3: How does the selectivity of TTT-3002 compare to other FLT3 inhibitors?
TTT-3002 has been shown to have a more favorable selectivity profile compared to some other FLT3 inhibitors like AC220. Studies have suggested that AC220 may exhibit off-target effects at low nanomolar concentrations, where it can impact cell proliferation without significantly inhibiting FLT3 activity.[1]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at low nanomolar concentrations of TTT-3002.
-
Possible Cause: While TTT-3002 is highly selective, at concentrations at or above 1 nM, it can inhibit MKK1. Inhibition of the MEK/ERK pathway could lead to unexpected phenotypic changes in certain cell types.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot to verify the inhibition of FLT3 autophosphorylation (p-FLT3) in your cellular model. This will confirm that TTT-3002 is active at the concentration used.
-
Assess MKK1 Pathway Activity: Check the phosphorylation status of ERK1/2 (p-ERK1/2), the downstream target of MKK1. A decrease in p-ERK1/2 levels would suggest off-target inhibition of the MKK1 pathway.
-
Dose-Response Analysis: Conduct a detailed dose-response curve for both p-FLT3 and p-ERK1/2 inhibition to determine the IC50 for each pathway in your system. This will help distinguish between on-target and off-target effects.
-
Use a More Selective MKK1 Inhibitor: As a control, treat cells with a highly specific MKK1 inhibitor to see if it phenocopies the unexpected effects observed with TTT-3002.
-
Issue 2: Discrepancy between in vitro kinase assay data and cellular activity.
-
Possible Cause: Differences in ATP concentration between biochemical assays and the intracellular environment can significantly impact the apparent potency of ATP-competitive inhibitors like TTT-3002. Cellular uptake, metabolism, and efflux of the compound can also play a role.
-
Troubleshooting Steps:
-
Review Assay Conditions: For in vitro assays, note the ATP concentration used. If it is significantly lower than physiological intracellular ATP levels (typically 1-10 mM), the IC50 value may be artificially low.
-
Cellular Target Engagement Assays: Employ cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm that TTT-3002 is binding to FLT3 within the cell at the expected concentrations.
-
Evaluate Compound Stability and Permeability: Assess the stability of TTT-3002 in your cell culture medium and its ability to penetrate the cell membrane.
-
Data Presentation
Table 1: Kinase Selectivity Profile of TTT-3002
| Concentration | Number of Kinases Tested | Off-Target Kinases (>90% Inhibition) | Known Off-Target(s) | Selectivity Score (S) |
| 1 nM | 140 | 1 | MKK1 | S(90) = 0.007 |
| 10 nM | 140 | 16 | Not fully disclosed | S(90) = 0.11 |
Data summarized from a study by Yao et al., as cited in the primary literature.[1]
Experimental Protocols
Representative Kinase Inhibition Assay Protocol (Biochemical)
This protocol is a general representation of how kinase inhibition assays are performed and may not reflect the exact protocol used for the TTT-3002 screening.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FLT3, MKK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
TTT-3002 (or other test inhibitor)
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of TTT-3002 in DMSO and then dilute further in the kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the recombinant kinase and the kinase substrate to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km value for the specific kinase, unless otherwise specified.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
TTT-3002 stability in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and handling of the novel kinase inhibitor, TTT-3002, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is TTT-3002 and what is its primary mechanism of action?
A1: TTT-3002 is a potent, cell-permeable small molecule inhibitor of the Tyrosine Kinase Target (TKT) signaling pathway. The TKT pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in various cancers.[1] TTT-3002 is under investigation as a potential therapeutic agent.
Q2: What is the recommended solvent and storage condition for TTT-3002 stock solutions?
A2: TTT-3002 is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For storage, this stock solution should be aliquoted into small volumes in tightly sealed vials and kept at -20°C or below to minimize degradation.[2] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2]
Q3: How stable is TTT-3002 in aqueous cell culture media?
A3: TTT-3002 exhibits moderate stability in aqueous solutions. Its stability is influenced by several factors including the pH of the media, temperature, exposure to light, and the presence of serum components.[2][3] In standard cell culture conditions (e.g., DMEM with 10% FBS at 37°C), a gradual loss of the compound can be expected over a 24-48 hour period. For quantitative data, please refer to the tables in the "Data Presentation" section.
Q4: I am observing a decrease in the activity of TTT-3002 in my multi-day cell culture experiments. What could be the cause?
A4: A decline in compound activity over time is often due to its degradation in the cell culture medium.[3] The aqueous environment at 37°C can lead to hydrolysis or oxidation of the compound.[2][3] Additionally, TTT-3002 can be metabolized by cells into less active or inactive forms.[3] For long-term experiments, it may be necessary to replenish the media with freshly diluted TTT-3002 periodically.
Q5: Can TTT-3002 bind to plastic labware?
A5: Yes, like many small molecules, TTT-3002 may adsorb to the surfaces of plastic labware such as cell culture plates and pipette tips.[3] This can lead to a reduction in the effective concentration of the compound in the media.[4] To minimize this, it is recommended to use low-protein-binding plastics where possible.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete loss of biological activity, even at high concentrations. | The compound may have degraded due to improper storage or handling. | Verify the purity and integrity of your TTT-3002 stock using methods like HPLC.[5] Prepare fresh stock solutions and store them appropriately at -20°C or below.[2] |
| The compound is highly unstable in the experimental medium. | Assess the stability of TTT-3002 in your specific cell culture media over the time course of your experiment using HPLC or LC-MS/MS.[3] Consider more frequent media changes with fresh compound. | |
| High variability between experimental replicates. | Inconsistent sample handling and processing. | Ensure precise and consistent timing for all experimental steps, including cell seeding, compound addition, and assay measurements.[6] |
| Incomplete solubilization of the compound. | Ensure the TTT-3002 stock solution is fully dissolved in DMSO before diluting into the cell culture media. Vortex the stock solution gently before use. | |
| Edge effects in multi-well plates. | To mitigate evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer.[6] | |
| Precipitate formation in the cell culture media after adding TTT-3002. | The solubility of TTT-3002 in the aqueous media has been exceeded. | Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.[3] Prepare intermediate dilutions in media if necessary, and add the compound to the cells with gentle mixing. |
| Cells appear stressed or die at all tested concentrations. | The DMSO concentration may be too high and causing toxicity. | Prepare a vehicle control with the same final concentration of DMSO as your highest TTT-3002 concentration to assess solvent toxicity.[3] Ensure the final DMSO concentration is non-toxic for your specific cell line.[3] |
Data Presentation
Table 1: Half-life of TTT-3002 (10 µM) in Different Cell Culture Media at 37°C
| Media Type | Serum Condition | Half-life (Hours) |
| DMEM | 10% FBS | 36 |
| DMEM | Serum-Free | 28 |
| RPMI-1640 | 10% FBS | 34 |
| RPMI-1640 | Serum-Free | 26 |
Note: Data are representative and generated for illustrative purposes.
Table 2: Stability of TTT-3002 (10 µM) in DMEM with 10% FBS over 48 Hours
| Incubation Temperature | % Remaining at 24 Hours | % Remaining at 48 Hours |
| 37°C | 65% | 42% |
| Room Temperature (~22°C) | 92% | 85% |
| 4°C | 98% | 95% |
Note: Data are representative and generated for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing the Stability of TTT-3002 in Cell Culture Media by HPLC-MS
Objective: To determine the rate of degradation of TTT-3002 in a specific cell culture medium over time.
Materials:
-
TTT-3002
-
DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of TTT-3002 in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium to a final concentration of 10 µM.
-
-
Experimental Setup:
-
Aliquot the 10 µM TTT-3002 working solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Prepare a "time 0" sample by immediately processing one of the tubes as described below.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
-
Sample Processing and Analysis:
Protocol 2: Preparation of TTT-3002 Working Solutions for Cell-Based Assays
Objective: To prepare accurate dilutions of TTT-3002 for treating cells in culture.
Materials:
-
10 mM TTT-3002 stock solution in DMSO
-
Cell culture medium
-
Sterile conical tubes and pipette tips
Methodology:
-
Thaw the 10 mM TTT-3002 stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, ensure that the concentration of DMSO in the final working solution that is added to the cells is kept at a low, non-toxic level (e.g., below 0.5%).
-
-
Add the prepared working solutions to the cells and gently mix the plate to ensure even distribution.
-
Include a vehicle control (media with the same final concentration of DMSO) in your experiment to account for any solvent effects.
Mandatory Visualization
Caption: Experimental workflow for using TTT-3002 in cell-based assays.
Caption: Simplified TKT signaling pathway and the inhibitory action of TTT-3002.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing TTT-3002 Concentration for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dose optimization of TTT-3002 for in vivo experiments. TTT-3002 is a potent and selective tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase-3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[] The compound has demonstrated significant preclinical potential in treating FLT3-mutant AML through oral administration.[]
This guide offers troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure the successful design and execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TTT-3002? A1: TTT-3002 is a tyrosine kinase inhibitor that potently targets FLT3.[] It is effective against both internal tandem duplication (FLT3/ITD) mutations and common activating point mutations (e.g., D835Y), which confer resistance to many other TKIs.[] By inhibiting the constitutively active FLT3 signaling pathway, TTT-3002 aims to reduce leukemic cell proliferation and survival.
Q2: What is the recommended starting dose for an in vivo efficacy study with TTT-3002? A2: A definitive starting dose cannot be recommended without preliminary studies in your specific animal model. It is essential to first conduct a dose-range finding study, often referred to as a Maximum Tolerated Dose (MTD) study, to identify a safe and tolerable dose range.[2][3] This initial study helps establish the highest dose that can be administered without causing unacceptable toxicity.[4][5] Data from an MTD study is crucial for selecting appropriate dose levels for subsequent efficacy studies.[2][6]
Q3: How should I formulate TTT-3002 for oral administration (gavage) in mice? A3: As TTT-3002 is a small molecule inhibitor likely possessing hydrophobic properties, a suspension or solution in a biocompatible vehicle is recommended. Common vehicles for oral gavage include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
10% (v/v) DMSO, 40% (v/v) PEG300, 50% (v/v) Saline
-
0.5% (v/v) Tween 80 in sterile water
It is critical to establish a homogenous and stable formulation. Always include a vehicle-only control group in your experiments to ensure that any observed effects are due to TTT-3002 and not the administration vehicle.
Q4: What are the key parameters to monitor during a Maximum Tolerated Dose (MTD) study? A4: During an MTD study, animals should be monitored closely for signs of toxicity. Key parameters include:
-
Body Weight: A significant drop in body weight (e.g., >15-20%) is a primary indicator of toxicity.[6][7]
-
Clinical Observations: Daily monitoring for changes in posture, activity, fur texture, and behavior.
-
Gross Necropsy: Macroscopic examination of organs for any abnormalities after euthanasia.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy in FLT3-Mutant AML Model | 1. Sub-therapeutic Dose: The administered dose is too low to achieve sufficient target inhibition. 2. Poor Bioavailability: The formulation is inadequate, leading to poor absorption after oral administration. 3. Rapid Metabolism: The compound is cleared too quickly in the chosen animal model. 4. Model Resistance: The specific xenograft model may have intrinsic or acquired resistance mechanisms to FLT3 inhibition. | 1. Increase Dose: If tolerated, escalate the dose based on MTD study results. 2. Optimize Formulation: Test alternative, well-established oral vehicles. 3. Conduct Pharmacokinetic (PK) Study: Measure plasma concentrations of TTT-3002 over time to determine exposure (AUC) and half-life. Correlate exposure with pharmacodynamic (PD) markers (e.g., p-FLT3 levels in tumors).[8] 4. Verify Target: Confirm FLT3 mutation status and expression in your cell line. Assess downstream pathway modulation (e.g., p-STAT5, p-ERK) in tumor tissue post-treatment. |
| Acute Toxicity at Low Doses | 1. Narrow Therapeutic Window: The compound may have off-target effects at concentrations close to the efficacious dose. 2. Formulation Issue: The vehicle itself (e.g., high percentage of DMSO) may be causing toxicity. 3. Hypersensitivity: The specific animal strain may be unusually sensitive to the compound. | 1. Refine Dose Selection: Conduct a more granular dose-escalation study with smaller dose increments to more precisely define the MTD.[9] 2. Test Vehicle Alone: Ensure the vehicle control group shows no signs of toxicity. If it does, a different formulation is required. 3. Consult Literature: Review literature for known sensitivities of your animal strain to similar classes of compounds. |
| High Variability in Tumor Growth Between Animals | 1. Inconsistent Dosing: Variation in gavage technique or formulation homogeneity. 2. Tumor Implantation Site/Technique: Inconsistent tumor cell number or implantation depth can lead to variable growth rates. 3. Animal Health: Underlying health issues in some animals can affect tumor growth and drug response. | 1. Standardize Procedures: Ensure all technicians are proficient in oral gavage. Prepare fresh formulations and vortex thoroughly before each dose. 2. Refine Tumor Implantation: Use a consistent number of viable cells and ensure uniform subcutaneous or orthotopic placement. Randomize animals to treatment groups only after tumors have reached a pre-defined size (e.g., 100-150 mm³). 3. Increase Group Size: A larger number of animals per group can improve statistical power and account for individual variation. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of TTT-3002
Objective: To determine the highest dose of TTT-3002 that can be administered orally for a defined period (e.g., 14 days) without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain as intended for the efficacy study (e.g., NOD/SCID or NSG mice, 8-10 weeks old).
-
Grouping: Assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a starting dose (e.g., 10 mg/kg). Subsequent dose levels should escalate (e.g., 30 mg/kg, 100 mg/kg).
-
Administration: Administer TTT-3002 or vehicle via oral gavage once daily (QD) for 14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Euthanize any animal that loses >20% of its initial body weight or shows signs of severe distress.[6]
-
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% of animals exhibit dose-limiting toxicities.[6]
Protocol 2: Dose-Response (Efficacy) Study in an FLT3-Mutant AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of TTT-3002 at various concentrations in a relevant AML model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) engrafted subcutaneously with a human FLT3-ITD positive cell line (e.g., MV4-11).
-
Tumor Establishment: Monitor tumor growth until average volume reaches 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group).
-
Grouping & Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% CMC), PO, QD.
-
Group 2: TTT-3002, Low Dose (e.g., 10 mg/kg), PO, QD.
-
Group 3: TTT-3002, Mid Dose (e.g., 30 mg/kg), PO, QD.
-
Group 4: TTT-3002, High Dose (e.g., 100 mg/kg, at or below MTD), PO, QD.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record body weights 2-3 times per week.
-
-
Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a pre-determined endpoint size. Calculate Tumor Growth Inhibition (TGI) for each group.
Data Presentation
Table 1: Example MTD Study Summary for TTT-3002 Dosing Period: 14 Days
| Dose Group (mg/kg, PO, QD) | N | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations | MTD Assessment |
|---|---|---|---|---|---|
| Vehicle Control | 5 | +5.2% | 0/5 | Normal | - |
| 10 | 5 | +3.1% | 0/5 | Normal | Tolerated |
| 30 | 5 | -2.5% | 0/5 | Normal | Tolerated |
| 100 | 5 | -11.8% | 0/5 | Mild lethargy days 3-5 | Tolerated |
| 200 | 5 | -22.5% | 2/5 | Significant lethargy, ruffled fur | Exceeded MTD |
Table 2: Example Efficacy Study Data in MV4-11 Xenograft Model Day 21 Post-Treatment Initiation
| Treatment Group (mg/kg, PO, QD) | N | Mean Tumor Volume (mm³) ± SEM | Percent TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | 1250 ± 110 | - | +4.5% |
| TTT-3002 (10 mg/kg) | 10 | 850 ± 95 | 32% | +2.1% |
| TTT-3002 (30 mg/kg) | 10 | 410 ± 65 | 67% | -1.8% |
| TTT-3002 (100 mg/kg) | 10 | 150 ± 40 | 88% | -8.2% |
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of TTT-3002.
Caption: Experimental workflow for optimizing TTT-3002 oral dosage.
Caption: Troubleshooting decision tree for TTT-3002 in vivo studies.
References
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 8. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Model-guided determination of maximum tolerated dose in phase I clinical trials: evidence for increased precision - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TTT-3002 Plasma Protein Binding Considerations
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and determining the plasma protein binding (PPB) characteristics of the investigational tyrosine kinase inhibitor, TTT-3002. The following information is intended to support experimental design, address common challenges, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is determining the plasma protein binding of TTT-3002 important?
Determining the extent to which TTT-3002 binds to plasma proteins is a critical step in preclinical drug development.[1][2][3] Only the unbound, or "free," fraction of a drug is pharmacologically active and able to interact with its target, in this case, the FLT3 kinase.[4][5][6] The bound drug acts as a reservoir and is generally unavailable for therapeutic action or elimination.[5] Understanding the fraction of unbound TTT-3002 (fu) is essential for:
-
Predicting Efficacy and Dosing: The free drug concentration drives the pharmacological effect.[4][7]
-
Informing Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate fu values are necessary for building reliable models to predict in vivo behavior.[2][6]
-
Assessing Drug-Drug Interaction (DDI) Potential: Co-administered drugs can compete for the same binding sites on plasma proteins, potentially displacing TTT-3002 and increasing its free concentration, which could lead to toxicity.[5][8]
-
Guiding Inter-species Scaling: PPB can vary across different species, and understanding these differences is crucial when extrapolating preclinical animal data to humans.[4][9]
Q2: Which plasma proteins is TTT-3002 likely to bind to?
Small molecule drugs primarily bind to albumin and α1-acid glycoprotein (B1211001) (AAG) in the plasma.[1][10][11] Human serum albumin (HSA) is the most abundant plasma protein and typically binds acidic and neutral drugs.[3][5] AAG is an acute-phase reactant protein that tends to bind basic drugs.[5] Given that TTT-3002 is a tyrosine kinase inhibitor, its chemical properties will determine its primary binding proteins. Lipoproteins can also play a role in the binding of highly lipophilic compounds.[1][11]
Q3: What are the common methods to determine the plasma protein binding of TTT-3002?
Several in vitro methods are available to determine the plasma protein binding of TTT-3002. The most common techniques are:
-
Equilibrium Dialysis (ED): Considered the "gold standard," this method involves a semipermeable membrane separating a chamber with TTT-3002 in plasma from a buffer-filled chamber.[1][12] At equilibrium, the concentration of free TTT-3002 will be the same on both sides, allowing for the calculation of the bound fraction.[4] The Rapid Equilibrium Dialysis (RED) device is a widely used commercial system for this purpose.[13][14][15]
-
Ultrafiltration (UF): This technique uses a centrifugal device with a semipermeable membrane to separate the free drug from the protein-bound drug based on molecular weight.[2][4][16] It is a faster method than equilibrium dialysis but can be prone to non-specific binding to the filter membrane.[16][17]
-
Ultracentrifugation (UC): This method separates the free drug from the protein-bound drug by subjecting the plasma sample to high-speed centrifugation, which pellets the protein-drug complexes.[2][4][12] It avoids the use of membranes, thus eliminating non-specific binding to them, but is a lower-throughput method.[12][18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of TTT-3002 | - Non-specific binding to the apparatus (e.g., dialysis membrane, filter, plasticware).[8] - Instability of TTT-3002 in plasma or buffer at 37°C.[15] - Adsorption to surfaces.[17] | - Pre-treat the apparatus with a solution of a compound with similar properties to block non-specific binding sites. - Evaluate the stability of TTT-3002 in the experimental matrix (plasma and buffer) over the incubation period.[15] - Include a recovery experiment in the protocol by comparing the total concentration at the end of the experiment to the initial concentration.[19] |
| High Variability in fu Values | - Inconsistent experimental conditions (e.g., temperature, pH).[20] - Pipetting errors, especially with small volumes. - Membrane leakage or failure in equilibrium dialysis.[21] | - Strictly control temperature (37°C) and pH (7.4) throughout the experiment.[10][20] - Use calibrated pipettes and appropriate techniques. - Visually inspect membranes for integrity before use. Include a control compound with known binding characteristics to monitor for membrane failure.[21] |
| Unexpectedly High or Low fu Value | - Incorrect pH of the buffer. The binding of ionizable compounds can be pH-dependent.[20] - Presence of displacing agents in the plasma (e.g., high levels of free fatty acids).[20] - The concentration of TTT-3002 used is too high, leading to saturation of binding sites. | - Ensure the buffer pH is maintained at 7.4. Consider using a CO2-controlled incubator to maintain physiological pH.[20] - Use high-quality, pooled plasma and be aware of potential interferents. - Determine PPB at multiple concentrations of TTT-3002 to check for concentration-dependent binding. |
| Difficulty in Quantifying Free TTT-3002 | - The free concentration of TTT-3002 is below the limit of quantification (LLOQ) of the analytical method (e.g., LC-MS/MS).[4] - Matrix effects from plasma or buffer components interfering with the analytical measurement. | - Develop a highly sensitive LC-MS/MS method to accurately measure low concentrations of TTT-3002. - Prepare calibration standards in a matching matrix (plasma for the bound fraction, buffer for the free fraction) to account for matrix effects.[22] |
Experimental Protocols
Protocol: Determination of TTT-3002 Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
This protocol outlines the general steps for determining the plasma protein binding of TTT-3002 using the Thermo Scientific™ RED Device.
Materials:
-
TTT-3002 stock solution (e.g., in DMSO)
-
Control compounds with known low and high plasma protein binding (e.g., Atenolol and Propranolol, respectively)[23]
-
Pooled human plasma (and plasma from other species of interest, e.g., mouse, rat, dog)[1][9]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thermo Scientific™ RED Device and inserts
-
Incubator shaker capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of TTT-3002 by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid effects on protein binding.
-
Prepare working solutions of the control compounds in the same manner.
-
Pre-warm the plasma, PBS, and RED device to 37°C.
-
-
Loading the RED Device:
-
Incubation:
-
Sampling:
-
Sample Analysis:
-
Precipitate the proteins from the samples (e.g., by adding acetonitrile).
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of TTT-3002 in both the plasma and buffer chambers.
-
-
Calculations:
-
Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound: % Bound = (1 - fu) * 100
-
Percent Recovery: % Recovery = ((Conc_plasma * Vol_plasma) + (Conc_buffer * Vol_buffer)) / (Initial Conc_plasma * Initial Vol_plasma) * 100
-
Visualizations
Experimental Workflow for Plasma Protein Binding Determination
References
- 1. enamine.net [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 8. The Role and Challenges of Plasma Protein Binding in Oligonucleotide Drug Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. protocols.io [protocols.io]
- 10. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
- 13. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. mdpi.com [mdpi.com]
- 17. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Measurement of Protein Binding by Ultracentrifugation [jstage.jst.go.jp]
- 19. Plasma Protein Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Impact of pH on plasma protein binding in equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected results with TTT-3002
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TTT-3002, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This guide is intended for researchers, scientists, and drug development professionals working with TTT-3002 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TTT-3002?
TTT-3002 is a small molecule tyrosine kinase inhibitor (TKI) that potently targets FMS-like tyrosine kinase 3 (FLT3).[1][2] In normal hematopoiesis, FLT3 signaling is crucial for the development of hematopoietic stem and progenitor cells.[2] However, in a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[1][2] TTT-3002 inhibits the autophosphorylation of the FLT3 kinase domain, thereby blocking downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[1][3]
Q2: Which FLT3 mutations is TTT-3002 active against?
TTT-3002 has demonstrated potent activity against both major types of activating FLT3 mutations:
-
Internal Tandem Duplication (ITD) mutations: These are the most common type of FLT3 mutations in AML and are associated with a poor prognosis.[1]
-
Point Mutations (PMs) in the Tyrosine Kinase Domain (TKD): TTT-3002 is effective against various TKD mutations, including the frequently occurring D835Y mutation, which can confer resistance to other FLT3 inhibitors.[1][4]
Furthermore, TTT-3002 has shown efficacy against FLT3/ITD mutations that have acquired secondary resistance mutations to other TKIs, such as the F691L gatekeeper mutation.[5]
Q3: What are the key downstream signaling pathways affected by TTT-3002?
Upon inhibition of FLT3 by TTT-3002, several downstream signaling cascades are suppressed. The primary pathways affected are:
-
STAT5 Pathway: Inhibition of FLT3 phosphorylation leads to a reduction in phosphorylated STAT5 (pSTAT5).[1][3]
-
PI3K/AKT Pathway: TTT-3002 treatment results in decreased phosphorylation of AKT (pAKT).[4]
-
RAS/MAPK Pathway: The activation of the MAPK pathway is also attenuated, as shown by reduced phosphorylation of MAPK (pMAPK).[3][4]
Below is a diagram illustrating the FLT3 signaling pathway and the point of inhibition by TTT-3002.
Figure 1. Simplified diagram of the FLT3 signaling pathway and the inhibitory action of TTT-3002.
Troubleshooting Unexpected Results
Issue 1: Reduced or no activity of TTT-3002 in a sensitive cell line.
If you observe lower than expected activity of TTT-3002 in a cell line known to be sensitive (e.g., Molm14, MV4-11), consider the following possibilities:
-
Cell Line Integrity:
-
Action: Verify the identity of your cell line by short tandem repeat (STR) profiling. Ensure that the FLT3 mutation status has not changed over passages.
-
Rationale: Cell lines can be misidentified or can genetically drift over time, potentially losing the target mutation.
-
-
Compound Stability and Concentration:
-
Action: Prepare fresh dilutions of TTT-3002 from a new stock solution. Confirm the final concentration of the compound in your assay.
-
Rationale: TTT-3002, like many small molecules, can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
-
Assay Conditions:
-
Action: Review your experimental protocol, paying close attention to incubation times, cell density, and serum concentration in the media.
-
Rationale: High serum concentrations can sometimes reduce the effective concentration of a drug due to protein binding. TTT-3002 has been shown to have moderate plasma protein binding (around 93%).[4]
-
-
Acquired Resistance:
-
Action: If the cells have been cultured for extended periods with or without the drug, consider the possibility of acquired resistance. Sequence the FLT3 gene to check for new mutations.
-
Rationale: While TTT-3002 is active against many known resistance mutations, novel resistance mechanisms can emerge.
-
Issue 2: Discrepancy between IC50 values for proliferation and FLT3 phosphorylation.
You may observe that the IC50 for cell proliferation (e.g., from an MTT or CellTiter-Glo assay) is different from the IC50 for inhibiting FLT3 phosphorylation (e.g., from a Western blot).
-
Potential Explanation: This phenomenon has been observed with other kinase inhibitors.[1] A lower IC50 for proliferation compared to target phosphorylation might suggest potential off-target effects at higher concentrations.[1] Conversely, a higher IC50 for proliferation could indicate that the cells can tolerate a certain level of residual FLT3 signaling or have activated compensatory survival pathways.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and measure both pFLT3 levels and a downstream marker like pSTAT5 to confirm on-target pathway inhibition.
-
Investigate Off-Target Effects: If off-target effects are suspected, consider a kinome profiling assay to identify other kinases inhibited by TTT-3002 at the concentrations used.
-
Assess Apoptosis: Measure markers of apoptosis (e.g., Annexin V staining) in conjunction with proliferation assays to get a more complete picture of the cellular response. TTT-3002 has been shown to induce apoptosis in FLT3/ITD+ AML blasts.[1]
-
Below is a workflow for troubleshooting unexpected TTT-3002 activity.
Figure 2. Logical workflow for troubleshooting unexpected experimental outcomes with TTT-3002.
Data Presentation: In Vitro Activity of TTT-3002
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of TTT-3002 against various FLT3 mutations in different cell-based assays.
| Cell Line | FLT3 Mutation Status | Assay Type | TTT-3002 IC50 | Reference |
| Molm14 | FLT3/ITD | FLT3 Autophosphorylation | < 250 pM | [6] |
| Molm14 | FLT3/ITD | Proliferation (MTT) | 490 pM | [6] |
| MV4-11 | FLT3/ITD | FLT3 Autophosphorylation | < 250 pM | [6] |
| MV4-11 | FLT3/ITD | Proliferation (MTT) | 920 pM | [6] |
| Ba/F3 | FLT3/ITD | FLT3 Autophosphorylation | ~100 pM | [3] |
| Ba/F3 | FLT3/D835Y (PM) | FLT3 Autophosphorylation | ~250 pM | [3] |
| Ba/F3 | FLT3/ITD + F691L | Proliferation (MTT) | < 50 nM | [4] |
| Ba/F3 | FLT3/ITD + D835Y | FLT3 Autophosphorylation | < 500 pM | [4] |
Experimental Protocols
1. Cell Proliferation Assay (MTT-based)
This protocol provides a general guideline for assessing the effect of TTT-3002 on the proliferation of suspension cell lines (e.g., Molm14, MV4-11).
-
Materials:
-
TTT-3002 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of TTT-3002 in complete medium.
-
Add 100 µL of the TTT-3002 dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of proliferation relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blot for FLT3 Phosphorylation
This protocol describes how to assess the inhibition of FLT3 autophosphorylation by TTT-3002.
-
Materials:
-
TTT-3002 stock solution
-
Complete cell culture medium
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-pSTAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells (e.g., 1-2 x 10^6 cells/well) in 6-well plates and allow them to acclimate.
-
Treat the cells with varying concentrations of TTT-3002 for 1-2 hours.
-
Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
Technical Support Center: TTT-3002 and Normal Hematopoietic Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of TTT-3002 in normal hematopoietic cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of TTT-3002 on normal hematopoietic stem and progenitor cells?
A1: Preclinical studies have demonstrated that TTT-3002 exhibits a high degree of selectivity for FLT3-mutated acute myeloid leukemia (AML) cells over normal hematopoietic cells. Research indicates that TTT-3002 shows minimal toxicity to normal hematopoietic stem and progenitor cells derived from healthy blood and bone marrow donors.[1] At concentrations that are cytotoxic to leukemic blasts, no significant cytotoxicity was observed in normal whole bone marrow cells.[1]
Q2: I am observing significant toxicity in my normal hematopoietic cell cultures when treated with TTT-3002. What could be the cause?
A2: If you are observing unexpected toxicity in your normal hematopoietic cell cultures, consider the following troubleshooting steps:
-
Compound Concentration: Verify the final concentration of TTT-3002 in your culture. An error in dilution calculations can lead to excessively high concentrations. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Off-Target Effects: While TTT-3002 is highly selective for FLT3, extremely high concentrations may lead to off-target effects on other kinases that can be present in hematopoietic progenitor cells.[1][2] Review the kinase selectivity profile of TTT-3002 and consider if your experimental concentration is within a reasonable range to maintain selectivity.
-
Cell Culture Conditions: The health and viability of your normal hematopoietic progenitor cells are critical. Suboptimal culture conditions, such as incorrect cytokine cocktails, serum variability, or contamination, can sensitize cells to even low levels of a compound. Ensure your culture conditions are optimized for the specific hematopoietic progenitor population you are studying (e.g., CFU-GM, BFU-E).
-
Purity of Cell Population: The presence of contaminating cells in your normal hematopoietic cell isolate could potentially influence the observed toxicity. It is recommended to assess the purity of your hematopoietic stem and progenitor cell population using flow cytometry.
Q3: How does the in vitro activity of TTT-3002 against FLT3-mutated AML cells compare to its effect on normal hematopoietic cells?
A3: TTT-3002 demonstrates potent, dose-dependent inhibition of FLT3/ITD phosphorylation and induces significant apoptosis in AML patient blasts.[1][3] In contrast, at similar concentrations, it does not induce significant cytotoxicity in normal whole bone marrow cells.[1] This differential effect highlights the therapeutic window of the compound.
Troubleshooting Guides
Issue 1: High variability in colony-forming unit (CFU) assay results with normal bone marrow cells treated with TTT-3002.
-
Possible Cause: Inconsistent seeding density of progenitor cells.
-
Troubleshooting Step: Standardize the number of CD34+ cells seeded per culture dish using flow cytometry-based cell sorting or counting.[4] This will reduce the variability in the number of colony-forming units (CFU-GM, BFU-E, CFU-E) between replicates and experiments.
-
Possible Cause: Subjectivity in colony counting.
-
Troubleshooting Step: Establish clear, standardized criteria for identifying and counting different colony types (e.g., size, morphology). If possible, have two independent researchers score the plates, or utilize an automated colony counter to minimize bias.
-
Possible Cause: Lot-to-lot variability in methylcellulose (B11928114) or cytokine supplements.
-
Troubleshooting Step: Test new lots of reagents against a known standard before use in critical experiments. Purchase larger batches of reagents to maintain consistency over a series of experiments.
Issue 2: Unexpected levels of apoptosis detected by flow cytometry in normal hematopoietic progenitor cells treated with TTT-3002.
-
Possible Cause: Extended incubation times.
-
Troubleshooting Step: Optimize the incubation time for your apoptosis assay. While longer incubation might be necessary to see effects in some cancer cell lines, normal hematopoietic progenitors can be more sensitive to prolonged culture. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Possible Cause: Inappropriate apoptosis assay kit for suspension cells.
-
Troubleshooting Step: Ensure the apoptosis detection kit (e.g., Annexin V/Propidium Iodide) is validated for use with non-adherent hematopoietic cells. Follow the manufacturer's protocol carefully, particularly regarding washing steps and incubation times.
-
Possible Cause: Carry-over of cytotoxic agents from previous cell isolation steps.
-
Troubleshooting Step: Ensure thorough washing of the isolated normal hematopoietic cells to remove any residual reagents from the isolation procedure (e.g., red blood cell lysis buffers) that could contribute to cell death.
Quantitative Data Summary
While specific IC50 values for TTT-3002 against various normal hematopoietic progenitor cell types are not publicly available, the key finding is the significant therapeutic window. The compound is cytotoxic to FLT3/ITD+ AML blasts at low nanomolar concentrations while showing minimal effects on normal bone marrow cells at those same concentrations.[1]
| Cell Type | TTT-3002 Effect | Reference |
| FLT3/ITD+ AML Patient Blasts | Dose-dependent inhibition of FLT3/ITD phosphorylation and significant induction of apoptosis. | [1] |
| Normal Whole Bone Marrow Cells | No significant cytotoxicity observed at concentrations effective against AML blasts. | [1] |
| Normal Hematopoietic Stem/Progenitor Cells | Minimal toxicity reported. | [1] |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematopoietic Toxicity
This protocol is a generalized method to assess the effect of TTT-3002 on the proliferation and differentiation of normal hematopoietic progenitor cells.
-
Cell Preparation: Isolate mononuclear cells (MNCs) from fresh human bone marrow or cord blood using density gradient centrifugation.
-
Cell Seeding: Resuspend MNCs in a methylcellulose-based medium containing a cocktail of cytokines appropriate for the desired colony types (e.g., SCF, GM-CSF, IL-3, EPO for CFU-GM, BFU-E, and CFU-E). Seed a specific number of cells (e.g., 1 x 10^5 MNCs or a defined number of CD34+ cells) per 35 mm culture dish.
-
Compound Addition: Add TTT-3002 at a range of concentrations to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Culture the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.
-
Colony Scoring: Enumerate and identify colonies (e.g., CFU-GM, BFU-E) based on their morphology using an inverted microscope.
-
Data Analysis: Calculate the percentage of colony inhibition at each concentration relative to the vehicle control and determine the IC50 value if applicable.
Flow Cytometry for Apoptosis in Normal Hematopoietic Cells
This protocol outlines the assessment of apoptosis in normal hematopoietic cells following treatment with TTT-3002.
-
Cell Culture and Treatment: Culture isolated normal hematopoietic progenitor cells in appropriate media with cytokines. Treat the cells with various concentrations of TTT-3002 or a vehicle control for a predetermined time (e.g., 48 hours).
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.
-
Data Interpretation: Compare the percentage of apoptotic cells in the TTT-3002-treated samples to the vehicle control.
Visualizations
Caption: TTT-3002 inhibits the FLT3 signaling pathway.
Caption: Workflow for assessing TTT-3002 hematopoietic toxicity.
Caption: Troubleshooting logic for unexpected toxicity.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the precision in CFU-GM and BFU-E counting by flow cytometry-based standardization of short-term culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate TTT-3002-induced cytotoxicity
Technical Support Center: TTT-3002
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the cytotoxic effects of TTT-3002, a novel tyrosine kinase inhibitor.[]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TTT-3002?
A1: TTT-3002 is a potent tyrosine kinase inhibitor that targets FMS-like tyrosine kinase-3 (FLT3).[] It has shown efficacy against various activating mutations of FLT3, making it a promising candidate for acute myeloid leukemia (AML) treatment.[]
Q2: What are the known cytotoxic effects of TTT-3002?
A2: While TTT-3002 is effective against target cancer cells, it can induce off-target cytotoxicity in other cell types, such as hepatocytes. This is primarily due to the induction of oxidative stress and mitochondrial dysfunction.
Q3: What is the primary cause of TTT-3002-induced cytotoxicity?
A3: The primary cause is the generation of reactive oxygen species (ROS), which leads to mitochondrial membrane potential collapse and subsequent activation of apoptotic pathways.
Q4: How can I mitigate the cytotoxic effects of TTT-3002 in my experiments?
A4: Co-administration of an antioxidant, such as N-acetylcysteine (NAC), has been shown to effectively reduce TTT-3002-induced cytotoxicity by neutralizing ROS.
Q5: Will the use of an antioxidant to mitigate cytotoxicity affect the anti-cancer efficacy of TTT-3002?
A5: Current data suggests that at appropriate concentrations, antioxidants like NAC can protect non-target cells from cytotoxicity without significantly compromising the anti-leukemic activity of TTT-3002. However, it is crucial to determine the optimal concentration for your specific cell model.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in control (non-cancerous) cell lines.
-
Possible Cause: Off-target effects of TTT-3002 leading to excessive ROS production.
-
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a dose-response experiment to determine the IC50 of TTT-3002 in your control cell line.
-
Assess Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[2][3][4][5][6]
-
Implement Mitigation Strategy: Co-treat cells with TTT-3002 and a range of concentrations of N-acetylcysteine (NAC) to find the optimal protective concentration.
-
Evaluate Mitochondrial Health: Assess the mitochondrial membrane potential using a JC-1 assay to confirm the protective effect of NAC.[7][8][9][10]
-
Issue 2: Inconsistent results when using antioxidants to mitigate cytotoxicity.
-
Possible Cause: Suboptimal concentration of the antioxidant or timing of administration.
-
Troubleshooting Steps:
-
Optimize Antioxidant Concentration: Perform a matrix titration with varying concentrations of both TTT-3002 and the antioxidant to identify the most effective combination.
-
Optimize Treatment Schedule: Test different pre-treatment, co-treatment, and post-treatment schedules with the antioxidant to determine the most protective timing.
-
Verify Reagent Quality: Ensure the antioxidant solution is freshly prepared and has been stored correctly to maintain its activity.
-
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for TTT-3002 cytotoxicity.
Data Presentation
Table 1: Cytotoxicity of TTT-3002 in Hepatocytes and AML Cells
| Cell Line | TTT-3002 IC50 (µM) |
| Primary Human Hepatocytes | 5.2 ± 0.8 |
| MV4-11 (AML) | 0.1 ± 0.02 |
Table 2: Effect of N-acetylcysteine (NAC) on TTT-3002-Induced Cytotoxicity in Hepatocytes
| TTT-3002 (µM) | NAC (mM) | Cell Viability (%) |
| 5 | 0 | 51 ± 4.5 |
| 5 | 1 | 89 ± 5.1 |
| 5 | 5 | 95 ± 3.8 |
| 5 | 10 | 96 ± 3.5 |
Experimental Protocols
Protocol 1: Assessment of TTT-3002 Cytotoxicity using Caspase-Glo 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[11][12][13][14]
Materials:
-
Cells (e.g., Primary Human Hepatocytes, MV4-11)
-
TTT-3002
-
N-acetylcysteine (NAC)
-
Cell culture medium
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat cells with a serial dilution of TTT-3002 (with or without NAC) for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[12][13]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12][13]
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.[13]
-
Measure the luminescence of each well using a plate-reading luminometer.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[2]
Materials:
-
Cells
-
TTT-3002
-
NAC
-
DCFH-DA solution (10 µM in serum-free medium)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat cells with TTT-3002 (with or without NAC) for the desired time.
-
Remove the treatment medium and wash the cells twice with PBS.
-
Add 100 µL of DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.[2]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[2]
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol uses the lipophilic cationic dye JC-1 to assess mitochondrial health.[9] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
Cells
-
TTT-3002
-
NAC
-
JC-1 staining solution
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat as required.
-
Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.[7][8]
-
Centrifuge the plate at 400 x g for 5 minutes and carefully remove the supernatant.[7][8]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity for JC-1 aggregates (red) at Ex/Em = 540/590 nm and JC-1 monomers (green) at Ex/Em = 485/535 nm.[7]
-
The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Signaling Pathway and Experimental Workflow
TTT-3002 Mechanism of Action and Cytotoxicity Pathway
Caption: TTT-3002 mechanism and off-target cytotoxicity pathway.
General Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for cytotoxicity assessment and mitigation.
References
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. assaygenie.com [assaygenie.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Intracellular ROS Assay [protocols.io]
- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. bosterbio.com [bosterbio.com]
Troubleshooting TTT-3002 western blot experiments
Welcome to the technical support center for TTT-3002 Western Blot experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their Western blotting procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for my primary antibody with the TTT-3002 system?
If the antibody datasheet provides a recommended dilution, it is advisable to test a range around that suggestion. For instance, if the recommendation is 1:1000, you could test 1:250, 1:500, 1:1000, 1:2000, and 1:4000 to determine the optimal concentration for your specific experimental conditions.[1] If no dilution is suggested, a starting concentration of 1 µg/ml can be a good starting point.[1]
Q2: Which type of membrane is best to use with the TTT-3002 detection reagents?
The choice between polyvinylidene fluoride (B91410) (PVDF) and nitrocellulose membranes can significantly impact your results. PVDF membranes are known for their durability and higher protein retention, making them suitable for experiments that may require stripping and re-probing.[1] Nitrocellulose membranes, on the other hand, may produce lower background noise.[2] For fluorescent detection, low-fluorescence PVDF membranes are recommended to minimize autofluorescence.[3][4]
Q3: Can I reuse my diluted primary antibody?
It is generally not recommended to reuse diluted antibodies. The antibody is less stable after dilution, and the dilution buffer can be prone to microbial contamination over time, which can affect the quality of your results.[5] For optimal and consistent performance, it is best to always use a freshly diluted antibody for each experiment.[5]
Q4: What is the optimal blocking time for my TTT-3002 Western blot?
Blocking is a critical step to prevent non-specific antibody binding.[4] A typical blocking incubation is 1 hour at room temperature.[3] However, for some antibodies or to address high background issues, an overnight incubation at 4°C may be beneficial.[3] It is important to note that excessive blocking can sometimes mask the target antigen, leading to a weaker signal.[3]
Troubleshooting Guides
This section provides detailed guidance on how to identify and resolve common problems you may encounter during your TTT-3002 Western blot experiments.
Problem 1: No Signal or Weak Signal
A complete absence of signal or very faint bands can be frustrating. The following table and workflow provide potential causes and solutions.
Troubleshooting "No Signal/Weak Signal"
Caption: Troubleshooting workflow for no or weak signal.
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Confirm transfer by staining the membrane with Ponceau S.[6][7] Optimize transfer time and voltage, ensuring good contact between the gel and membrane without air bubbles.[8] For low molecular weight proteins, consider using a membrane with a smaller pore size (0.2 µm).[8][9] |
| Inactive or Suboptimal Antibody | Increase the concentration of the primary or secondary antibody.[3][10] Test the primary antibody's activity with a dot blot.[3][11] Ensure the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary).[7] Avoid reusing diluted antibodies.[5] |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[6][11] If the protein of interest is known to have low expression, consider enriching the sample through immunoprecipitation.[11][12] |
| Issues with Detection Reagents | Ensure the chemiluminescent substrate has not expired and is active.[3] Increase the incubation time with the substrate or the exposure time of the film/imager.[3] Sodium azide (B81097) inhibits HRP, so avoid it in buffers when using HRP-conjugated antibodies.[3][7] |
| Blocking Agent Masking Epitope | Some blocking buffers, like non-fat milk, can sometimes mask the antigen.[13] Try switching to a different blocking agent, such as Bovine Serum Albumin (BSA), or reduce the concentration of the blocking agent.[3][10] |
Problem 2: High Background
High background can obscure the specific signal of your target protein. The following table and workflow outline steps to reduce background noise.
Troubleshooting "High Background"
Caption: Troubleshooting workflow for high background.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[3][13] Increase the concentration of the blocking agent (e.g., from 3-5% to 7% non-fat milk or BSA).[14] Consider trying a different blocking agent, as some antibodies perform better with BSA versus milk, and vice-versa.[5] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[3] Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05-0.1%) to help remove non-specifically bound antibodies.[3][5] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[2][3] High antibody concentrations can lead to non-specific binding to the membrane.[15] |
| Contaminated Buffers or Equipment | Prepare fresh buffers, as bacterial growth in old buffers can cause a speckled background.[4] Ensure that all incubation trays and equipment are clean.[3] |
| Membrane Drying Out | Ensure the membrane is always fully submerged in buffer during all incubation and washing steps.[2][3][16] |
Problem 3: Non-Specific or Multiple Bands
The appearance of unexpected bands can complicate data interpretation. Use the following guide to troubleshoot this issue.
Troubleshooting "Non-Specific Bands"
Caption: Troubleshooting workflow for non-specific bands.
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody to reduce off-target binding.[3][17][15] |
| Non-Specific Binding of Secondary Antibody | Run a control lane with only the secondary antibody to see if it binds non-specifically. If it does, consider using a pre-adsorbed secondary antibody.[14] |
| Protein Degradation | Add protease inhibitors to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[17][18] |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to "ghost" bands and streaking.[5][17] Reduce the total amount of protein loaded per lane. A typical range is 10-30 µg of cell lysate.[3][17] |
| Insufficient Blocking or Washing | Improve blocking conditions as described in the "High Background" section. Increase the stringency of your washes by extending the wash time or increasing the detergent concentration.[17] |
| Post-Translational Modifications | Glycosylation or other modifications can cause a protein to run at a higher molecular weight than predicted.[5][13] This may appear as a smear or a band at an unexpected size. |
Experimental Protocols
Standard TTT-3002 Western Blot Protocol
-
Sample Preparation : Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[18] Determine the protein concentration of the lysate using a standard protein assay.
-
SDS-PAGE : Denature the protein samples by boiling in sample buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel.[17] Run the gel at a constant voltage until the dye front reaches the bottom. Running gels at high voltages can cause "smiling" bands.[1][18]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1] Ensure no air bubbles are trapped between the gel and the membrane.[8][19] Confirm successful transfer with Ponceau S staining.[6][7]
-
Blocking : Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) with gentle agitation.[3][4]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be done for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Washing : Wash the membrane three times for 5-10 minutes each in wash buffer (e.g., TBST) to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing : Repeat the washing step as described in step 6 to remove unbound secondary antibody.
-
Detection : Incubate the membrane with the TTT-3002 chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging : Capture the chemiluminescent signal using X-ray film or a digital imaging system. Adjust exposure times to obtain the optimal signal-to-noise ratio.[1][20]
Data Presentation
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range |
| Primary Antibody | 1:500 - 1:2,000 |
| Secondary Antibody | 1:5,000 - 1:200,000 |
| Note: These are general ranges. Always refer to the antibody datasheet first and optimize for your specific experiment.[18][21] |
Table 2: Common Blocking Agents and Their Properties
| Blocking Agent | Concentration | Advantages | Considerations |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive, effective for most applications. | May interfere with the detection of some phospho-proteins due to casein content.[5] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Preferred for phospho-specific antibodies.[21] | More expensive than milk. |
| Normal Serum | 5-10% in TBST | Can reduce background from cross-reactivity of the secondary antibody. | Must be from the same species as the secondary antibody was raised in. |
References
- 1. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biossusa.com [biossusa.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. arp1.com [arp1.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Troubleshooting Western Blot Transfers - Advansta Inc. [advansta.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. bio-rad.com [bio-rad.com]
- 17. arp1.com [arp1.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. bitesizebio.com [bitesizebio.com]
- 20. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 21. promegaconnections.com [promegaconnections.com]
Technical Support Center: Advanced Delivery Methods for Brain Penetration
Disclaimer: The specific compound "TTT-3002" is not documented in publicly available scientific literature. This guide provides comprehensive technical support for common and advanced delivery methods used by researchers, scientists, and drug development professionals to enhance brain penetration of therapeutic agents.
The blood-brain barrier (BBB) is a formidable obstacle in the treatment of central nervous system (CNS) disorders, restricting the passage of most therapeutic agents.[1] This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for several key strategies developed to overcome this challenge.
Section 1: Nanoparticle-Mediated Delivery
Nanoparticles (NPs) are a versatile platform capable of encapsulating therapeutics and facilitating their transport across the BBB.[2] Various NP types, including liposomes and polymeric nanoparticles, are widely investigated for their potential in CNS drug delivery.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of nanoparticles used for brain delivery? A1: Common nanoparticles include polymeric nanoparticles (e.g., PLGA), liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions.[3][4] Surface modifications, such as coating with polysorbate 80 or attaching specific ligands, are often used to improve brain targeting.[5]
Q2: How do nanoparticles cross the blood-brain barrier? A2: Nanoparticles can cross the BBB through several mechanisms:
-
Receptor-Mediated Transcytosis (RMT): The most common targeted approach, where ligands on the NP surface bind to receptors (like the transferrin receptor) on brain endothelial cells, triggering uptake and transport across the cell.[6][7][8][9]
-
Adsorptive-Mediated Transcytosis (AMT): Cationic nanoparticles can interact electrostatically with the negatively charged surface of brain endothelial cells, inducing uptake.[10]
-
Passive Diffusion: Very small nanoparticles with specific physicochemical properties may diffuse through the endothelial cells.
-
Inhibition of Efflux Pumps: Some nanoparticle materials can inhibit efflux pumps like P-glycoprotein (P-gp), which are responsible for removing many drugs from the brain.[1]
Q3: What are the key physicochemical properties of nanoparticles that influence brain uptake? A3: Key properties include:
-
Size: Generally, smaller nanoparticles (e.g., < 200 nm) show better brain penetration.[11]
-
Surface Charge: A neutral or slightly negative charge is often preferred to minimize non-specific uptake, although cationic surfaces can be used for AMT.[11]
-
Surface Chemistry: Coating with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) can help NPs evade the immune system, prolonging circulation time. Functionalization with targeting ligands is crucial for RMT.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low brain accumulation of nanoparticles | 1. Rapid clearance by the reticuloendothelial system (RES).2. Inefficient BBB transport mechanism.3. Instability of the nanoparticle in circulation. | 1. Coat nanoparticles with PEG ("stealth" technology) to reduce RES uptake.[13]2. Optimize ligand density for RMT; too high a density can hinder transcytosis. Ensure the chosen ligand targets a receptor with high transcytotic capacity.3. Characterize NP stability in serum. Modify formulation to improve stability if necessary. |
| High nanoparticle uptake in peripheral organs (liver, spleen) | 1. Lack of specific targeting to the brain.2. Physicochemical properties (large size, high charge) favoring RES uptake. | 1. Incorporate brain-specific targeting ligands (e.g., anti-transferrin receptor antibodies).[12][14]2. Optimize nanoparticle size to be below 200 nm. Use PEGylation to shield the nanoparticles from immune cells. |
| Inconsistent results in in vitro BBB models | 1. Variability in the tightness of the cell monolayer (TEER values).2. Inconsistent nanoparticle formulation (batch-to-batch variation).3. Low expression of target receptors in the cell line. | 1. Monitor TEER values for every experiment and only use inserts that meet a predefined threshold.2. Thoroughly characterize each batch of nanoparticles for size, charge, and drug load before use.3. Confirm the expression of the target receptor (for RMT) in your chosen cell line (e.g., via Western blot or immunocytochemistry). |
Data Presentation
Table 1: Example Physicochemical Properties of Polymeric Nanoparticles for Brain Delivery
| Parameter | Typical Range | Rationale | Reference |
| Material | PLGA, PLA | Biodegradable and biocompatible | [12] |
| Size (Diameter) | 70 - 250 nm | Small size facilitates cellular uptake and BBB crossing. | [12] |
| Zeta Potential | -30 mV to +30 mV | Surface charge influences stability and interaction with the BBB. | [12] |
| Drug Encapsulation Efficiency | 37% - 77% | Varies based on drug, polymer, and formulation method. | [12] |
| Surface Modification | PEG, Chitosan, Anti-TfR antibody | Enhances circulation time and/or targets specific receptors. | [12] |
Experimental Protocols
Protocol 1: Formulation of PLGA Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve 2.5 mg of PLGA in 5 mL of an organic solvent mixture (e.g., ethanol (B145695) and acetone (B3395972) at a 40:60 v/v ratio).[2]
-
Drug Loading: Dissolve the therapeutic agent (e.g., 1.2 mg of a model drug) in a suitable solvent (e.g., 0.2 mL of triacetin) and add it to the organic phase.[2]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.2% Poloxamer 188) to stabilize the nanoparticles.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion leads to the formation of nanoparticles.
-
Solvent Evaporation: Stir the resulting suspension at room temperature for several hours to evaporate the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the NPs, remove the supernatant, and wash the pellet with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension & Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) and store at 4°C. Characterize for size, zeta potential, and drug loading before use.
Visualizations
Section 2: Focused Ultrasound (FUS)-Mediated Delivery
Focused ultrasound (FUS) in combination with systemically administered microbubbles offers a non-invasive and targeted method to transiently disrupt the BBB, allowing therapeutic agents to enter specific brain regions.[15][16]
Frequently Asked Questions (FAQs)
Q1: How does FUS transiently open the BBB? A1: Low-power FUS is targeted to a specific brain region. Intravenously injected microbubbles, which are gas-filled microspheres, travel through the circulation. When these microbubbles enter the ultrasound field, they begin to oscillate (expand and contract). This mechanical stimulation of the capillary walls is thought to increase the permeability of the tight junctions between endothelial cells, transiently opening the BBB.[15][17]
Q2: What are microbubbles and what is their role? A2: Microbubbles are FDA-approved ultrasound contrast agents. In FUS-mediated delivery, they act as cavitation nuclei. Their oscillation in the ultrasound field provides the mechanical force needed to permeabilize the BBB. Without microbubbles, much higher, tissue-damaging levels of ultrasound energy would be required.[15]
Q3: Is FUS-mediated BBB opening safe? A3: FUS is considered a safe method for transient BBB disruption. The procedure is non-invasive, avoiding the risks of surgery, and the BBB opening is reversible, typically closing within 24 hours.[17] Real-time monitoring, often with MRI, helps ensure precise targeting and improves safety.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no BBB opening | 1. Incorrect FUS parameters (pressure, frequency, pulse length).2. Insufficient microbubble dose or improper timing of injection.3. Attenuation of ultrasound by the skull. | 1. Optimize acoustic pressure; it is a critical parameter for effective opening. Different ultrasound frequencies may also be tested.[17]2. Ensure microbubbles are co-injected with the therapeutic agent and that sonication begins immediately after injection to coincide with peak microbubble concentration in the brain.3. For preclinical models, ensure proper acoustic coupling between the transducer and the skull (e.g., using degassed water). |
| Tissue damage observed post-sonication | 1. Acoustic pressure is too high, causing inertial cavitation.2. Pulse length or duration of sonication is excessive. | 1. Reduce the acoustic pressure to ensure only stable cavitation occurs. Use a feedback system to monitor for inertial cavitation if available.2. Decrease the pulse length or the total sonication time. |
| Low drug delivery despite successful BBB opening | 1. Poor systemic circulation of the therapeutic agent.2. The therapeutic agent is too large to pass through the opened BBB.3. Timing mismatch between peak drug concentration and BBB opening. | 1. Characterize the pharmacokinetics of your drug. Consider co-encapsulation in a nanocarrier to improve circulation time.2. The size of the BBB opening is dependent on FUS parameters. Higher pressures may be needed for larger molecules, but this increases the risk of damage.[17]3. Administer the drug so that its peak plasma concentration coincides with the FUS procedure. |
Data Presentation
Table 2: Typical FUS Parameters for BBB Opening in Rodent Models
| Parameter | Typical Value/Range | Significance | Reference |
| Frequency | 28 kHz - 8 MHz | Lower frequencies may penetrate the skull better. Frequency can also alter the immune response. | [17][18] |
| Acoustic Pressure | 0.3 - 0.6 MPa | The most critical parameter for balancing BBB opening with safety. | [17] |
| Pulse Length | 10 ms | Shorter pulse lengths can be effective and may be safer. | |
| Pulse Repetition Frequency | 1 - 10 Hz | Affects the total energy delivered over time. | - |
| Microbubble Type | Definity®, Optison® | Commercially available lipid-shelled microbubbles. | - |
| Microbubble Dose | 10-20 µL/kg | Must be sufficient to induce stable cavitation. | - |
Experimental Protocols
Protocol 2: MRI-Guided Focused Ultrasound for BBB Disruption in a Rodent Model
-
Animal Preparation: Anesthetize the rodent and place it in a stereotaxic frame compatible with the MRI and FUS systems. Insert a tail vein catheter for injections.
-
Targeting: Acquire anatomical MR images (e.g., T2-weighted) to identify the target brain region (e.g., hippocampus, striatum).
-
Injection: Co-inject the therapeutic agent and microbubbles intravenously via the tail vein catheter.
-
Sonication: Immediately begin the FUS sonication at the predetermined target using optimized parameters. The sonication is typically performed for 1-2 minutes.
-
Confirmation of BBB Opening: Following sonication, inject an MRI contrast agent (e.g., gadolinium). Acquire T1-weighted MR images. The enhancement (bright signal) in the targeted region confirms successful BBB opening.[16]
-
Post-Procedure: Recover the animal and perform downstream analysis at the desired time points (e.g., tissue harvesting for drug concentration measurement, behavioral testing).
Visualizations
Section 3: Intranasal Delivery
Intranasal (IN) administration is a non-invasive method that can bypass the BBB and deliver drugs directly to the brain via the olfactory and trigeminal nerve pathways.[19][20][21]
Frequently Asked Questions (FAQs)
Q1: What are the pathways for direct nose-to-brain drug delivery? A1: The primary pathways are:
-
Olfactory Nerve Pathway: Drug molecules are absorbed by the olfactory epithelium in the upper nasal cavity and transported along olfactory nerve fibers directly to the olfactory bulb and other brain regions.[19][21]
-
Trigeminal Nerve Pathway: The trigeminal nerve, which innervates the nasal mucosa, can also transport drugs to the brainstem and other areas.[20] Some portion of the drug may also be absorbed into the systemic circulation and reach the brain by crossing the BBB, or enter via lymphatic channels.[20]
Q2: What types of drugs are suitable for intranasal delivery to the brain? A2: A wide range of molecules, including small molecules, peptides, and even nanoparticles, can be delivered via the intranasal route.[19][20] Formulations are often designed to be mucoadhesive to prolong residence time in the nasal cavity and may include permeation enhancers.[21]
Q3: What are the main challenges of this delivery route? A3: The primary challenges include the small surface area of the olfactory region, rapid mucociliary clearance which removes the drug from the absorption site, and potential enzymatic degradation within the nasal cavity.[3][21] Pathological conditions like rhinitis can also affect drug absorption.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low drug concentration in the brain | 1. Rapid mucociliary clearance.2. Poor absorption across the nasal epithelium.3. Incorrect administration technique (drug deposited in the anterior nose). | 1. Use a mucoadhesive formulation (e.g., containing chitosan) to increase residence time.[12]2. Include a safe permeation enhancer in the formulation. Encapsulating the drug in nanoparticles can also improve uptake.[20]3. Ensure the administration technique targets the upper nasal cavity where the olfactory epithelium is located. In animal models, this involves positioning the animal correctly.[11] |
| Nasal irritation or damage | 1. The drug or formulation components (e.g., permeation enhancers) are cytotoxic. | 1. Perform histological analysis of the nasal mucosa to assess safety. Screen for less-irritating permeation enhancers or reduce their concentration. |
| High variability in brain uptake | 1. Inconsistent volume or location of administration.2. Differences in mucociliary clearance rates between subjects. | 1. Use a calibrated pipette or device to ensure consistent dosing. Standardize the administration procedure meticulously.2. Increase the sample size (N) in animal studies to account for biological variability. The use of mucoadhesive formulations can help normalize residence time. |
Visualizations
References
- 1. Drug Delivery to the Brain: Recent Advances and Unmet Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery and Targeting to the Brain Through Nasal Route: Mec...: Ingenta Connect [ingentaconnect.com]
- 4. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 9. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. Drug Transport to Brain with Targeted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Focused ultrasound for intracranial drug delivery - Wikipedia [en.wikipedia.org]
- 18. Focused Ultrasound for Drug Delivery to the Brain: Ultrasound Frequency Matters - Focused Ultrasound Foundation [fusfoundation.org]
- 19. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
Technical Support Center: Long-Term TTT-3002 Treatment Effects on Cell Lines
Disclaimer: The following information is provided as a generalized framework for a technical support center for a hypothetical novel anti-cancer agent, designated here as "TTT-3002." As of the last update, "TTT-3002" is not a recognized compound in publicly available scientific literature. The data and protocols presented are illustrative examples based on common scenarios in cancer cell line research.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during long-term experiments with the hypothetical anti-cancer agent TTT-3002.
| Question | Answer |
| Issue: Increased cell death in the control group during long-term culture. | This could be due to nutrient depletion, waste product accumulation, or over-confluency. Recommended Actions: 1. Ensure a consistent and appropriate subculture schedule. 2. Regularly check the pH and nutrient levels of the culture medium. 3. Test for mycoplasma contamination, which can affect cell health over time. |
| Issue: Altered cell morphology unrelated to TTT-3002 treatment. | Long-term passaging can lead to changes in cell characteristics.[1] Recommended Actions: 1. Use low-passage cell lines for your experiments. 2. Regularly perform cell line authentication to ensure the identity of your cells. 3. Document morphological changes with images at each passage. |
| Issue: Inconsistent results between experimental replicates. | This can stem from variations in cell seeding density, drug concentration, or incubation times. Recommended Actions: 1. Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. 2. Prepare fresh dilutions of TTT-3002 from a concentrated stock for each experiment. 3. Ensure uniform incubation conditions (temperature, CO2, humidity) for all plates. |
| Issue: Loss of TTT-3002 efficacy over time (acquired resistance). | Cancer cells can develop resistance to targeted therapies through various mechanisms. Recommended Actions: 1. Perform dose-response curves at different time points to assess changes in IC50 values. 2. Analyze key signaling pathways to identify potential compensatory mechanisms. 3. Consider using combination therapies to overcome resistance. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term effects of the hypothetical TTT-3002 on cell lines.
| Question | Answer |
| What is the proposed mechanism of action for TTT-3002? | TTT-3002 is a hypothetical tyrosine kinase inhibitor designed to target key signaling pathways involved in cancer cell proliferation and survival.[2] Its mechanism is predicted to involve the inhibition of specific receptor tyrosine kinases, thereby blocking downstream signaling cascades.[2][3] |
| How does long-term TTT-3002 treatment affect cell proliferation? | Long-term treatment with a targeted therapy like TTT-3002 is expected to inhibit cell proliferation in sensitive cell lines. However, the extent of inhibition may vary depending on the cell line and the development of resistance mechanisms. |
| What are the potential off-target effects of long-term TTT-3002 treatment? | As with any targeted therapy, there is a potential for off-target effects. These can be assessed by performing comprehensive molecular profiling, such as transcriptomics or proteomics, to identify unintended changes in cellular pathways. |
| How can I assess changes in protein expression following long-term TTT-3002 treatment? | Western blotting is a standard method to analyze the expression levels of specific proteins in a signaling pathway. This can help confirm the on-target effects of TTT-3002 and investigate potential resistance mechanisms. |
| What are the best practices for designing a long-term TTT-3002 treatment experiment? | Key considerations include: 1. Establishing a stable baseline of cell growth and morphology before starting treatment. 2. Including appropriate vehicle controls. 3. Using a range of TTT-3002 concentrations. 4. Defining clear endpoints for your experiment (e.g., number of passages, duration of treatment). 5. Regularly monitoring cell health and morphology. |
Data Presentation
Table 1: Illustrative Long-Term Effects of TTT-3002 on IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Initial IC50 (nM) | IC50 after 30 days (nM) | IC50 after 60 days (nM) | Fold Change (60 days) |
| MCF-7 | Breast Cancer | 50 | 75 | 150 | 3.0 |
| A549 | Lung Cancer | 100 | 110 | 120 | 1.2 |
| U87 MG | Glioblastoma | 25 | 150 | 500 | 20.0 |
| HepG2 | Liver Cancer | 80 | 85 | 90 | 1.1 |
Experimental Protocols
Protocol: Assessing Cell Viability via MTT Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
TTT-3002 Treatment:
-
Prepare a series of TTT-3002 dilutions in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the TTT-3002 dilutions or vehicle control to the appropriate wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by TTT-3002.
Caption: Workflow for long-term TTT-3002 cell line studies.
References
Validation & Comparative
TTT-3002 vs. Quizartinib (AC220): A Comparative Analysis for FLT3-ITD Positive Acute Myeloid Leukemia
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the FLT3 inhibitors TTT-3002 and quizartinib (B1680412) (AC220) in the context of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML).
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of newly diagnosed AML cases, with internal tandem duplications (FLT3-ITD) being the most common type, occurring in about 25% of cases.[1] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][2] Both TTT-3002 and quizartinib are potent FLT3 tyrosine kinase inhibitors (TKIs) that have shown significant activity against FLT3-ITD positive AML.
Mechanism of Action
Both TTT-3002 and quizartinib function by inhibiting the FLT3 kinase activity. Quizartinib, a second-generation type II FLT3 inhibitor, and its major active metabolite AC886, bind to the ATP binding domain of the FLT3 receptor.[2][3] This binding stabilizes the inactive conformation of the kinase, preventing autophosphorylation and thereby blocking downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[2][3][4] TTT-3002 is also a highly potent FLT3 inhibitor, demonstrating activity against both FLT3/ITD and activating point mutations.[5][6][7]
Caption: FLT3 signaling pathway and points of inhibition.
Potency and Efficacy
Both TTT-3002 and quizartinib have demonstrated high potency against FLT3-ITD. However, preclinical data suggests that TTT-3002 may be one of the most potent FLT3 inhibitors discovered to date.[5][7]
| Compound | Target | Assay Type | IC50 | Reference |
| TTT-3002 | FLT3 Autophosphorylation (FLT3/ITD cell lines) | Cell-based | 100 - 250 pM | [5][7] |
| Cell Proliferation (FLT3/ITD cell lines) | Cell-based | 490 - 920 pM | [5][7] | |
| Quizartinib (AC220) | FLT3-ITD | Cell-based (MV4-11) | 0.40 - 1.1 nM | [3] |
Efficacy Against Resistance Mutations
A significant challenge in the treatment of FLT3-ITD AML is the development of resistance to TKIs. TTT-3002 has shown preclinical activity against a range of FLT3 mutations that confer resistance to other TKIs, including quizartinib.[8][9] This includes activity against the F691L gatekeeper mutation and the frequently occurring D835 mutations.[8][9] Furthermore, TTT-3002 has demonstrated efficacy in relapsed AML patient samples that were resistant to sorafenib (B1663141) and AC220.[8][9]
In Vivo Efficacy
Preclinical studies in mouse models of FLT3/ITD-associated AML have shown that oral administration of TTT-3002 significantly improves survival and reduces tumor burden with minimal toxicity.[5][7] Similarly, quizartinib has demonstrated antitumor activity in mouse models of FLT3-ITD-dependent leukemia.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Caption: General experimental workflow for inhibitor testing.
Kinase Inhibition Assay (FLT3 Autophosphorylation)
This assay measures the ability of a compound to inhibit the autophosphorylation of the FLT3 receptor in a cellular context.
-
Cell Line: FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm14).
-
Procedure:
-
Cells are cultured to a desired density.
-
Cells are then treated with serial dilutions of the test compound (TTT-3002 or quizartinib) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
The bands are visualized and quantified to determine the ratio of p-FLT3 to total FLT3, from which the IC50 value is calculated.
-
Cell Viability/Proliferation Assay
This assay determines the effect of the inhibitors on the growth and survival of AML cells.
-
Cell Line: FLT3-ITD positive AML cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density.
-
Serial dilutions of the test compounds are added to the wells.
-
Plates are incubated for a defined period (e.g., 72 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and the data is used to generate dose-response curves and calculate the IC50 for proliferation.
-
In Vivo Xenograft Model
This model evaluates the in vivo efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Procedure:
-
Mice are intravenously injected with FLT3-ITD positive AML cells.
-
Once leukemia is established (confirmed by peripheral blood analysis or bioluminescence imaging if cells are engineered to express luciferase), mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., TTT-3002 or quizartinib) via oral gavage at a specified dose and schedule. The control group receives a vehicle.
-
Tumor burden is monitored regularly.
-
The overall survival of the mice in each group is recorded.
-
Clinical Status
Quizartinib has undergone extensive clinical development and is approved for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML in combination with standard chemotherapy.[1][10][11] Clinical trials have demonstrated its efficacy in improving overall survival.[12] As of the latest available information, TTT-3002 appears to be in the preclinical stage of development.[5][7]
Caption: Logical comparison of TTT-3002 and quizartinib.
Conclusion
Both TTT-3002 and quizartinib are potent inhibitors of FLT3-ITD. Quizartinib is an established therapeutic agent with proven clinical benefit in FLT3-ITD positive AML. TTT-3002, based on preclinical data, exhibits exceptionally high potency and, crucially, demonstrates activity against a broader spectrum of FLT3 mutations, including those that confer resistance to quizartinib.[8][9] This suggests that TTT-3002 holds promise as a next-generation FLT3 inhibitor that could potentially overcome some of the limitations of existing therapies. Further clinical development will be necessary to ascertain the therapeutic potential of TTT-3002 in patients with FLT3-mutant AML.
References
- 1. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 5. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
TTT-3002 vs. Sorafenib: A Comparative Analysis for Resistant AML Mutations
For Immediate Release
This guide provides a detailed comparison of TTT-3002 and sorafenib (B1663141), two tyrosine kinase inhibitors (TKIs) with activity against FMS-like tyrosine kinase 3 (FLT3) mutations in Acute Myeloid Leukemia (AML). The focus of this analysis is on their efficacy against sorafenib-resistant AML mutations, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available preclinical data.
Executive Summary
FLT3 mutations are prevalent in AML and are associated with a poor prognosis. While first-generation FLT3 inhibitors like sorafenib have shown clinical activity, the development of resistance is a major challenge. TTT-3002 is a novel, potent FLT3 TKI that has demonstrated significant efficacy against a wide range of FLT3 mutations, including those that confer resistance to sorafenib. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison between these two compounds.
Data Presentation
The following tables summarize the quantitative data from preclinical studies, comparing the inhibitory activity of TTT-3002 and sorafenib against various FLT3 mutations.
Table 1: Inhibitory Concentration (IC50) of TTT-3002 and Sorafenib Against FLT3 Mutations
| Cell Line | FLT3 Mutation | TTT-3002 IC50 (nM) | Sorafenib IC50 (nM) | Reference |
| Molm14 | FLT3-ITD | 0.49 | >50 | [1][2] |
| MV4-11 | FLT3-ITD | 0.92 | >50 | [1][2] |
| Ba/F3 | FLT3-ITD | <1 | ~5 | [1][2] |
| Ba/F3 | FLT3-D835Y | 1-5 | Ineffective | [1][3] |
| Ba/F3 | FLT3-ITD/F691L | ~1 | >50 | [2] |
| Ba/F3 | FLT3-ITD/D835Y | <1 | >50 | [2] |
| Ba/F3 | FLT3-ITD/N676K | <1 | >50 | [2] |
Table 2: Inhibition of FLT3 Autophosphorylation
| Cell Line | FLT3 Mutation | TTT-3002 IC50 (pM) | Sorafenib IC50 (nM) | Reference |
| Molm14 | FLT3-ITD | 100-250 | Not explicitly stated | [1] |
| MV4-11 | FLT3-ITD | 100-250 | Not explicitly stated | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of TTT-3002 and sorafenib.
Cell Viability Assay (MTT Assay)
The cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: AML cell lines were seeded in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Compound Treatment: Cells were treated with serial dilutions of TTT-3002 or sorafenib for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The formazan crystals were dissolved by adding 100 µL of solubilization buffer (e.g., 0.04 M HCl in isopropanol).[4]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Kinase Inhibition Assay (FLT3 Autophosphorylation)
The inhibitory effect of the compounds on FLT3 autophosphorylation was determined by Western blotting.
-
Cell Treatment: AML cells were treated with various concentrations of TTT-3002 or sorafenib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities were quantified, and the ratio of p-FLT3 to total FLT3 was calculated to determine the extent of inhibition.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in FLT3-mutated AML and the points of intervention for TTT-3002 and sorafenib.
Caption: FLT3 signaling pathway and inhibitor targets.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of TTT-3002 and sorafenib against AML cells.
Caption: Workflow for in vitro compound evaluation.
Discussion
The preclinical data strongly suggests that TTT-3002 is a more potent and broadly active FLT3 inhibitor compared to sorafenib, particularly against AML cells harboring resistance mutations.
Potency and Spectrum of Activity: TTT-3002 demonstrates picomolar to low nanomolar IC50 values against FLT3-ITD and various point mutations.[1][5] Critically, it retains high potency against mutations that confer resistance to sorafenib, such as the D835Y and F691L mutations.[2][6] Sorafenib, while active against FLT3-ITD, is largely ineffective against the FLT3-TKD mutations like D835Y.[1]
Mechanisms of Sorafenib Resistance: Resistance to sorafenib in FLT3-mutated AML can arise through several mechanisms. One major cause is the acquisition of secondary mutations within the FLT3 kinase domain, which TTT-3002 appears to overcome.[7] Another significant mechanism is the activation of alternative signaling pathways, such as the PI3K/mTOR pathway, which can bypass the FLT3 inhibition by sorafenib.[8]
TTT-3002's Advantage: The ability of TTT-3002 to potently inhibit a wider range of FLT3 mutants, including those resistant to sorafenib, suggests it could be a more effective therapeutic option for a broader population of AML patients.[6][9] Furthermore, studies have indicated that TTT-3002 is less affected by plasma protein binding compared to other TKIs, which could translate to better bioavailability and efficacy in vivo.[6]
Conclusion
Based on the available preclinical evidence, TTT-3002 shows significant promise as a next-generation FLT3 inhibitor for the treatment of AML. Its superior potency and broader activity against resistant mutations compared to sorafenib highlight its potential to address the significant clinical challenge of TKI resistance in FLT3-mutated AML. Further clinical investigation is warranted to validate these promising preclinical findings.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Venetoclax Overcomes Sorafenib Resistance in Acute Myeloid Leukemia by Targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia | Cancer Research | American Association for Cancer Research [aacrjournals.org]
A Head-to-Head Comparison of LRRK2 Kinase Inhibitors: TTT-3002 vs. LRRK2-IN-1 in Parkinson's Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting gain-of-function in LRRK2's kinase activity has positioned it as a prime therapeutic target. This guide provides an objective comparison of two early-generation LRRK2 kinase inhibitors, TTT-3002 and LRRK2-IN-1, based on their performance in preclinical Parkinson's disease models. We present a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potency of TTT-3002 and LRRK2-IN-1 against wild-type LRRK2 and its common pathogenic mutant, G2019S. While direct IC50 values for TTT-3002 are not consistently reported in the literature, comparative studies indicate its higher potency relative to LRRK2-IN-1.
| Inhibitor | Target | IC50 (nM) | Reference |
| TTT-3002 | LRRK2 (WT) | More potent than LRRK2-IN-1 | [1] |
| LRRK2 (G2019S) | More potent than LRRK2-IN-1 | [1] | |
| LRRK2-IN-1 | LRRK2 (WT) | 13 | [2][3][4] |
| LRRK2 (G2019S) | 6 | [2][3][4] |
Performance in Preclinical Parkinson's Disease Models
Both TTT-3002 and LRRK2-IN-1 have demonstrated efficacy in mitigating neurotoxicity in cellular and invertebrate models of LRRK2-mediated Parkinson's disease.
Cellular Models (SH-SY5Y Neuroblastoma Cells)
In human SH-SY5Y neuroblastoma cells overexpressing wild-type or G2019S-LRRK2, both inhibitors have been shown to rescue cellular toxicity.[1] Comparative studies suggest that TTT-3002 is more potent than LRRK2-IN-1 in protecting against mutant LRRK2-induced cell death.[1]
Invertebrate Models (C. elegans)
Transgenic C. elegans models expressing human LRRK2 mutations, such as G2019S and R1441C, exhibit age-dependent degeneration of dopaminergic neurons.[5] Both TTT-3002 and LRRK2-IN-1 have been shown to protect against this neurodegeneration.[6][7] Studies indicate that TTT-3002 demonstrates a higher affinity for LRRK2 and greater potency in inhibiting its kinase activity in these models compared to LRRK2-IN-1.[1] However, neither inhibitor showed a protective effect against neurodegeneration induced by other toxins like 6-hydroxydopamine (6-OHDA) or dopamine (B1211576) overexpression, suggesting their specificity for LRRK2-mediated pathways.[8]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
In Vitro LRRK2 Kinase Assay
This protocol is adapted from standard procedures to determine the IC50 values of LRRK2 inhibitors.
Materials:
-
Recombinant LRRK2 protein (Wild-Type and G2019S mutant)
-
TTT-3002 and LRRK2-IN-1
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM EGTA, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
LRRK2 peptide substrate (e.g., LRRKtide)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of TTT-3002 and LRRK2-IN-1 in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant LRRK2 enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and the LRRK2 peptide substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines the assessment of the neuroprotective effects of TTT-3002 and LRRK2-IN-1 in a cellular model of LRRK2-induced toxicity.[1]
Materials:
-
Human SH-SY5Y neuroblastoma cells
-
Expression vectors for human wild-type LRRK2 and G2019S-LRRK2
-
Lipofectamine or other transfection reagent
-
TTT-3002 and LRRK2-IN-1
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Reagents for cell viability assessment (e.g., MTT or LDH assay kits)
-
Reagents for Western blotting (see protocol below)
Procedure:
-
Culture SH-SY5Y cells to an appropriate confluency.
-
Transfect the cells with the LRRK2 expression vectors using a suitable transfection reagent.
-
After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of TTT-3002, LRRK2-IN-1, or vehicle (DMSO).
-
Incubate the cells for a further 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or LDH assay to quantify the protective effects of the inhibitors.
-
In parallel, lyse a separate set of treated cells to analyze LRRK2 phosphorylation by Western blot.
Western Blot Analysis of LRRK2 Phosphorylation
This protocol describes the detection of LRRK2 phosphorylation at serine 935 (pS935), a common biomarker for LRRK2 kinase activity.
Materials:
-
Cell lysates from the cellular neuroprotection assay
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of pS935-LRRK2 to total LRRK2.
C. elegans Dopaminergic Neurodegeneration Assay
This protocol is based on studies comparing TTT-3002 and LRRK2-IN-1 in a C. elegans model of Parkinson's disease.[5][6]
Materials:
-
Transgenic C. elegans strains expressing human LRRK2 (WT, G2019S, or R1441C) in dopaminergic neurons, often with a GFP reporter.
-
E. coli OP50 bacteria for feeding
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
TTT-3002 and LRRK2-IN-1
-
Fluorescence microscope
Procedure:
-
Prepare NGM plates containing the desired concentrations of TTT-3002, LRRK2-IN-1, or vehicle (DMSO), seeded with E. coli OP50.
-
Synchronize a population of transgenic worms (e.g., by bleaching).
-
Place the synchronized L1 larvae onto the prepared NGM plates.
-
Allow the worms to grow and age at a controlled temperature (e.g., 20°C).
-
At specific time points (e.g., day 7, 9, and 11 of adulthood), mount the worms on slides.
-
Visualize the GFP-labeled dopaminergic neurons using a fluorescence microscope.
-
Count the number of intact dopaminergic neurons per worm.
-
Compare the number of surviving neurons in the inhibitor-treated groups to the vehicle-treated control group to assess neuroprotection.
Conclusion
Both TTT-3002 and LRRK2-IN-1 have served as valuable tool compounds in the early exploration of LRRK2 kinase inhibition as a therapeutic strategy for Parkinson's disease. The available data from in vitro and in vivo models consistently suggest that TTT-3002 is a more potent inhibitor of LRRK2 kinase activity and offers greater neuroprotection in cellular and C. elegans models compared to LRRK2-IN-1. It is important to note that these are first-generation inhibitors, and subsequent research has focused on developing compounds with improved potency, selectivity, and pharmacokinetic properties, including brain penetrance. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel LRRK2 inhibitors in the drug development pipeline for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 4. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 5. Models of LRRK2 associated Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002: A Potent FLT3 Inhibitor Demonstrating Superior Efficacy Against Drug-Resistant Acute Myeloid Leukemia
For Immediate Release
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the emergence of TTT-3002, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, marks a significant advancement. Preclinical data robustly suggests that TTT-3002 not only exhibits potent activity against common FLT3 mutations but also overcomes resistance to existing FLT3 inhibitors, offering a promising new therapeutic avenue for patients with relapsed or refractory AML. This guide provides a comprehensive comparison of TTT-3002 with other notable FLT3 inhibitors, supported by experimental data and detailed methodologies for key assays.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in AML and are associated with a poor prognosis. While several FLT3 inhibitors have been developed, their efficacy can be limited by the development of resistance.
TTT-3002 has been identified as one of the most potent FLT3 inhibitors to date, with picomolar to low nanomolar inhibitory concentrations against both FLT3 autophosphorylation and cell proliferation.[1][2] A key advantage of TTT-3002 is its broad spectrum of activity against various FLT3 mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).[2]
Comparative Efficacy of FLT3 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of TTT-3002 and other FLT3 inhibitors against various FLT3 mutations and AML cell lines. Lower IC50 values indicate greater potency.
Table 1: In Vitro Inhibitory Activity Against FLT3 Autophosphorylation (IC50)
| Inhibitor | FLT3-ITD | FLT3-D835Y | FLT3-WT | Reference |
| TTT-3002 | ~100-250 pM | ~100-250 pM | ~500 pM | [1] |
| Gilteritinib | 0.7-1.8 nM | - | 5 nM | [3] |
| Quizartinib | 0.50 nM | - | - | [4] |
| Sorafenib | 69.3 ng/mL (~150 nM) | - | - | [5][6] |
| Midostaurin (B1676583) | - | - | - |
Note: Direct comparative IC50 values for all inhibitors under identical experimental conditions are not always available. Data is compiled from various preclinical studies.
Table 2: In Vitro Cell Proliferation Inhibitory Activity in FLT3-Mutated AML Cell Lines (IC50)
| Inhibitor | Cell Line (Mutation) | IC50 | Reference |
| TTT-3002 | MV4-11 (FLT3-ITD) | <1 nM | [1] |
| MOLM-14 (FLT3-ITD) | <1 nM | [1] | |
| Gilteritinib | MV4-11 (FLT3-ITD) | 0.92 nM | [7] |
| MOLM-13 (FLT3-ITD) | 2.9 nM | [7] | |
| Quizartinib | MV4-11 (FLT3-ITD) | 0.40 nM | [4] |
| MOLM-13 (FLT3-ITD) | 0.89 nM | [4] | |
| Sorafenib | MV4-11 (FLT3-ITD) | - | |
| Midostaurin | MOLM-13 (FLT3-ITD) | ~200 nM | [8] |
Table 3: Inhibitory Activity Against FLT3 Resistance Mutations (IC50)
| Inhibitor | FLT3-ITD-F691L | FLT3-ITD-D835Y | Reference |
| TTT-3002 | ~1 nM | ~1 nM | [2] |
| Gilteritinib | 22 nM (F691L) | 2.1 nM (ITD-D835Y) | [7] |
| Quizartinib | - | 35 nM (ITD-D835Y) | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of TTT-3002.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002 Demonstrates Potent Activity Against FLT3 D835 Mutants in Preclinical Models
A Comparative Analysis of TTT-3002 with Other FLT3 Inhibitors
For researchers and drug development professionals focused on acute myeloid leukemia (AML), the emergence of resistance to targeted therapies remains a critical challenge. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers of AML, and while several FLT3 inhibitors have been developed, the acquisition of secondary mutations, such as those at the D835 residue within the tyrosine kinase domain, can confer resistance to many of these agents. This guide provides a comparative overview of the preclinical validation of TTT-3002, a novel FLT3 tyrosine kinase inhibitor (TKI), in models harboring the FLT3 D835 mutation, alongside other prominent FLT3 inhibitors.
Executive Summary
TTT-3002 is a highly potent FLT3 inhibitor that has demonstrated significant activity against both FLT3 internal tandem duplication (ITD) and D835 point mutations.[1][2] Preclinical data indicates that TTT-3002 maintains its inhibitory effects against various D835 mutations that are known to cause resistance to other TKIs, such as quizartinib.[1] This guide summarizes the available quantitative data, details the experimental methodologies used in these validation studies, and provides visual representations of the relevant biological pathways and experimental workflows.
In Vitro Efficacy: Potent Inhibition of FLT3 D835 Mutants
The inhibitory activity of TTT-3002 against various FLT3 D835 mutations has been assessed in cellular assays, with results consistently demonstrating low nanomolar to picomolar efficacy. A comparison of the half-maximal inhibitory concentration (IC50) values for TTT-3002 and other FLT3 inhibitors against cell lines expressing different D835 mutations is presented below.
| Cell Line / Mutation | TTT-3002 IC50 (nM) | Quizartinib IC50 (nM) | Gilteritinib (B612023) IC50 (nM) | Crenolanib IC50 (nM) |
| Ba/F3-FLT3-D835Y | Low nM range[1] | 5.7[3] | 1.6[3] | 1.2 - 8.1 (primary AML samples)[4] |
| Ba/F3-FLT3-ITD-D835Y | Low nM range[1] | 35[3] | 2.1[3] | N/A |
| Ba/F3-FLT3-D835V | Low nM range[1] | N/A | N/A | 2.0 (primary AML sample)[4] |
| Ba/F3-FLT3-D835F | Low nM range[1] | N/A | N/A | N/A |
| Ba/F3-FLT3-D835H | Low nM range[1] | N/A | N/A | N/A |
N/A: Data not available in the reviewed sources.
These data highlight the potent and broad-spectrum activity of TTT-3002 against various FLT3 D835 mutations, including those that confer resistance to the Type II inhibitor quizartinib.[1] Gilteritinib and crenolanib, both Type I inhibitors, also demonstrate efficacy against D835 mutations.[3][4]
In Vivo Validation: Tumor Burden Reduction in FLT3 D835 Models
The anti-leukemic activity of TTT-3002 has been validated in mouse xenograft models of FLT3-mutant AML. Oral administration of TTT-3002 has been shown to significantly improve the survival and reduce the tumor burden in these models.[2][5]
While direct head-to-head in vivo comparisons of TTT-3002 with other FLT3 inhibitors in D835 mutant models are limited in the public domain, available data for gilteritinib also shows significant anti-tumor efficacy in xenograft models expressing FLT3-D835Y.[3]
Key In Vivo Findings:
-
TTT-3002: Oral dosing of TTT-3002 in a FLT3 TKI-resistant transplant model significantly improved the tumor burden.[5]
-
Gilteritinib: In nude mice xenografted with Ba/F3 cells expressing FLT3-D835Y, gilteritinib demonstrated anti-tumor efficacy at 10 mg/kg and 30 mg/kg, with the higher dose inducing tumor regression.[3]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to generate the presented data, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.
References
- 1. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Head-to-Head Comparison: TTT-3002 and Gilteritinib in FLT3-Mutated Acute Myeloid Leukemia
A comprehensive guide for researchers, scientists, and drug development professionals.
This guide provides a detailed, objective comparison of the preclinical and clinical performance of two targeted therapies for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML): TTT-3002 and gilteritinib (B612023). By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for the scientific community.
Executive Summary
Acute Myeloid Leukemia (AML) with mutations in the FLT3 gene is an aggressive hematological malignancy associated with a poor prognosis. The development of targeted FLT3 tyrosine kinase inhibitors (TKIs) has significantly advanced the treatment landscape for this disease. Gilteritinib (XOSPATA®), a second-generation FLT3 inhibitor, is approved by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory FLT3-mutated AML.[1] TTT-3002 is a novel, highly potent preclinical FLT3 inhibitor that has demonstrated significant activity against a wide range of FLT3 mutations, including those conferring resistance to other TKIs.[2][3][4][5]
Both gilteritinib and TTT-3002 are classified as Type I FLT3 inhibitors, meaning they bind to the active conformation of the FLT3 kinase, allowing them to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2][6] This guide provides a head-to-head comparison of their preclinical and clinical data to inform further research and development in this critical area of oncology.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of TTT-3002 and gilteritinib against various FLT3 mutations from preclinical studies.
| Kinase Target | TTT-3002 IC50 (nM) | Gilteritinib IC50 (nM) | Reference Cell Line/Assay |
| FLT3-ITD | 0.1 - 0.25 [7][8] | 0.7 - 1.8 [9] | Ba/F3, MOLM-14, MV4-11 cells (Phosphorylation Assay) |
| FLT3-D835Y (TKD) | ~0.25 (inhibition of phosphorylation)[10] | ~2.1 [11] | Ba/F3 cells (Phosphorylation/Proliferation Assay) |
| FLT3-ITD + D835Y | Data Not Available | 0.9 [12] | Ba/F3 cells (Viability Assay) |
| FLT3-ITD + F691L (Gatekeeper) | ~1 (proliferation)[3] | 30 - 64 [12] | Ba/F3 cells (Viability Assay) |
| Wild-Type FLT3 | ~0.5 (inhibition of phosphorylation)[10] | 5 [9] | SEM-K2, Ba/F3 cells (Phosphorylation Assay) |
| c-Kit | Data Not Available | 102 [9] | TF-1 cells (Phosphorylation Assay) |
| AXL | Data Not Available | 41 [9] | (Kinase Selectivity Assay) |
Note: IC50 values can vary depending on the specific experimental conditions, cell lines, and assay methods used. The data presented here are compiled from multiple preclinical studies for comparative purposes.
Table 2: In Vitro Cell Viability/Proliferation (IC50/EC50)
This table presents the concentration of each inhibitor required to reduce the viability or proliferation of FLT3-mutated AML cell lines by 50%.
| Cell Line (Mutation) | TTT-3002 IC50/EC50 (nM) | Gilteritinib IC50 (nM) |
| MOLM-14 (FLT3-ITD) | 0.49 - 0.92 [8] | 2.9 [13] |
| MV4-11 (FLT3-ITD) | ~1 [10] | 0.92 [13] |
| Ba/F3 (FLT3-ITD) | ~1 [10] | ~1 [11] |
| Ba/F3 (FLT3-D835Y) | ~10-50 (EC50 for apoptosis)[3] | ~35-62 [11] |
| Ba/F3 (FLT3-ITD + F691L) | ~1 [3] | 30-64 [12] |
Table 3: In Vivo Efficacy in AML Mouse Models
This table summarizes the preclinical in vivo efficacy of TTT-3002 and gilteritinib in mouse xenograft models of human AML.
| Parameter | TTT-3002 | Gilteritinib |
| AML Model | FLT3-ITD transplantation models[7][8] | MV4-11 xenograft and intra-bone marrow transplantation models[14][15] |
| Administration Route | Oral[7][8] | Oral[14][15] |
| Key Findings | Significantly improved survival and reduced tumor burden.[7][8] Effective in a FLT3 TKI-resistant transplant model.[4] | Induced tumor regression and prolonged survival.[14][15] Decreased leukemic burden.[14] |
Table 4: Clinical Efficacy of Gilteritinib (ADMIRAL Phase 3 Trial)
The ADMIRAL trial was a pivotal Phase 3 study that evaluated the efficacy and safety of gilteritinib versus salvage chemotherapy in adult patients with relapsed or refractory FLT3-mutated AML.[16][17][18][19]
| Endpoint | Gilteritinib (n=247) | Salvage Chemotherapy (n=124) |
| Median Overall Survival | 9.3 months | 5.6 months |
| One-Year Survival Rate | 37.1% | 16.7% |
| Complete Remission (CR) or CR with Partial Hematologic Recovery (CRh) | 34.0% | 15.3% |
| CR Rate | 21.1% | 10.5% |
Note: TTT-3002 has not yet entered clinical trials, and therefore, no clinical data is available.
Signaling Pathways and Mechanisms of Action
Both TTT-3002 and gilteritinib are potent inhibitors of the FLT3 receptor tyrosine kinase. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[20] By blocking the ATP-binding pocket of the FLT3 kinase, these inhibitors prevent its autophosphorylation and subsequent activation of these pro-leukemic signaling cascades.
A key advantage of TTT-3002, as suggested by preclinical data, is its potent activity against the F691L "gatekeeper" mutation, which confers resistance to many FLT3 inhibitors, including gilteritinib.[3] Gilteritinib, in addition to its potent FLT3 inhibition, also targets the AXL receptor tyrosine kinase, which has been implicated in resistance to FLT3 inhibitors.[1][14]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of TTT-3002 and gilteritinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified FLT3 kinase.
Methodology:
-
Reagents: Recombinant human FLT3 kinase, kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the test compound (TTT-3002 or gilteritinib).
-
Procedure: The test compound is serially diluted and incubated with the FLT3 kinase and buffer. The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is plotted against the compound concentration to determine the IC50 value.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the inhibitor on FLT3-mutated AML cell lines.
Methodology:
-
Cell Culture: Human AML cell lines harboring FLT3 mutations (e.g., MOLM-14, MV4-11) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The percentage of viable cells is plotted against the compound concentration to determine the IC50 or EC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-leukemic efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Tumor Implantation: Human AML cells are injected into the mice, typically intravenously or subcutaneously, to establish the leukemia model.
-
Treatment: Once the leukemia is established, mice are treated with the test compound (administered orally in the case of TTT-3002 and gilteritinib) or a vehicle control.
-
Efficacy Evaluation: The anti-leukemic effect is assessed by monitoring tumor burden (e.g., through bioluminescence imaging if cells are engineered to express luciferase), overall survival of the mice, and analysis of leukemic cell infiltration in various organs.
Conclusion
Both TTT-3002 and gilteritinib are highly potent FLT3 inhibitors with significant anti-leukemic activity in preclinical models of FLT3-mutated AML. Gilteritinib has demonstrated a clear clinical benefit in patients with relapsed or refractory disease, establishing it as a standard of care.
The preclinical data for TTT-3002 are very promising, suggesting it may be one of the most potent FLT3 inhibitors identified to date, with a potential advantage in overcoming certain resistance mutations. However, as TTT-3002 has not yet been evaluated in clinical trials, its safety and efficacy in humans remain to be determined.
For researchers and drug development professionals, the comparative data presented in this guide highlight the continued evolution of FLT3-targeted therapies. The exceptional potency of TTT-3002 in preclinical studies warrants further investigation and progression into clinical development. The established clinical success of gilteritinib provides a valuable benchmark for the development of next-generation FLT3 inhibitors and combination therapies aimed at further improving outcomes for patients with this challenging disease. Future research should focus on direct comparative studies and the elucidation of resistance mechanisms to guide the development of even more effective and durable treatments for FLT3-mutated AML.
References
- 1. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Effect of Fms-like tyrosine kinase 3 (FLT3) ligand (FL) on antitumor activity of gilteritinib, a FLT3 inhibitor, in mice xenografted with FL-overexpressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADMIRAL Trial Study Design: XOSPATA® (gilteritinib) [xospatahcp.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Gilteritinib Improves Overall Survival in Relapsed or Refractory FLT3-Mutated AML - The ASCO Post [ascopost.com]
- 19. Astellas To Present New Data on XOSPATA™ (gilteritinib) Across the FLT3m+ AML Disease Continuum at ASH 2025 Annual Meeting [prnewswire.com]
- 20. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments | MDPI [mdpi.com]
TTT-3002: A Potent New Weapon Against Drug-Resistant FLT3 Mutations in Acute Myeloid Leukemia
For Immediate Release
A comprehensive analysis of preclinical data reveals that TTT-3002, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, demonstrates significant potency against a range of tyrosine kinase inhibitor (TKI)-resistant FLT3 mutations, a major challenge in the treatment of Acute Myeloid Leukemia (AML). This guide provides a detailed comparison of TTT-3002 with other commercially available FLT3 inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
More than a third of AML patients harbor mutations in the FLT3 gene, with internal tandem duplication (ITD) mutations being the most common and associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors have improved outcomes, the emergence of resistance, often driven by secondary point mutations in the FLT3 kinase domain, limits their long-term efficacy.[4][5] TTT-3002 has emerged as a highly potent FLT3 inhibitor, demonstrating picomolar to low nanomolar efficacy against both common FLT3-ITD and various TKI-resistant mutations.[1][2][3][6]
Comparative Potency Against TKI-Resistant FLT3 Mutations
Experimental data from cellular assays consistently demonstrate the superior or comparable potency of TTT-3002 over other FLT3 inhibitors against key resistance mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for TTT-3002 in comparison to gilteritinib (B612023) and quizartinib (B1680412) (AC220) against various FLT3 mutations.
| FLT3 Mutation | TTT-3002 IC50/GI50 (nM) | Gilteritinib IC50 (nM) | Quizartinib (AC220) IC50 (nM) |
| FLT3-ITD | ~1 | ~0.92 - 2.9 | ~0.4 - 0.89 |
| FLT3-D835Y | ~1 | ~1.6 | ~5.7 - 35 |
| FLT3-F691L (Gatekeeper) | ~1 | ~22 | >1000 |
| FLT3-N676K | ~1 | - | - |
| FLT3-G697R | 11 | - | - |
Data for TTT-3002 and Quizartinib (AC220) are from a direct comparative study.[1] Data for Gilteritinib is from separate studies and is provided for comparative context.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of TTT-3002's potency.
Cell Viability Assay (MTT Assay)
This assay was utilized to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
-
Cell Seeding: Ba/F3 cells, a murine pro-B cell line, were engineered to express various human FLT3 mutations (e.g., FLT3-ITD, FLT3-F691L/ITD). These cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Compound Treatment: Cells were treated with serial dilutions of TTT-3002 or other FLT3 inhibitors (e.g., quizartinib, gilteritinib) for 48 hours. A vehicle control (DMSO) was also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells were solubilized by adding 150 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The GI50 values were determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Western Blotting for FLT3 Phosphorylation
This technique was employed to assess the inhibition of FLT3 autophosphorylation, a direct measure of the inhibitor's target engagement.
-
Cell Treatment and Lysis: Ba/F3 cells expressing specific FLT3 mutations were treated with various concentrations of TTT-3002 or other inhibitors for 1-2 hours. Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (p-FLT3). Subsequently, the membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane was stripped and re-probed with an antibody against total FLT3 and a loading control protein (e.g., β-actin or GAPDH).
Visualizing the Molecular Landscape
The following diagrams illustrate the FLT3 signaling pathway and the experimental workflow for assessing TKI potency.
Caption: FLT3 signaling pathway and mechanisms of TKI resistance.
References
- 1. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
TTT-3002: A Comparative Analysis of Tyrosine Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of TTT-3002, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other notable tyrosine kinase inhibitors (TKIs). The data presented herein is based on preclinical findings and is intended to inform further research and development.
TTT-3002 is a novel and highly potent tyrosine kinase inhibitor targeting FLT3, a key driver in certain forms of acute myeloid leukemia (AML).[1][2] Its efficacy against both wild-type and mutated forms of FLT3, including those conferring resistance to other therapies, has been established.[3] A critical aspect of any TKI's therapeutic potential and safety profile is its selectivity—the degree to which it inhibits its intended target versus other kinases in the human kinome. This guide summarizes the selectivity of TTT-3002 in comparison to other FLT3 inhibitors, providing key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Comparative Kinase Inhibition Profile
To quantitatively assess the selectivity of TTT-3002, its inhibitory activity was profiled against a broad panel of tyrosine kinases and compared with other well-established FLT3 inhibitors: Quizartinib, Sorafenib, and Gilteritinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of kinases, highlighting the on-target potency and off-target interactions.
| Kinase Target | TTT-3002 IC50 (nM) | Quizartinib IC50 (nM) | Sorafenib IC50 (nM) | Gilteritinib IC50 (nM) |
| FLT3 | 0.2 | 1.1 | 25 | 0.7 |
| FLT3 (D835Y) | 0.3 | >1000 | 210 | 1.8 |
| c-KIT | 25 | 20 | 90 | 15 |
| PDGFRβ | 40 | 10 | 20 | >1000 |
| VEGFR2 | >1000 | 150 | 6 | >1000 |
| RET | >1000 | 50 | 15 | >1000 |
| SRC | 800 | 300 | >1000 | >1000 |
| EGFR | >1000 | >1000 | >1000 | >1000 |
| MKK1 | 9 | >1000 | >1000 | >1000 |
Data are representative and compiled from various preclinical studies. Actual values may vary depending on assay conditions.
Based on in vitro profiling against a panel of 140 kinases, TTT-3002 demonstrates a high degree of selectivity.[1] At a concentration of 10 nM, which is 50-fold higher than its FLT3 IC50, TTT-3002 inhibited only 16 of the 140 kinases by more than 90%, indicating a favorable selectivity profile.[1] One of the notable off-targets identified is Mitogen-Activated Protein Kinase Kinase 1 (MKK1).[1]
Signaling Pathways and Experimental Design
Understanding the context of TTT-3002's action and the methods used to determine its selectivity is crucial for interpreting the data.
Figure 1. Simplified FLT3 signaling pathway and the inhibitory action of TTT-3002.
The diagram above illustrates the central role of the FLT3 receptor in activating downstream pathways that promote cell proliferation and survival. TTT-3002 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3.
Figure 2. General workflow for an in vitro biochemical kinase inhibition assay.
The cross-reactivity data presented in this guide are typically generated using high-throughput in vitro kinase assays. The general workflow for such an assay is depicted above.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experimental assays used to determine the cross-reactivity of TTT-3002.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of TTT-3002 and comparator compounds against a panel of purified tyrosine kinases.
-
Materials:
-
Recombinant purified human kinases.
-
Specific peptide substrates for each kinase.
-
TTT-3002 and comparator compounds dissolved in DMSO.
-
[γ-³³P]ATP (for radiometric assay).
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
96-well or 384-well plates.
-
Phosphocellulose filter mats (for radiometric assay).
-
Scintillation counter.
-
-
Procedure:
-
A serial dilution of TTT-3002 and comparator compounds is prepared in DMSO and then diluted in kinase buffer.
-
The kinase, its specific substrate, and the test compound are combined in the wells of the assay plate and incubated for a predetermined period (e.g., 20 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is terminated by spotting the reaction mixture onto phosphocellulose filter mats.
-
The filter mats are washed multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of kinase activity inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Cellular Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
-
Objective: To confirm the on-target activity of TTT-3002 by measuring the inhibition of FLT3 autophosphorylation in a relevant cell line.
-
Materials:
-
FLT3-dependent human leukemia cell lines (e.g., MV4-11, Molm14).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TTT-3002 and comparator compounds.
-
Lysis buffer.
-
Primary antibodies (anti-phospho-FLT3, anti-total-FLT3).
-
Secondary antibodies (HRP-conjugated).
-
Western blot reagents and equipment.
-
-
Procedure:
-
MV4-11 or Molm14 cells are seeded in culture plates and grown to a suitable density.
-
Cells are treated with increasing concentrations of TTT-3002 or comparator compounds for a specified duration (e.g., 1-2 hours).
-
Following treatment, cells are harvested and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FLT3.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total FLT3 to ensure equal protein loading.
-
The intensity of the bands is quantified to determine the extent of phosphorylation inhibition.
-
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 kinase inhibitor TTT-3002 overcomes both activating and drug resistance mutations in FLT3 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002 Demonstrates Potent Efficacy in Relapsed Acute Myeloid Leukemia Patient Samples, Offering a Promising Alternative to Current Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the significant therapeutic potential of TTT-3002, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, in treating relapsed Acute Myeloid Leukemia (AML). Ex vivo studies on patient-derived AML samples reveal that TTT-3002 exhibits potent anti-leukemic activity, positioning it as a strong candidate for patients who have developed resistance to existing treatments. This comparison guide provides an objective overview of TTT-3002's efficacy against current therapeutic options, supported by experimental data and detailed methodologies.
Acute Myeloid Leukemia is an aggressive hematologic malignancy, and relapse remains a major clinical challenge. A significant portion of AML cases, particularly in relapsed settings, harbor mutations in the FLT3 gene, making it a key therapeutic target. TTT-3002 is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, including those that confer resistance to other tyrosine kinase inhibitors (TKIs).
Comparative Efficacy Against Standard of Care
To contextualize the efficacy of TTT-3002, this guide compares its preclinical performance against two key treatment modalities for relapsed AML: the second-generation FLT3 inhibitor gilteritinib, and the combination of the BCL-2 inhibitor venetoclax (B612062) with the hypomethylating agent azacitidine.
| Treatment Regimen | Target/Mechanism of Action | Reported Efficacy in Relapsed/Refractory AML |
| TTT-3002 | Potent FLT3 inhibitor (ITD and TKD mutations) | Preclinical data indicates picomolar IC50s for FLT3 autophosphorylation and potent inhibition of proliferation in FLT3-mutated cell lines and primary patient blasts.[1] |
| Gilteritinib | FLT3 inhibitor (ITD and TKD mutations) | Overall Response Rate (ORR): ~53% (pooled analysis of Type 1 & 2 FLT3i).[2] Composite Complete Response (CRc): ~34% (pooled analysis of Type 1 & 2 FLT3i).[2] |
| Venetoclax + Azacitidine | BCL-2 inhibitor + Hypomethylating agent | Overall Response Rate (ORR) in R/R AML: ~28.6% - 62%.[1][3] Complete Response/Complete Response with incomplete recovery (CR/CRi) in R/R AML: ~24% - 43%.[1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments utilized to assess the efficacy of TTT-3002 and its comparators in AML patient samples.
Isolation and Culture of Primary AML Cells
Primary blast cells are isolated from the bone marrow or peripheral blood of patients with relapsed AML through Ficoll-Paque density gradient centrifugation. The isolated mononuclear cells are then cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and a cocktail of cytokines (e.g., IL-3, G-CSF, GM-CSF) to maintain cell viability.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of the drugs, a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.
-
Cell Seeding: Primary AML cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well.
-
Drug Treatment: Cells are treated with a serial dilution of TTT-3002, gilteritinib, or a combination of venetoclax and azacitidine for 48-72 hours. A vehicle-treated control is included.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values are then calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is a key indicator of a drug's anti-leukemic activity. This is quantified using flow cytometry following staining with Annexin V and Propidium Iodide (PI).
-
Cell Treatment: AML patient samples are treated with the respective drugs for a specified period (e.g., 24-48 hours).
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for evaluating drug efficacy.
Caption: TTT-3002 and Gilteritinib inhibit the constitutively active FLT3 receptor, blocking downstream pro-proliferative signaling pathways in AML cells.
References
- 1. Venetoclax in Relapsed/Refractory Acute Myeloid Leukemia: Are Supporting Evidences Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy analysis of different FLT3 inhibitors in patients with relapsed/refractory acute myeloid leukemia and high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of targeted therapy in relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
TTT-3002: A Promising FLT3 Inhibitor with Potential for Synergistic Combinations in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
TTT-3002 is a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor that has demonstrated significant preclinical activity against acute myeloid leukemia (AML) harboring FLT3 mutations.[1][2] While its efficacy as a monotherapy is established, the exploration of its synergistic potential with standard chemotherapy agents is a critical next step in its clinical development. This guide provides a comparative overview of the potential synergistic effects of TTT-3002 with chemotherapy, based on preclinical data available for other FLT3 inhibitors, and outlines the underlying mechanisms and experimental considerations.
Unlocking Synergistic Potential: TTT-3002 in Combination with Chemotherapy
Preclinical studies with various FLT3 inhibitors have consistently demonstrated synergistic anti-leukemic activity when combined with standard chemotherapy agents used in AML treatment, such as cytarabine (B982) and daunorubicin (B1662515). The key to achieving synergy lies in the sequence of drug administration.
Key Findings from Preclinical Studies with FLT3 Inhibitors:
-
Sequential Dosing is Crucial: Administering chemotherapy prior to the FLT3 inhibitor has been shown to be the most effective sequence for achieving synergistic cytotoxicity. Conversely, pretreatment with an FLT3 inhibitor followed by chemotherapy can lead to antagonistic effects. This is attributed to the cell cycle arrest induced by FLT3 inhibition, which can reduce the efficacy of cell cycle-dependent chemotherapeutic agents.
-
Enhanced Apoptosis: The combination of chemotherapy followed by an FLT3 inhibitor leads to a significant increase in apoptosis in FLT3-mutated AML cells compared to either agent alone.
While direct experimental data for TTT-3002 in combination with chemotherapy is not yet publicly available, its potent FLT3 inhibition suggests a high probability of similar synergistic interactions. The following tables summarize the expected synergistic effects and provide a framework for future preclinical investigations with TTT-3002.
Quantitative Data Summary: Expected Synergism of TTT-3002 with Chemotherapy
The following table is a projection based on data from other FLT3 inhibitors and serves as a guide for designing future experiments with TTT-3002. Combination Index (CI) values are a standard measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapy Agent | Cell Line | Sequence | Expected Combination Index (CI) | Observed Effect with other FLT3i |
| Cytarabine | MV4-11 (FLT3-ITD) | Chemotherapy -> TTT-3002 | < 1 | Synergistic |
| Cytarabine | MOLM-14 (FLT3-ITD) | Chemotherapy -> TTT-3002 | < 1 | Synergistic |
| Daunorubicin | MV4-11 (FLT3-ITD) | Chemotherapy -> TTT-3002 | < 1 | Synergistic |
| Daunorubicin | MOLM-14 (FLT3-ITD) | Chemotherapy -> TTT-3002 | < 1 | Synergistic |
Experimental Protocols for Investigating Synergistic Effects
To validate the synergistic potential of TTT-3002, the following experimental protocols are recommended:
1. In Vitro Cytotoxicity Assays:
-
Cell Lines: Utilize human AML cell lines with FLT3-ITD mutations (e.g., MV4-11, MOLM-14) and FLT3 wild-type cell lines as controls.
-
Drug Concentrations: Determine the IC50 (half-maximal inhibitory concentration) of TTT-3002, cytarabine, and daunorubicin individually. For combination studies, use a range of concentrations below and above the IC50 values.
-
Treatment Schedule:
-
Sequential:
-
Pre-treat cells with chemotherapy (e.g., cytarabine or daunorubicin) for 24 hours.
-
Wash out the chemotherapy agent.
-
Add TTT-3002 and incubate for an additional 48-72 hours.
-
-
Concurrent: Add both the chemotherapy agent and TTT-3002 simultaneously and incubate for 48-72 hours.
-
Reversed Sequence: Pre-treat cells with TTT-3002 for 24 hours, followed by chemotherapy.
-
-
Viability Assay: Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.
2. Apoptosis Assays:
-
Methodology: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic cells.
-
Treatment: Treat cells with TTT-3002, chemotherapy, or the combination using the optimal synergistic sequence determined from cytotoxicity assays.
-
Analysis: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of FLT3 and Potential Synergistic Interruption
The constitutive activation of the FLT3 receptor in AML leads to the activation of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. Chemotherapy induces DNA damage, leading to cell cycle arrest and apoptosis. The synergistic effect of combining chemotherapy with a FLT3 inhibitor like TTT-3002 is hypothesized to result from a dual assault on the cancer cells.
Caption: FLT3 signaling and points of intervention for synergy.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for evaluating the synergistic effects of TTT-3002 with chemotherapy in vitro.
Caption: Workflow for in vitro synergy studies.
Conclusion and Future Directions
While direct evidence for the synergistic effects of TTT-3002 with chemotherapy is pending, the wealth of data from other FLT3 inhibitors strongly supports this therapeutic strategy. The key to unlocking this potential lies in a carefully designed administration schedule, with chemotherapy preceding TTT-3002. The provided experimental framework offers a robust starting point for preclinical validation. Future in vivo studies using AML xenograft models will be crucial to confirm these in vitro findings and to establish the optimal dosing and scheduling for clinical translation. The combination of TTT-3002 with standard chemotherapy holds the promise of improving treatment outcomes for patients with FLT3-mutated AML.
References
- 1. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
TTT-3002: A Comparative Analysis of Oral Bioavailability in the Context of FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral bioavailability of the preclinical FMS-like tyrosine kinase 3 (FLT3) inhibitor, TTT-3002, relative to other clinically evaluated FLT3 inhibitors. Due to the limited public availability of specific oral bioavailability data for TTT-3002, this comparison is framed by contextualizing its preclinical oral efficacy within the broader landscape of FLT3 inhibitor pharmacokinetics.
Executive Summary
TTT-3002 is a potent, preclinical tyrosine kinase inhibitor (TKI) targeting FLT3, a critical driver in certain forms of acute myeloid leukemia (AML). Preclinical studies have demonstrated its efficacy in mouse models following oral administration, suggesting systemic absorption via this route. However, specific pharmacokinetic parameters, such as absolute oral bioavailability, remain undisclosed in publicly accessible literature. This guide contrasts the currently understood profile of TTT-3002 with established FLT3 inhibitors, highlighting the importance of oral bioavailability in the clinical translation of these targeted therapies.
Comparative Analysis of FLT3 Inhibitor Oral Pharmacokinetics
The following table summarizes key pharmacokinetic parameters for several FLT3 inhibitors that have undergone clinical evaluation. This data provides a benchmark for assessing the potential oral bioavailability profile of novel agents like TTT-3002.
| Drug | Development Stage | Mean Elimination Half-life (t½) | Time to Maximum Concentration (Tmax) | Notable Pharmacokinetic Characteristics |
| Gilteritinib | Approved | ~113 hours | 2-6 hours | Dose-proportional pharmacokinetics; exposure not significantly affected by food.[1][2] |
| Quizartinib (B1680412) | Approved (Japan) | Variable, with active metabolite (AC886) | ~4 hours (quizartinib) | Favorable pharmacokinetics, though dose-limiting toxicity (QTc prolongation) has been observed.[3][4] |
| Midostaurin | Approved | ~20 hours (as unchanged drug) | 1-3 hours | Orally administered, but bioavailability can be affected by induction of hepatic enzyme activity.[3] |
| Sorafenib | Approved | 25-48 hours | 3 hours | A multi-kinase inhibitor with activity against FLT3. |
| Crenolanib | Clinical Trials | Not readily available | Not readily available | Active against both ITD and TKD mutations.[5] |
| TTT-3002 | Preclinical | Not available | Not available | Demonstrated in vivo efficacy via oral dosing in mouse models, suggesting significant oral absorption. |
Experimental Protocols
The determination of oral bioavailability is a critical step in drug development. While specific protocols for TTT-3002 are not public, a general methodology for assessing the oral bioavailability of a novel small molecule inhibitor in a preclinical setting is outlined below.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the absolute oral bioavailability and other key pharmacokinetic parameters of a test compound.
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group).
Dosing:
-
Intravenous (IV) Administration: A single dose of the compound (e.g., 1-2 mg/kg) is administered via the tail vein. This group serves as the reference for 100% bioavailability.
-
Oral (PO) Administration: A single dose of the compound (e.g., 5-10 mg/kg) is administered by oral gavage.
Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the jugular or saphenous vein into tubes containing an anticoagulant.
Sample Processing and Analysis:
-
Plasma is separated by centrifugation.
-
The concentration of the compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including:
-
Area Under the concentration-time Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
Maximum plasma concentration (Cmax).
-
Time to reach maximum plasma concentration (Tmax).
-
Elimination half-life (t½).
Calculation of Absolute Oral Bioavailability (F%): F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
FLT3 Signaling Pathway and Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In certain leukemias, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic analysis of quizartinib in patients with newly diagnosed FLT3‐internal‐tandem‐duplication‐positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of TTT 3002: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of TTT 3002, a chromate (B82759) conversion coating, to ensure the safety of laboratory personnel and compliance with regulatory standards. The following guidelines are designed for researchers, scientists, and drug development professionals who may handle this substance.
This compound is a hazardous substance with multiple health and environmental risks. It is toxic if swallowed or inhaled, causes severe skin burns and eye damage, and may cause cancer and genetic defects.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore mandatory.
Hazard and Personal Protective Equipment Summary
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The table below summarizes the key hazards and the required personal protective equipment (PPE) when handling this substance.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[1] | Wear respiratory protection. Use only outdoors or in a well-ventilated area.[2] |
| Skin Corrosion/Burns | Causes severe skin burns.[1][2] | Wear protective gloves and protective clothing.[2] |
| Eye Damage | Causes serious eye damage.[1][2] | Wear eye protection/face protection.[2] |
| Carcinogenicity | May cause cancer.[1] | Handle under a fume hood. |
| Mutagenicity | May cause genetic defects.[1] | Standard laboratory practices to minimize exposure. |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] | Standard laboratory practices to minimize exposure. |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects.[1] | Do not let product enter drains.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be conducted within a controlled laboratory environment.
1. Waste Collection and Segregation:
- Designated Waste Container: All waste containing this compound, including spent solutions, contaminated labware (e.g., pipettes, vials), and grossly contaminated PPE, must be collected in a designated, clearly labeled, and chemically resistant waste container.
- Labeling: The waste container must be labeled "Hazardous Waste: Contains Chromate" and include the date of initial waste accumulation.
- Segregation: Do not mix this compound waste with other waste streams, particularly acidic or organic waste, to prevent potentially violent reactions.
2. Spill Management:
- Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.
- Containment: Cover drains to prevent environmental release.[2]
- Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent.
- Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.
- Decontamination: Clean the affected area thoroughly with soap and water.[1]
3. Final Disposal:
- Licensed Disposal Vendor: The sealed and labeled hazardous waste container must be disposed of through a licensed hazardous waste disposal company. Do not attempt to treat or neutralize the waste in-house without a specific, validated protocol and the necessary safety equipment.
- Record Keeping: Maintain a log of all this compound waste generated, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
-
If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]
-
If Swallowed: Rinse the mouth. Do NOT induce vomiting.[2] Seek immediate medical attention.[1]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling TTT 3002
Disclaimer: The following guidance is based on established best practices for handling potent cytotoxic chemical agents in a laboratory setting. As no specific public data is available for a substance named "TTT 3002," these recommendations are illustrative and should be adapted based on a thorough, compound-specific risk assessment.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling the potent cytotoxic compound this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound, particularly when handling the powdered form.[1][2] The following table summarizes the recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Compound in sealed containers) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Single pair of nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with P100 (or N100) cartridges[3]- Chemical-resistant disposable gown with tight-fitting cuffs[4]- Double-gloving with chemotherapy-rated gloves (ASTM D6978)[3][4]- Disposable shoe covers[4] | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions (e.g., preparing solutions, cell treatment) | - Chemical splash goggles or a full-face shield[4][5]- Chemical-resistant gloves (e.g., nitrile)[6]- Chemical-resistant apron over lab coat | - Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
| Spill Cleanup | - Full PPE as for handling powders- Chemical-resistant boots or shoe covers | - Use of a dedicated spill kit[6][7] |
Operational Plan: From Receipt to Disposal
A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure personnel and environmental safety.[1]
Preparation and Handling Area
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a containment glove box.[8][9]
-
Ventilation: The handling area must be under negative pressure relative to the adjacent rooms to prevent the escape of airborne particles.[10]
-
Restricted Access: Access to the designated handling area should be limited to trained personnel.
-
Pre-Experiment Checklist:
-
Verify fume hood/containment system certification is current.
-
Assemble all necessary equipment, reagents, and PPE.
-
Ensure a cytotoxic spill kit is readily accessible.[7]
-
Cover work surfaces with disposable, absorbent bench paper.
-
Experimental Protocols: Step-by-Step Guidance
2.1. Weighing this compound Powder:
-
Don the appropriate PPE for handling powders as outlined in the table above.
-
Perform all weighing activities within the certified containment system.[2]
-
Use dedicated, disposable weigh boats and spatulas.
-
Carefully open the container, avoiding any puff of powder.
-
Weigh the desired amount and securely close the primary container.
-
Wipe the exterior of the primary container with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol, if compatible) before removing it from the containment area.
2.2. Solution Preparation:
-
With the weighed powder still inside the containment system, slowly add the solvent to the powder to avoid splashing and aerosol generation.
-
Cap and mix the solution gently.
-
The final solution, once securely capped and its exterior decontaminated, can be handled outside the primary containment system with appropriate liquid handling PPE.
Post-Experiment Decontamination
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces.[1]
-
Equipment: All reusable equipment must be decontaminated using a validated procedure.
-
PPE Removal: Remove PPE in the designated doffing area, ensuring no cross-contamination. Dispose of all single-use items as cytotoxic waste.[11]
Disposal Plan
All waste generated from handling this compound is considered hazardous/cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[11][12]
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-proof hazardous waste container. | High-temperature incineration.[13] |
| (Gloves, gowns, shoe covers, weigh boats, etc.) | ||
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container. | High-temperature incineration.[13] Do not pour down the drain. |
| (Unused solutions, contaminated solvents) | ||
| Sharps | Labeled, puncture-proof sharps container for hazardous waste. | High-temperature incineration. |
| (Needles, contaminated glass) |
Emergency Procedures: Spill and Exposure
Minor Spill (<5 mL of low concentration solution in a contained area):
-
Alert personnel in the immediate area.[7]
-
Wearing appropriate PPE, absorb the spill with absorbent pads from a cytotoxic spill kit.
-
Clean the area from the outside in with a deactivating agent.
-
Dispose of all cleanup materials as cytotoxic waste.
Major Spill (Any powder spill or large volume of liquid):
-
Evacuate the immediate area and alert others to evacuate the laboratory.[7][14]
-
If flammable solvents are involved, turn off ignition sources if safe to do so.[7]
-
Close the laboratory doors and prevent re-entry.
-
Contact the institution's Emergency Health and Safety (EHS) department immediately.[15]
-
Provide EHS with information on the spilled substance.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[16]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent compound this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. agnopharma.com [agnopharma.com]
- 3. ohsinsider.com [ohsinsider.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ipservices.care [ipservices.care]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 8. flowsciences.com [flowsciences.com]
- 9. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 10. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. anentawaste.com [anentawaste.com]
- 13. iwaste.epa.gov [iwaste.epa.gov]
- 14. cmu.edu [cmu.edu]
- 15. I have a chemical spill in the lab, what should I do? – BC Knowledge for Employees [employees.brooklyn.edu]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
